N-(2-Methoxy-5-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-8-5-7(11(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEITKYWXMCTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067792 | |
| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33721-54-9 | |
| Record name | N-(2-Methoxy-5-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33721-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033721549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Acetaniside, 5'-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-methoxy-5-nitrophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(2-Methoxy-5-nitrophenyl)acetamide
Introduction
N-(2-Methoxy-5-nitrophenyl)acetamide is an important chemical intermediate in organic synthesis. Its structure, featuring a substituted phenyl ring with methoxy, nitro, and acetamide functional groups, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.[1] This guide provides a comprehensive overview of the synthesis of this compound, with a focus on the underlying reaction mechanism, a detailed experimental protocol, and practical insights for researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| CAS Number | 33721-54-9 | [2] |
| Appearance | Expected to be a solid | General knowledge |
Recommended Synthesis Pathway: Acetylation of 2-Methoxy-5-nitroaniline
The most direct and efficient method for the synthesis of this compound is the acetylation of 2-methoxy-5-nitroaniline.[1][3] This reaction protects the amino group, rendering it less susceptible to oxidation and modulating its electronic effects on the aromatic ring for potential subsequent reactions.[1]
The overall reaction is depicted below:
Caption: Synthesis of this compound via acetylation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acetylation of 2-methoxy-5-nitroaniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and subsequent deprotonation to yield the final amide product.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The nitrogen atom of the amino group in 2-methoxy-5-nitroaniline attacks a carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, a good leaving group.
-
Deprotonation: A base, such as another molecule of the aniline or the solvent, removes a proton from the positively charged nitrogen atom, yielding the neutral this compound and a molecule of acetic acid as a byproduct.
Experimental Protocol
This protocol is adapted from standard procedures for the acetylation of anilines.[4][5]
Materials:
-
2-Methoxy-5-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-5-nitroaniline in a minimal amount of glacial acetic acid.[4]
-
Addition of Acetylating Agent: While stirring, slowly add a molar excess (approximately 1.2 equivalents) of acetic anhydride to the solution.[4]
-
Reaction Conditions: The reaction can be stirred at room temperature for several hours (e.g., 18 hours) or gently heated under reflux for a shorter period to ensure completion.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Product Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[1]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain a product of high purity.[7]
-
Drying: Dry the purified product in a vacuum oven or desiccator.
Caption: Experimental workflow for the synthesis and purification.
Safety and Handling
-
2-Methoxy-5-nitroaniline: This starting material should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Glacial Acetic Acid: This is a corrosive liquid and should be handled with care, using appropriate PPE.
-
This compound: The final product may cause skin and eye irritation.[8] It is recommended to wear gloves and safety glasses when handling the compound.[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or gently heat the mixture. Monitor by TLC to ensure completion.[6] |
| Product loss during workup. | Ensure complete precipitation by using a sufficient amount of ice-water. Minimize transfers of the product. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Ensure the starting material is pure. Try different recrystallization solvents or a solvent pair. "Oiling out" may occur if the solution is too saturated or the solvent's boiling point is too high.[6] |
| Discolored Product | Impurities in the starting material. | Purify the starting 2-methoxy-5-nitroaniline before the reaction. Activated charcoal can be used during recrystallization to remove colored impurities.[6] |
Conclusion
The synthesis of this compound via the acetylation of 2-methoxy-5-nitroaniline is a robust and reliable method suitable for laboratory-scale preparations. By understanding the underlying nucleophilic acyl substitution mechanism and adhering to the detailed experimental protocol, researchers can efficiently produce this valuable chemical intermediate. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high yield of a pure product.
References
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- BenchChem. (2025). Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline.
- Fisher Scientific. (2025).
- PubChem. (2024). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | C10H12N2O4.
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- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- BenchChem. (2025). "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties.
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- Journal of Young Pharmacists. (n.d.). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.
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- BenchChem. (2025). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
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An In-depth Technical Guide to N-(2-Methoxy-5-nitrophenyl)acetamide: Synthesis, Characterization, and Applications
Foreword: The Utility of a Well-Characterized Intermediate
In the landscape of drug discovery and fine chemical synthesis, the journey from a conceptual molecule to a tangible, effective compound is paved with critical intermediates. N-(2-Methoxy-5-nitrophenyl)acetamide is one such pivotal building block. Its strategically positioned functional groups—the methoxy, nitro, and acetamido moieties—offer a versatile platform for a multitude of chemical transformations. The electron-withdrawing nitro group can be readily reduced to an amine, a gateway to a vast array of amide, sulfonamide, and urea derivatives. The methoxy group, an electron-donating entity, influences the reactivity of the aromatic ring, while the acetamido group serves as a protecting group for the aniline precursor, which can be hydrolyzed if necessary. Understanding the precise chemical properties and having robust protocols for the synthesis and characterization of this intermediate is paramount for any research program that relies upon it. This guide provides a comprehensive technical overview, from its fundamental properties to detailed experimental procedures, to empower researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective use in research and development. This section outlines the key characteristics of this compound.
Core Chemical Identifiers
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 2'-Methoxy-5'-nitroacetanilide, Acetamide, N-(2-methoxy-5-nitrophenyl)- | [1][2][3] |
| CAS Number | 33721-54-9 | [1][2][4] |
| Molecular Formula | C₉H₁₀N₂O₄ | [4][5] |
| Molecular Weight | 210.19 g/mol | [4][5] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 178-179 °C (recrystallized from Methanol) | [1] |
| Boiling Point | 392.6 °C at 760 mmHg | [1] |
| Density | 1.327 g/cm³ | [1] |
| Solubility | While extensive quantitative data is not readily available, its analogue, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, has been crystallized from boiling deionized water, suggesting some solubility in hot aqueous solutions.[6][7] It is expected to be soluble in common organic solvents like methanol, ethanol, acetone, and DMSO. | |
| Appearance | Expected to be a crystalline solid. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most directly achieved through the acetylation of 2-methoxy-5-nitroaniline. This method is efficient and relies on readily available starting materials.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on established methods for the acetylation of anilines.[8][9]
Materials:
-
2-methoxy-5-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Methanol (for recrystallization)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-5-nitroaniline (1.0 equivalent).
-
Dissolution: Add glacial acetic acid to the flask (approximately 3-5 mL per gram of aniline) and stir until the solid is fully dissolved.
-
Acetylation: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain this temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Slowly pour the cooled reaction mixture into the ice-water with vigorous stirring to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification: For higher purity, recrystallize the crude product from methanol. Dissolve the solid in a minimal amount of hot methanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them under vacuum.[1]
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the characterization of this compound.
Characterization Workflow Diagram
Caption: Workflow for the analytical characterization of the final product.
Spectroscopic Data Interpretation
-
¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the substitution pattern of the aromatic ring. For this compound, the expected signals would include:
-
A singlet for the methyl protons of the acetamido group (–NHCOCH₃) around δ 2.2 ppm.
-
A singlet for the methoxy group protons (–OCH₃) around δ 3.9 ppm.
-
Signals for the three aromatic protons. The proton ortho to the nitro group and meta to the methoxy group is expected to be the most downfield. The coupling patterns (doublets and doublets of doublets) will be characteristic of the 1,2,4-trisubstituted benzene ring.
-
A broad singlet for the amide proton (–NH–) at a downfield chemical shift, which is exchangeable with D₂O.[10][11]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule. Key expected signals include:
-
The carbonyl carbon of the acetamido group around δ 168-170 ppm.
-
The methyl carbon of the acetamido group around δ 25 ppm.
-
The methoxy carbon around δ 56 ppm.
-
Six signals in the aromatic region (δ 110-155 ppm), with the carbons attached to the nitro and methoxy groups being readily identifiable based on their chemical shifts.
-
-
FT-IR Spectroscopy: Infrared spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
N-H stretching of the secondary amide around 3300 cm⁻¹.
-
C-H stretching of the aromatic and aliphatic groups around 3100-2850 cm⁻¹.
-
C=O stretching of the amide (Amide I band) around 1670 cm⁻¹.
-
N-H bending of the amide (Amide II band) around 1550 cm⁻¹.
-
Asymmetric and symmetric stretching of the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-O stretching of the methoxy group around 1250 cm⁻¹.[11][12][13]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mode, the spectrum would show the protonated molecular ion peak [M+H]⁺ at m/z 211.07. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11][14]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, information can be extrapolated from related nitroaromatic and anilide compounds.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]
-
Hazards: Nitroaromatic compounds can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[17][18] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[15]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its functional groups.
-
Precursor to Diamines: The nitro group can be selectively reduced to an amine, yielding N-(5-amino-2-methoxyphenyl)acetamide. This diamine derivative is a useful building block for the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in medicinal chemistry.
-
Pharmaceutical Synthesis: The structural motif present in this compound is found in various pharmacologically active molecules. Its derivatives have been explored for a range of therapeutic applications.
-
Dye and Pigment Industry: Nitroanilines and their derivatives are common precursors in the synthesis of azo dyes and other colorants.
Conclusion
This compound is a fundamentally important chemical intermediate with well-defined properties and a straightforward synthetic route. This guide has provided a comprehensive technical overview, including its physicochemical characteristics, a detailed experimental protocol for its synthesis, and a guide to its analytical characterization. By leveraging this information, researchers and drug development professionals can confidently synthesize, purify, and characterize this versatile building block, thereby accelerating their research and development programs. The key to successful synthesis lies in careful control of reaction conditions and rigorous purification and characterization of the final product.
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"N-(2-Methoxy-5-nitrophenyl)acetamide" CAS number 33721-54-9 properties
An In-depth Technical Guide to N-(2-Methoxy-5-nitrophenyl)acetamide (CAS: 33721-54-9): Properties, Synthesis, and Applications
Abstract
This compound (CAS No. 33721-54-9) is a substituted nitroaromatic compound increasingly recognized for its role as a versatile intermediate in synthetic organic chemistry.[1] With a molecular formula of C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol , its structure incorporates key functional groups—an acetamide, a methoxy group, and a nitro group—that impart valuable reactivity.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, outlines robust synthetic protocols with mechanistic insights, predicts its spectral characteristics, and explores its applications as a precursor for more complex, biologically active molecules. Safety and handling protocols derived from structurally related compounds are also presented to ensure safe laboratory practice.
Chemical Identity and Physicochemical Properties
This compound is a light yellow crystalline powder at standard conditions.[1] The molecule's architecture, featuring both electron-donating (methoxy) and electron-withdrawing (nitro) groups, makes it a valuable and reactive building block in organic synthesis.[1]
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 33721-54-9 | [2][3][4] |
| Molecular Formula | C₉H₁₀N₂O₄ | [2][3][4] |
| Molecular Weight | 210.19 g/mol | [2][3][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2'-Methoxy-5'-nitroacetanilide, o-Acetanisidide,5'-nitro- | [3] |
| Appearance | Light yellow crystalline powder |[1] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 178-179 °C (from Methanol) | [3] |
| Boiling Point | 392.6 °C at 760 mmHg | [3] |
| Density | 1.327 g/cm³ | [3] |
| Flash Point | 191.2 °C | [3] |
| Refractive Index | 1.594 | [3] |
| Topological Polar Surface Area (TPSA) | 84.2 Ų | [3] |
| XLogP3 | 2.16 |[3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be approached via two primary strategic routes. The choice of pathway often depends on the availability of starting materials, scalability, and safety considerations, particularly concerning the handling of potent nitrating agents.
Route A: Acetylation of 2-Methoxy-5-nitroaniline (Preferred Route)
This is often the more direct and safer laboratory-scale method. It begins with the commercially available 2-Methoxy-5-nitroaniline (CAS: 99-59-2) and introduces the acetyl group in the final step.[5][6] This strategy is advantageous because it avoids the nitration of a more complex molecule, which could lead to isomeric byproducts. The acetylation of the primary amine is a robust and high-yielding reaction.
Causality: The nucleophilic amino group of 2-methoxy-5-nitroaniline attacks the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride. A base is often used to neutralize the acidic byproduct (acetic acid), driving the reaction to completion.[7]
Caption: Workflow for the synthesis via acetylation of 2-methoxy-5-nitroaniline.
Experimental Protocol: Acetylation of 2-Methoxy-5-nitroaniline
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1-1.2 eq) to the stirred solution. If desired, a catalytic amount of a base like sodium acetate can be added.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or with gentle heating (50-60 °C) for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to yield pure this compound.[3]
Route B: Nitration of N-(2-Methoxyphenyl)acetamide
This pathway involves electrophilic aromatic substitution on N-(2-methoxyphenyl)acetamide. The directing effects of the substituents are crucial for the regioselectivity of this reaction. The methoxy group is a strongly activating ortho-, para-director, while the acetamido group is a moderately activating ortho-, para-director.[7] The 5-position is para to the powerful methoxy director and meta to the acetamido group, making it the primary site of nitration.
Causality and Trustworthiness: This protocol's success hinges on strict temperature control. The nitration reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent over-nitration (dinitration) and the formation of undesired positional isomers, ensuring the synthesis is a self-validating system for the desired product.[7][8]
Experimental Protocol: Nitration of N-(2-Methoxyphenyl)acetamide
-
Setup: In a flask maintained in an ice-salt bath (0-5 °C), dissolve N-(2-methoxyphenyl)acetamide (1.0 eq) in concentrated sulfuric acid.
-
Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of the acetamide. The internal temperature must be rigorously maintained below 10 °C throughout the addition.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours, monitoring by TLC.[8]
-
Work-up: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice. A solid precipitate of the crude product will form.
-
Isolation and Purification: Isolate the product by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and then recrystallize from methanol.
Spectroscopic and Analytical Characterization
While high-resolution spectra for this specific compound are not widely available in public databases, its spectral properties can be reliably predicted based on its chemical structure and data from analogous compounds.[9][10]
Table 3: Predicted Spectral Data
| Technique | Predicted Key Signals and Features |
|---|---|
| ¹H NMR | - Aromatic Protons (3H): Signals expected between 7.5-8.5 ppm. The proton ortho to the nitro group will be the most downfield. Complex splitting patterns (d, dd) due to ortho and meta coupling. - NH Proton (1H): A broad singlet, typically >8.5 ppm. - Methoxy Protons (3H): A sharp singlet around 3.9-4.0 ppm. - Acetyl Protons (3H): A sharp singlet around 2.2 ppm. |
| ¹³C NMR | - Carbonyl Carbon: ~168-170 ppm. - Aromatic Carbons: 6 signals between ~110-155 ppm. The carbons attached to the methoxy and nitro groups will be distinct (C-O ~155 ppm, C-NO₂ ~140 ppm). - Methoxy Carbon: ~56 ppm. - Acetyl Carbon: ~24 ppm. |
| Infrared (IR) | - N-H Stretch: ~3300 cm⁻¹ (amide). - C-H Stretch: ~3100-2800 cm⁻¹ (aromatic and aliphatic). - C=O Stretch (Amide I): Strong absorption at ~1680-1690 cm⁻¹. - NO₂ Asymmetric Stretch: Strong absorption at ~1520-1530 cm⁻¹. - N-H Bend (Amide II): ~1550 cm⁻¹. - NO₂ Symmetric Stretch: Strong absorption at ~1340-1350 cm⁻¹. - C-O Stretch: ~1250 cm⁻¹ (aryl ether). |
| Mass Spec. | - Exact Mass: 210.0641 g/mol . - [M]+•: The molecular ion peak would be observed at m/z = 210. |
Reactivity and Applications in Drug Discovery
This compound serves primarily as a synthetic intermediate rather than an end-product. Its value lies in the strategic placement of functional groups that can be readily transformed.
Key Transformations:
-
Nitro Group Reduction: The most significant reaction is the reduction of the nitro group to a primary amine (aniline). This transformation is fundamental for creating ortho-phenylenediamine derivatives, which are precursors to a vast array of bioactive heterocyclic compounds, such as benzimidazoles. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.
-
Amide Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to reveal the free amine, though this is less common than nitro reduction as the amide often serves as a protecting group or a stable linker.
The resulting 5-amino-N-(2-methoxyphenyl)acetamide is a key building block for further elaboration, enabling the construction of complex molecular scaffolds for screening in drug discovery programs. For instance, related fluoro-substituted nitroanilines are key starting materials in the synthesis of Osimertinib, a kinase inhibitor for cancer treatment, highlighting the importance of this chemical class.[8][11]
Caption: Key reactive pathway illustrating the utility of the title compound.
Safety, Handling, and Storage
Table 4: Hazard Profile and Safety Recommendations
| Category | Recommendation | Source(s) |
|---|---|---|
| GHS Hazard (Inferred) | - Harmful if swallowed. - Causes skin irritation. - Causes serious eye irritation. - May cause respiratory irritation. | [12][15] |
| Handling | - Use only in a well-ventilated area, preferably within a chemical fume hood. - Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat. - Avoid breathing dust. Avoid contact with skin and eyes. - Wash hands thoroughly after handling. | [12][13][14] |
| Storage | - Store in a tightly closed container. - Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. | [12][14][15] |
| First-Aid Measures | - Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. - Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water. - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing and seek medical attention if irritation persists. - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [12][14][16] |
| Toxicological Note | Like other nitroaromatic compounds, absorption may lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin). Onset of symptoms may be delayed.[13] |[13] |
Conclusion
This compound, CAS 33721-54-9, is a well-defined chemical intermediate with a valuable set of functional groups that predispose it to versatile applications in synthetic chemistry. Its straightforward synthesis and the predictable reactivity of its nitro and amide moieties make it an important precursor for developing libraries of complex molecules, particularly in the field of medicinal chemistry for the synthesis of heterocyclic scaffolds. This guide provides the foundational technical knowledge required for researchers to effectively and safely utilize this compound in their work.
References
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Srini Chem. (n.d.). Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Srini Chem. [Link]
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IndiaMART. (n.d.). Acetamide N 2 Methoxy 5 Nitrophenyl Powder. IndiaMART. [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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Srini Chem. (2025). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]
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Srini Chem. (2025). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
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PubChem. (n.d.). 2-Methoxy-5-nitroaniline. PubChem. [Link]
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NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook. [Link]
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Spectroscopic Blueprint of N-(2-Methoxy-5-nitrophenyl)acetamide: A Technical Guide
Introduction
N-(2-Methoxy-5-nitrophenyl)acetamide (CAS No: 33721-54-9, Molecular Formula: C₉H₁₀N₂O₄, Molecular Weight: 210.19 g/mol ) is a substituted acetanilide derivative whose utility in synthetic chemistry is predicated on its distinct functional groups: an acetamide, a methoxy ether, and a nitro group arrayed on an aromatic scaffold. Accurate structural confirmation and purity assessment are paramount for its application in research and development. While comprehensive, peer-reviewed spectroscopic datasets for this specific molecule are not widely published, a robust and reliable spectroscopic profile can be constructed through the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds.
This guide provides an in-depth analysis of the predicted spectroscopic data for this compound. As a self-validating system, the protocols and interpretations herein are designed to provide researchers, scientists, and drug development professionals with a rigorous framework for the characterization of this and similar molecules. We will delve into the causality behind expected spectral features, offering field-proven insights grounded in established chemical principles.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous confirmation of its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is shaped by the electronic environment of each proton. The aromatic ring of the target molecule contains three distinct protons. The substituents—an ortho-methoxy group, an acetamido group, and a para-nitro group (relative to the methoxy group)—exert significant influence. The methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups are electron-donating, shielding nearby protons (shifting them upfield), while the nitro (-NO₂) group is a powerful electron-withdrawing group, deshielding adjacent protons (shifting them downfield).[1][2]
Based on data from N-(2-Methoxyphenyl)acetamide and considering the strong deshielding effect of the nitro group, the following assignments are predicted (in CDCl₃, referenced to TMS at 0 ppm).[3]
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-a (NH) | ~9.0 - 9.5 | broad singlet (s) | - | 1H | Amide proton, often broad due to quadrupole broadening and exchange. Deshielded by the adjacent carbonyl and aromatic ring. |
| H-b (Aromatic) | ~8.7 - 8.9 | doublet (d) | J ≈ 2.5-3.0 Hz | 1H | H-6 is ortho to the strongly electron-withdrawing NO₂ group and meta to the -NHAc group, resulting in significant deshielding. Coupled only to H-d (meta coupling). |
| H-c (Aromatic) | ~8.0 - 8.2 | doublet of doublets (dd) | J ≈ 9.0 Hz, 3.0 Hz | 1H | H-4 is ortho to the NO₂ group and ortho to the -NHAc group. It is deshielded by both. Coupled to H-c (ortho) and H-b (meta). |
| H-d (Aromatic) | ~7.0 - 7.2 | doublet (d) | J ≈ 9.0 Hz | 1H | H-3 is ortho to the electron-donating -OCH₃ group, which shields it relative to the other aromatic protons. Coupled only to H-c (ortho). |
| H-e (OCH₃) | ~3.9 - 4.1 | singlet (s) | - | 3H | Methoxy protons, typically appear as a sharp singlet in this region. |
| H-f (CH₃) | ~2.2 - 2.4 | singlet (s) | - | 3H | Acetyl methyl protons, appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic effects of the substituents. The nitro group will cause a significant downfield shift for the carbon it is attached to (C-5) and the carbon ortho to it (C-4), while the methoxy group will cause a strong upfield shift for the carbons ortho and para to it (C-3, C-1) and a downfield shift for the carbon it is attached to (C-2). Data from N-(2-Nitrophenyl)acetamide serves as a useful reference for the influence of the nitro and acetamido groups.[4]
| Carbon Label | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (C=O) | ~168-170 | Carbonyl carbon of the acetamide group. |
| C-2 (C-NH) | ~145-148 | Aromatic carbon attached to the acetamido group, deshielded. |
| C-3 (C-OCH₃) | ~150-153 | Aromatic carbon attached to the methoxy group, strongly deshielded by the oxygen atom. |
| C-4 (C-NO₂) | ~140-142 | Aromatic carbon attached to the nitro group, deshielded. |
| C-5 (CH) | ~110-112 | Aromatic carbon ortho to the electron-donating -OCH₃ group, shielded. |
| C-6 (CH) | ~125-128 | Aromatic carbon influenced by deshielding from the adjacent nitro group. |
| C-7 (CH) | ~118-121 | Aromatic carbon influenced by deshielding from the adjacent nitro group. |
| C-8 (OCH₃) | ~56-58 | Methoxy carbon. |
| C-9 (CH₃) | ~24-26 | Acetyl methyl carbon. |
Experimental Protocol: Acquiring NMR Spectra
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution into a standard 5 mm NMR tube, filtering through a small cotton plug if any particulate matter is present.[5]
-
Instrument Setup: Insert the sample into the spectrometer's magnet.[6]
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[7][8]
-
¹H Spectrum Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse.
-
Set the number of scans (NS), typically 8 or 16 for a sample of this concentration, and the relaxation delay (D1) to at least 5 seconds to ensure quantitative integration.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C Spectrum Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[9]
-
-
Data Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard (TMS). Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of molecular bonds. It is an excellent technique for identifying the functional groups present in a molecule.[10] The spectrum of this compound is expected to show characteristic absorption bands for the amide, nitro, and ether functionalities.
Predicted IR Absorption Frequencies
The key diagnostic peaks are summarized below. The presence of the nitro group and conjugation within the aromatic system can slightly shift these frequencies.[11][12][13]
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | Secondary Amide | 3300 - 3250 | Medium | A single, relatively sharp peak is expected for the N-H bond in a solid-state sample. |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | -CH₃ | 2980 - 2850 | Medium-Weak | From the methyl groups of the acetamide and methoxy substituents. |
| C=O Stretch (Amide I) | Amide | 1680 - 1650 | Strong | A very strong and sharp absorption, characteristic of a secondary amide carbonyl.[14] |
| N-O Asymmetric Stretch | Nitroaromatic | 1550 - 1500 | Strong | One of the two key diagnostic peaks for a nitro group.[15][16][17] |
| N-H Bend (Amide II) | Amide | 1550 - 1510 | Strong | This band may overlap with the N-O asymmetric stretch, potentially appearing as a broad, strong feature. |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable | Multiple bands are expected from the benzene ring vibrations. |
| N-O Symmetric Stretch | Nitroaromatic | 1360 - 1320 | Strong | The second key diagnostic peak for a nitro group.[15][16][17] |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong | Characteristic of the Ar-O-CH₃ ether linkage. |
Experimental Protocol: Acquiring an FT-IR Spectrum (ATR)
Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal. This captures the IR spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the ATR crystal.[18]
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: After analysis, release the pressure arm, remove the sample powder, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass, and thus the molecular formula, of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that serves as a molecular fingerprint.[19][20][21]
Predicted Mass Spectrum (Electron Ionization)
The molecular formula C₉H₁₀N₂O₄ gives an exact mass of 210.0641 Da.
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 210 . Due to the presence of the nitro group, this peak may be of low intensity or absent, as fragmentation is often rapid.[22]
-
Key Fragmentation Pathways: The fragmentation is driven by the formation of stable ions and neutral losses.
-
Loss of ketene (-CH₂=C=O): A common fragmentation for acetanilides is the cleavage of the amide bond to lose a neutral ketene molecule (42 Da). This would result in an ion at m/z 168 . This ion (2-methoxy-5-nitroaniline radical cation) is expected to be prominent.
-
Loss of acetyl radical (·COCH₃): Cleavage of the C-N bond can lead to the loss of an acetyl radical (43 Da), giving a peak at m/z 167 .
-
Loss of nitro group (-NO₂): Loss of a nitro radical (46 Da) from the molecular ion would yield a peak at m/z 164 .
-
Further Fragmentations: The m/z 168 ion can further lose a methyl radical (·CH₃) from the methoxy group to give an ion at m/z 153 , or lose carbon monoxide (-CO) to yield an ion at m/z 140 .
-
| Predicted m/z | Proposed Identity | Notes |
| 210 | [M]⁺˙ | Molecular Ion |
| 168 | [M - C₂H₂O]⁺˙ | Loss of ketene, likely a major fragment. |
| 167 | [M - C₂H₃O]⁺ | Loss of acetyl radical. |
| 164 | [M - NO₂]⁺ | Loss of nitro group. |
| 153 | [M - C₂H₂O - CH₃]⁺ | Loss of ketene followed by loss of a methyl radical. |
Experimental Protocol: Acquiring an EI Mass Spectrum
This protocol assumes coupling with a Gas Chromatograph (GC-MS) for sample introduction, which is standard for volatile, thermally stable compounds.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
GC-MS Setup:
-
Injector: Set the injector temperature to ~250 °C.
-
Column: Use a standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at 10-20 °C/min.
-
-
MS Setup (EI Source):
-
Ionization Energy: Set to the standard 70 eV.[23]
-
Source Temperature: Set to ~230 °C.
-
Mass Range: Scan a range from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.
-
-
Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution. The GC will separate the compound from the solvent and any impurities before it enters the MS source. The mass spectrometer will record spectra continuously as the compound elutes from the column.
-
Data Analysis: Examine the mass spectrum corresponding to the apex of the GC peak for the compound of interest. Identify the molecular ion and major fragment ions.
Conclusion
This technical guide provides a comprehensive, predictive spectroscopic profile for this compound. By leveraging established principles and data from analogous structures, we have constructed a detailed blueprint of the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols outline the standard, self-validating methodologies for acquiring this data in a laboratory setting. This document serves as an authoritative resource for researchers, enabling confident structural verification, purity assessment, and further investigation of this valuable chemical intermediate.
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Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) . (2024). Mestrelab Research. Retrieved January 15, 2026, from [Link]
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Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source . (2018). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
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A Comprehensive Technical Guide to the Solubility of N-(2-Methoxy-5-nitrophenyl)acetamide in Common Organic Solvents
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of N-(2-Methoxy-5-nitrophenyl)acetamide, a key chemical intermediate. While specific quantitative solubility data for this compound is not extensively available in public literature, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical properties influencing solubility, presents a systematic approach for solubility determination in a range of common organic solvents, and provides detailed, state-of-the-art experimental protocols. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and analytical method design.
Introduction: Understanding the Molecule
This compound, with the chemical formula C₉H₁₀N₂O₄, is a substituted aromatic amide.[1] Its structure, featuring a methoxy group, a nitro group, and an acetamide functional group on a benzene ring, dictates its physicochemical properties and, consequently, its solubility behavior. The interplay of these functional groups—the polar nitro and amide groups capable of hydrogen bonding, and the more nonpolar phenyl ring and methoxy group—suggests a nuanced solubility profile across solvents of varying polarities.
A thorough understanding of a compound's solubility is paramount in various stages of chemical research and development. It influences reaction kinetics, purification strategies such as crystallization, and the bioavailability of active pharmaceutical ingredients. This guide provides the foundational knowledge and practical protocols to systematically investigate the solubility of this compound.
Physicochemical Properties Influencing Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[2] The energy of interaction between solute-solute, solvent-solvent, and solute-solvent molecules determines the extent of dissolution. For this compound, the key structural features influencing its solubility are:
-
Hydrogen Bonding: The amide (-NH-C=O) group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitro group (-NO₂) provides additional hydrogen bond acceptor sites. These groups will favor interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).
-
Dipole-Dipole Interactions: The polar functional groups (methoxy, nitro, and amide) create a significant molecular dipole moment, promoting solubility in polar solvents.
-
Van der Waals Forces: The phenyl ring contributes to nonpolar character, allowing for van der Waals interactions with nonpolar solvents. However, the influence of the polar groups is expected to be more dominant.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Based on similar acetamide structures.[3][4] |
| Melting Point | To be determined experimentally | - |
| pKa | To be determined experimentally/predicted | The amide proton is weakly acidic. |
| LogP | To be determined experimentally/predicted | A measure of lipophilicity. |
Strategic Selection of Solvents for Solubility Screening
A comprehensive solubility profile should be established across a range of solvents with varying polarities and hydrogen bonding capabilities. The following table proposes a selection of common organic solvents for a systematic solubility study of this compound.
Table 2: Proposed Solvents for Solubility Determination
| Solvent | Class | Polarity Index | Rationale |
| Water | Polar Protic | 10.2 | Baseline for aqueous solubility. |
| Methanol | Polar Protic | 5.1 | Capable of hydrogen bonding. |
| Ethanol | Polar Protic | 4.3 | Common recrystallization solvent. |
| Isopropanol | Polar Protic | 3.9 | - |
| Acetone | Polar Aprotic | 5.1 | Hydrogen bond acceptor. |
| Acetonitrile | Polar Aprotic | 5.8 | - |
| Dichloromethane | Polar Aprotic | 3.1 | Common solvent for organic reactions. |
| Ethyl Acetate | Polar Aprotic | 4.4 | - |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | - |
| Toluene | Nonpolar | 2.4 | Representative aromatic solvent. |
| Hexane | Nonpolar | 0.1 | Representative aliphatic solvent. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5] This protocol outlines the necessary steps for its implementation.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (as per Table 2)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A visible excess of solid should remain to ensure saturation.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble).
-
Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectrophotometry.
-
Dilute the filtered supernatant samples with the same solvent used for the standards to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted samples and determine the concentration of the dissolved this compound by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Workflow Diagram
Caption: Workflow for the quantitative determination of solubility using the shake-flask method.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.
Table 3: Quantitative Solubility of this compound at 25 °C (Example Template)
| Solvent | Solubility (mg/mL) | Classification |
| Water | Experimental Value | e.g., Sparingly soluble |
| Methanol | Experimental Value | e.g., Soluble |
| Ethanol | Experimental Value | e.g., Soluble |
| Isopropanol | Experimental Value | e.g., Slightly soluble |
| Acetone | Experimental Value | e.g., Freely soluble |
| Acetonitrile | Experimental Value | e.g., Soluble |
| Dichloromethane | Experimental Value | e.g., Sparingly soluble |
| Ethyl Acetate | Experimental Value | e.g., Slightly soluble |
| Tetrahydrofuran (THF) | Experimental Value | e.g., Soluble |
| Toluene | Experimental Value | e.g., Very slightly soluble |
| Hexane | Experimental Value | e.g., Insoluble |
Classification based on USP definitions (e.g., Freely soluble: >100 mg/mL; Soluble: 10-100 mg/mL; Sparingly soluble: 1-10 mg/mL; Slightly soluble: 0.1-1 mg/mL; Very slightly soluble: 0.01-0.1 mg/mL; Insoluble: <0.01 mg/mL).
Factors Influencing Solubility: A Deeper Dive
Several factors can influence the solubility of this compound beyond the choice of solvent:
-
Temperature: The solubility of most solid organic compounds increases with temperature.[2] This relationship can be quantified by determining the solubility at different temperatures and can be crucial for processes like recrystallization.
-
pH (in aqueous solutions): While this compound is a neutral compound, extreme pH values could potentially lead to hydrolysis of the amide bond over extended periods, which might affect solubility measurements. For general purposes, its solubility in water is not expected to be significantly pH-dependent.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.
Safety Precautions
Researchers must handle this compound and all solvents with appropriate safety precautions. A thorough review of the Safety Data Sheet (SDS) for the compound and each solvent is mandatory before commencing any experimental work.[6][7][8] General safety practices include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Avoiding inhalation of dust and vapors.
-
Preventing contact with skin and eyes.
Conclusion
This technical guide provides a robust framework for the systematic investigation of the solubility of this compound in common organic solvents. By following the detailed experimental protocols and considering the underlying physicochemical principles, researchers can generate high-quality, reliable solubility data. This information is invaluable for optimizing synthetic procedures, developing analytical methods, and advancing formulation studies in the pharmaceutical and chemical industries. The presented methodologies are designed to be broadly applicable and can be adapted for the solubility determination of other novel chemical entities.
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The Strategic Role of N-(2-Methoxy-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide
Abstract
N-(2-Methoxy-5-nitrophenyl)acetamide stands as a pivotal, yet often overlooked, intermediate in the landscape of synthetic organic chemistry. Its unique structural arrangement, featuring a methoxy group, a nitro functionality, and a protected amine, offers a versatile platform for the construction of a diverse array of more complex molecules. This technical guide provides an in-depth exploration of this compound, from its synthesis and purification to its critical applications as a precursor in the pharmaceutical and dye industries. We will delve into the mechanistic rationale behind its synthesis, provide detailed experimental protocols, and illuminate its transformative potential in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage the synthetic utility of this valuable building block.
Introduction: Unveiling a Versatile Intermediate
This compound, with the CAS number 33721-54-9, is an aromatic organic compound characterized by a multifunctionally substituted benzene ring.[1][2] The acetamide group serves as a protecting group for the amine, a crucial feature that allows for selective chemical transformations on other parts of the molecule, most notably the nitro group. The strategic placement of the electron-donating methoxy group and the electron-withdrawing nitro group further dictates the regioselectivity of subsequent reactions, making it a highly predictable and controllable synthetic intermediate. This guide will illuminate the path from its synthesis to its application, providing the technical insights necessary for its effective utilization in research and development.
Synthesis and Purification: A Step-by-Step Approach with Mechanistic Insights
The primary and most efficient route to this compound is through the acetylation of 2-methoxy-5-nitroaniline. This process protects the amino group, rendering it less susceptible to oxidation and directing further electrophilic substitution.
Acetylation of 2-Methoxy-5-nitroaniline: The Core Reaction
The acetylation of 2-methoxy-5-nitroaniline is typically achieved using acetic anhydride, often in the presence of a solvent like glacial acetic acid.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Acetylation
This protocol provides a robust method for the synthesis of this compound.
Materials:
-
2-Methoxy-5-nitroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-5-nitroaniline in a minimal amount of glacial acetic acid. The use of glacial acetic acid as a solvent ensures the miscibility of the reactants.
-
Addition of Acetylating Agent: While stirring, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the solution. This addition is often exothermic, and the rate should be controlled to maintain a moderate temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) for 1-2 hours. The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Then, slowly pour the reaction mixture into a beaker containing a stirred slurry of ice and water. The product, being less soluble in water, will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and unreacted acetic anhydride. Continue washing until the filtrate is neutral to pH paper.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point to remove any residual water.
Purification by Recrystallization: Achieving High Purity
For applications requiring high purity, such as in pharmaceutical synthesis, recrystallization is an essential final step.
Principle: The choice of a suitable solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Impurities should either be highly soluble at all temperatures or insoluble even at elevated temperatures. For this compound, ethanol or a mixture of ethanol and water is often an effective recrystallization solvent.[3][4]
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent (e.g., ethanol).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, leading to the formation of crystals. The cooling process can be further enhanced by placing the flask in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry as described previously.[4]
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential to confirm its identity and purity.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 33721-54-9 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][5] |
| Molecular Weight | 210.19 g/mol | [5] |
| Melting Point | 178-179 °C | [6] |
| Appearance | Crystalline Solid | |
| Density (Predicted) | 1.327 g/cm³ | [6] |
Spectroscopic Data (Representative)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), the methyl protons of the acetamide group (-COCH₃), and the amide proton (-NH). The chemical shifts and splitting patterns of the aromatic protons will be characteristic of the 1,2,4-substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the carbonyl carbon of the acetamide group, the aromatic carbons, and the methyl carbons of the methoxy and acetamide groups.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands corresponding to the N-H stretch of the amide, the C=O stretch of the amide (typically around 1660-1680 cm⁻¹), the C-O stretch of the methoxy group, and the symmetric and asymmetric stretches of the nitro group (-NO₂).
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ being prominently observed.
Role as a Chemical Intermediate: Gateway to Diverse Molecules
The true value of this compound lies in its utility as a versatile chemical intermediate. The presence of the nitro and protected amino groups allows for a range of subsequent chemical transformations.
Reduction of the Nitro Group: A Key Transformation
The conversion of the nitro group to a primary amine is a critical step in unlocking the synthetic potential of this compound. This transformation is most commonly and efficiently achieved through catalytic hydrogenation.
Reaction Scheme:
Caption: Reduction of the nitro group.
This resulting diamino derivative is a valuable building block in medicinal chemistry and dye synthesis.
Applications in the Azo Dye Industry
While the direct use of this compound in azo dye synthesis is less common due to the protected amine, its precursor, 2-methoxy-5-nitroaniline, is a key diazo component for producing a range of dyes. However, the N-(5-Amino-2-methoxyphenyl)acetamide derived from the reduction of the title compound can be diazotized and coupled with various aromatic compounds to form azo dyes. The retention of the acetyl group can modify the properties of the final dye.
General Workflow for Azo Dye Synthesis:
Caption: General workflow for azo dye synthesis.
Potential in Pharmaceutical Synthesis
The structural motif of a substituted phenylenediamine, which is readily accessible from this compound, is present in numerous biologically active molecules.[8] While specific blockbuster drugs directly synthesized from this intermediate are not widely reported in public literature, its potential as a precursor for novel therapeutic agents is significant. For instance, the related compound N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is a key intermediate in the synthesis of the anticancer drug Imatinib, highlighting the value of this class of compounds in drug discovery.[8]
Logical Workflow in Drug Development:
Caption: Logical workflow in drug development.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions are essential when working with this compound and its derivatives.
Hazard Identification
Based on safety data for structurally similar compounds, this compound may cause skin, eye, and respiratory irritation.[6] It is important to handle this compound in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.
-
Respiratory Protection: If working with fine powders or in an area with inadequate ventilation, a NIOSH-approved respirator should be used.
Handling and Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
Avoid the formation of dust.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations.[9] Chemical waste should be handled by a licensed disposal company. Do not dispose of down the drain.
Conclusion
This compound is a strategically important chemical intermediate with significant, though sometimes indirect, utility in the dye industry and considerable potential in pharmaceutical research and development. Its straightforward synthesis and the versatility of its subsequent chemical transformations make it a valuable tool for synthetic chemists. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its use in both laboratory and industrial settings, encouraging further exploration of its applications in the creation of novel and functional molecules.
References
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- Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Srini Chem. [URL: https://srinichem.com/acetamide-n-2-methoxy-5-nitrophenyl-cas-33721-54-9-manufacturers-in-hyderabad-india/]
- This compound | 33721-54-9, this compound Formula. ECHEMI. [URL: https://www.echemi.com/products/33721-54-9.html]
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- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents. [URL: https://patents.google.
- An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem. [URL: https://www.benchchem.com/technical-guides/an-in-depth-technical-guide-to-n-2-methyl-5-nitrophenyl-acetamide]
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An In-depth Technical Guide on the Stability and Degradation Profile of N-(2-Methoxy-5-nitrophenyl)acetamide
This guide provides a comprehensive technical overview of the chemical stability and degradation profile of N-(2-Methoxy-5-nitrophenyl)acetamide (C₉H₁₀N₂O₄), a key organic intermediate.[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with field-proven methodologies to establish a robust framework for assessing the molecule's intrinsic stability. While specific degradation analytics for this exact molecule are not extensively published, this guide leverages data from the closely related analogue, N-(2-Methyl-5-nitrophenyl)acetamide, and established chemical knowledge to predict degradation pathways and formulate a rigorous, self-validating stability testing program.[3]
Molecular Profile and Physicochemical Properties
This compound is an acetamide derivative characterized by a phenyl ring substituted with methoxy and nitro groups.[1] These functional groups are the primary determinants of its chemical reactivity and, consequently, its stability profile. The electron-withdrawing nature of the nitro group and the electron-donating methoxy group, along with the hydrolyzable amide linkage, are critical sites for potential degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 33721-54-9 | [1][4] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |
| Molecular Weight | 210.19 g/mol | [1] |
| Predicted XlogP | 1.2 | [2] |
| Monoisotopic Mass | 210.06406 Da | [2] |
Understanding these fundamental properties is the first step in designing logical stress testing experiments. The molecule's solubility and partition coefficient, for instance, will dictate solvent choices for hydrolysis and formulation studies.
Forced Degradation Studies: A Strategic Approach
Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability.[5][6] By subjecting the compound to conditions more severe than those it would encounter during storage, we can rapidly identify likely degradation products and establish degradation pathways.[5][7] This is essential for developing and validating a stability-indicating analytical method, which can reliably separate the intact molecule from its impurities and degradants.[7][8]
The diagram below outlines a comprehensive workflow for a forced degradation study, a critical process for ensuring the safety, efficacy, and quality of pharmaceutical substances.[3][6]
Caption: Forced degradation study workflow.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for molecules containing labile functional groups like amides.
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the amide bond of this compound is susceptible to cleavage. The likely mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This would yield 2-methoxy-5-nitroaniline and acetic acid.
-
Base-Catalyzed Hydrolysis : In alkaline conditions, the amide is hydrolyzed via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This pathway is often faster than acid-catalyzed hydrolysis and would result in the same primary degradation products: 2-methoxy-5-nitroaniline and acetate salt.
Caption: Primary hydrolytic degradation pathway.
Oxidative Degradation
The molecule possesses sites that could be susceptible to oxidation, although the electron-withdrawing nitro group may offer some stability to the aromatic ring.
-
Potential Pathways : Oxidation studies are typically conducted using hydrogen peroxide.[3] While the core structure is relatively stable, extreme conditions could potentially lead to hydroxylation of the aromatic ring or oxidation of the methoxy group. The formation of N-oxide derivatives is also a possibility for nitroaromatic compounds.[7]
Thermal and Photolytic Degradation
-
Thermal Stability : The intrinsic thermal stability of the molecule should be assessed by exposing the solid material to dry heat.[3] Degradation is typically indicated by discoloration, changes in physical properties, or the emergence of degradation products in subsequent analytical tests.
-
Photostability : The nitroaromatic chromophore in this compound suggests a potential for photolytic instability. Exposure to UV and visible light, as mandated by ICH guidelines, can induce photochemical reactions. Potential pathways include nitro-group reduction or other complex rearrangements.
Table 2: Recommended Forced Degradation Conditions (Based on standard industry practices for similar molecules[3])
| Stress Condition | Proposed Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | To challenge the stability of the amide linkage in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | To assess the lability of the amide bond under alkaline conditions. |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | To evaluate the molecule's susceptibility to oxidative stress. |
| Thermal (Dry Heat) | 105 °C for 48 hours | To determine the intrinsic thermal stability of the solid-state drug substance. |
| Photolytic | Exposure to UV (254 nm) and visible light for 7 days | To identify any potential for photodegradation due to the nitroaromatic chromophore. |
Development of a Stability-Indicating Analytical Method
A robust stability-indicating method is one that can accurately and precisely measure the decrease in the active pharmaceutical ingredient (API) content due to degradation and separate it from all potential degradation products.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this purpose.[9]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a validated HPLC method. Optimization will be necessary based on the results of the forced degradation studies.
-
Instrumentation :
-
A standard HPLC system equipped with a UV detector, pump, and autosampler.[3]
-
Data acquisition and processing software.
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[3] A C18 column is a versatile starting point for separating moderately polar compounds.
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potentially more polar or non-polar degradants.[4]
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 30 °C.[3] Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength : 254 nm is a common starting point for aromatic compounds; however, a photodiode array (PDA) detector should be used to assess peak purity and determine the optimal wavelength for detection of both the API and its degradants.[3]
-
Injection Volume : 10 µL.[3]
-
-
Sample Preparation :
-
Dissolve an accurately weighed amount of the this compound sample in the mobile phase (or a suitable diluent like acetonitrile/water) to a concentration of approximately 1 mg/mL.[3]
-
For samples from forced degradation studies, dilute them to an appropriate concentration within the linear range of the method. Neutralization may be required for acid and base hydrolysis samples before injection.
-
-
Method Validation :
-
Once the method is developed, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is proven by the method's ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.
-
Summary and Conclusions
The stability of this compound is governed by its core functional groups: the amide, the nitro group, and the methoxy-substituted phenyl ring. The primary anticipated degradation pathway is hydrolysis of the amide bond, leading to the formation of 2-methoxy-5-nitroaniline and acetic acid. Oxidative and photolytic pathways, while potentially less significant, must also be thoroughly investigated to establish a complete degradation profile.
A systematic forced degradation study is paramount. The insights gained from such studies are not merely regulatory requirements; they are fundamental to ensuring product quality, guiding formulation development, and defining appropriate storage conditions and shelf-life. The development of a validated, stability-indicating HPLC method is the critical analytical tool that underpins this entire process, providing the self-validating system required for trustworthy and authoritative stability assessment.
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"N-(2-Methoxy-5-nitrophenyl)acetamide" reactivity of the nitro and methoxy groups
An In-Depth Technical Guide to the Reactivity of N-(2-Methoxy-5-nitrophenyl)acetamide
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a polysubstituted aromatic compound whose reactivity is governed by the complex interplay of its three distinct functional groups: an activating methoxy group, a deactivating nitro group, and a moderately activating acetamido group. This guide provides a detailed analysis of the electronic landscape of the molecule and explores the specific reactivity of the nitro and methoxy functionalities. We will delve into the mechanistic underpinnings of key transformations, offering field-proven experimental protocols for researchers, chemists, and professionals in drug development. The focus is on leveraging the inherent electronic biases of the substituents to achieve selective and high-yield chemical modifications, particularly the reduction of the nitro group, which fundamentally alters the molecule's reactivity profile.
The Electronic Architecture: A Tale of Three Substituents
The reactivity of the benzene ring and its substituents in this compound is not merely a sum of its parts but a result of competing and reinforcing electronic effects. Understanding these effects—Inductive and Resonance—is paramount to predicting the molecule's behavior.
-
The Methoxy Group (-OCH₃) at C2: This is a powerful activating group.
-
Resonance Effect (+M): The oxygen atom's lone pairs delocalize into the aromatic π-system, significantly increasing electron density at the ortho and para positions (C1, C3, and C5).[1][2] This resonance donation is the dominant effect.
-
Inductive Effect (-I): Due to oxygen's high electronegativity, it withdraws electron density through the sigma bond, but this effect is subordinate to resonance.[1]
-
Net Effect: Strongly activating and an ortho, para-director.
-
-
The Nitro Group (-NO₂) at C5: This is one of the most powerful deactivating groups.
-
Resonance Effect (-M): The π-system of the nitro group is strongly electron-withdrawing, pulling electron density out of the aromatic ring. This effect creates significant partial positive charges at the ortho and para positions (C4 and C6, relative to its own position).[3][4]
-
Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms create a strong dipole, withdrawing electron density from the ring via the sigma bond.[1]
-
Net Effect: Strongly deactivating and a meta-director.
-
-
The Acetamido Group (-NHCOCH₃) at C1: This group is moderately activating.
-
Resonance Effect (+M): The nitrogen's lone pair can donate electron density to the ring, activating the ortho and para positions (C2, C4, C6). However, this effect is attenuated because the lone pair is also in conjugation with the adjacent carbonyl group.
-
Net Effect: Activating and an ortho, para-director.
-
Overall Reactivity of the Aromatic Ring
The simultaneous presence of these groups creates a "push-pull" system. The methoxy and acetamido groups "push" electron density into the ring, while the nitro group strongly "pulls" it out. The overarching influence is that of the nitro group, which renders the entire aromatic ring electron-deficient and therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene.[1]
However, should an EAS reaction be forced, the regioselectivity would be dictated by the powerful directing effects of the activating groups.
The most probable sites for electrophilic attack are positions 3, 4, and 6, which are activated by the methoxy and acetamido groups. Despite this, forcing such a reaction would require harsh conditions due to the overriding deactivation by the nitro group.
Core Reactivity of the Nitro Group: The Gateway to Amines
The most synthetically valuable transformation of the nitro group in this context is its reduction to a primary amine (-NH₂).[5][6] This reaction is fundamental because it inverts the electronic character of the substituent from a powerful electron-withdrawing group to a powerful electron-donating one, dramatically increasing the ring's reactivity towards EAS.[6]
A variety of reliable methods exist for this transformation, offering excellent chemoselectivity, leaving the methoxy and acetamido groups intact.[7][8]
Common Methodologies for Nitro Group Reduction
| Method | Reagents | Typical Conditions | Advantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Methanol or Ethanol, RT, 1-5 atm H₂ | Clean reaction, high yield, easy workup.[6][9] |
| Metal-Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl | Aqueous/alcoholic solvent, reflux | Cost-effective, robust, tolerates many functional groups.[6] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Mild conditions, useful for substrates with acid-sensitive groups.[10] |
Experimental Protocol: Reduction of this compound using Tin(II) Chloride
This protocol is chosen for its mildness and high efficiency, ensuring the integrity of the amide and ether linkages.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol, absolute
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension. The molar excess is crucial to drive the reaction to completion.
-
Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly pour the reaction mixture into a beaker of ice water and carefully basify by adding saturated sodium bicarbonate solution until the pH is ~8-9. This neutralizes the acidic tin salts.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, N-(5-amino-2-methoxyphenyl)acetamide.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Reactivity of the Methoxy Group: Ether Cleavage
The methoxy group is a robust ether linkage and is generally stable to many reaction conditions. Its cleavage to a phenol requires harsh, specific reagents. This transformation is less common than nitro reduction but can be a critical step in synthesizing certain drug analogues.
Reagents for Demethylation
Cleavage of aryl methyl ethers is typically achieved with strong protic or Lewis acids.
-
Boron Tribromide (BBr₃): This is one of the most effective and common reagents for cleaving aryl ethers. It functions at low temperatures and typically provides high yields.
-
Strong Protic Acids (HBr, HI): These reagents require high temperatures (reflux) and can sometimes lead to side reactions, including potential hydrolysis of the acetamido group.
-
Aluminum Chloride (AlCl₃): Often used in conjunction with a nucleophilic scavenger like a thiol, AlCl₃ can effectively cleave methoxy groups.[11]
Experimental Protocol: Demethylation using Boron Tribromide
CAUTION: Boron tribromide is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 1.0 M solution of BBr₃ in DCM (1.5-2.0 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.
-
Upon completion, cool the reaction mixture back down to 0 °C in an ice bath.
-
Very carefully and slowly quench the reaction by the dropwise addition of methanol to destroy excess BBr₃.
-
Add water and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with 1 M HCl, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude N-(2-hydroxy-5-nitrophenyl)acetamide by column chromatography or recrystallization.
Conclusion and Synthetic Outlook
The reactivity of this compound is a well-defined system dictated by the electronic properties of its substituents. While the aromatic ring is deactivated to electrophilic attack, the nitro and methoxy groups present reliable handles for selective chemical modification. The reduction of the nitro group is the most facile and synthetically powerful transformation, converting the molecule into a valuable diamine precursor for the synthesis of heterocycles and other complex targets in medicinal chemistry. The cleavage of the methoxy group, while requiring more stringent conditions, provides a route to phenolic derivatives. A thorough understanding of these competing reactivities allows the synthetic chemist to strategically manipulate the molecule and unlock its potential as a versatile building block in drug discovery and development.
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- 10. researchgate.net [researchgate.net]
- 11. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for "N-(2-Methoxy-5-nitrophenyl)acetamide" from 2-methoxyacetanilide
An Application Note and Detailed Protocol for the Synthesis of N-(2-Methoxy-5-nitrophenyl)acetamide from 2-methoxyacetanilide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via the nitration of 2-methoxyacetanilide. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, safety imperatives, and analytical validation techniques essential for a successful and reproducible synthesis. The protocol emphasizes the "why" behind each manipulation, ensuring a deep understanding of the reaction dynamics.
Introduction: The Significance of Nitrated Aromatics
This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds and dyes. Its structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on an acetanilide backbone, makes it a versatile building block. The synthesis described herein is a classic example of an electrophilic aromatic substitution (EAS) reaction, a fundamental transformation in organic chemistry.
The methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups are ortho-, para-directing activators. However, the steric hindrance from the methoxy group and the bulkiness of the acetamido group favor substitution at the position para to the more powerful activating group, which is the acetamido group. This directs the incoming electrophile, the nitronium ion (NO₂⁺), to the 5-position of the aromatic ring.
Reaction Mechanism and Scientific Principles
The nitration of 2-methoxyacetanilide proceeds through a well-established electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack: The π-electrons of the activated benzene ring of 2-methoxyacetanilide attack the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring aromaticity to the ring and yielding the final product.
The reaction is highly exothermic and requires strict temperature control. Allowing the temperature to rise significantly can lead to the formation of dinitrated byproducts and increase the risk of an uncontrolled reaction.
Materials and Reagents
Proper preparation and handling of reagents are critical for the success and safety of this synthesis.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity/Grade | Notes |
| 2-Methoxyacetanilide | C₉H₁₁NO₂ | 165.19 | 5.0 g | >98% | Starting material |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | 98% | Catalyst and solvent |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 3 mL | 70% | Nitrating agent |
| Ethanol | C₂H₅OH | 46.07 | ~50 mL | 95% or absolute | Recrystallization solvent |
| Deionized Water | H₂O | 18.02 | As needed | For workup and washing | |
| Ice | H₂O | 18.02 | As needed | For temperature control |
Safety Precautions: This experiment involves the use of concentrated and corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. An ice bath must be readily available to control the reaction temperature.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 5.0 g scale synthesis of this compound.
Preparation of the Nitrating Mixture
-
In a 100 mL beaker, carefully add 10 mL of concentrated sulfuric acid.
-
Place the beaker in an ice bath and allow the acid to cool to below 10 °C.
-
Slowly, with constant stirring, add 3 mL of concentrated nitric acid to the cold sulfuric acid. This should be done dropwise to prevent a rapid increase in temperature.
-
Keep the nitrating mixture in the ice bath until it is ready for use.
Rationale: The pre-cooling of the sulfuric acid and the slow addition of nitric acid are crucial for safely preparing the nitrating mixture and preventing premature decomposition.
Nitration of 2-Methoxyacetanilide
Caption: Workflow for the nitration of 2-methoxyacetanilide.
-
In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 2-methoxyacetanilide in 10 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
Cool the solution in an ice bath to between 0 and 5 °C.
-
With continuous stirring, slowly add the previously prepared cold nitrating mixture dropwise to the 2-methoxyacetanilide solution. Use a Pasteur pipette for this addition.
-
Crucially, maintain the reaction temperature below 10 °C throughout the addition. The rate of addition should be controlled to prevent the temperature from rising.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.
Rationale: Glacial acetic acid serves as a solvent that is resistant to nitration under these conditions. The low temperature is essential to control the exothermic reaction and to minimize the formation of unwanted byproducts.
Product Isolation and Purification
-
Pour the reaction mixture slowly and with stirring into a 600 mL beaker containing approximately 100 g of crushed ice. A yellow precipitate will form.
-
Allow the ice to melt, then collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter paper with several portions of cold deionized water until the washings are neutral to litmus paper. This removes any residual acid.
-
Press the solid as dry as possible on the filter paper.
-
Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.
Rationale: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is insoluble in water. Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed through analytical techniques.
| Property | Expected Value |
| Appearance | Yellow crystalline solid |
| Melting Point | 151-153 °C |
| Theoretical Yield | ~6.36 g |
| Percent Yield | Typically 75-85% |
Spectroscopic Data:
-
¹H NMR: Expected signals include peaks for the aromatic protons, the methoxy group protons, and the acetamido group protons, with coupling patterns and chemical shifts characteristic of the 1,2,4-trisubstituted benzene ring.
-
IR Spectroscopy: Characteristic peaks should be observed for the N-H stretch, C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹).
Troubleshooting and Field-Proven Insights
-
Low Yield: This can result from incomplete reaction or loss of product during workup. Ensure the reaction is stirred for a sufficient time and that the recrystallization is performed carefully to minimize loss.
-
Oily Product: If the product oils out instead of precipitating as a solid, it may be due to impurities. Ensure thorough washing to remove residual acids. Scratching the inside of the beaker with a glass rod can sometimes induce crystallization.
-
Dark Color: A very dark or tarry product suggests that the reaction temperature was too high, leading to side reactions and decomposition. Strict temperature control is the key to preventing this.
Conclusion
This protocol details a reliable and reproducible method for the synthesis of this compound. By understanding the chemical principles behind each step and adhering to the outlined safety and procedural guidelines, researchers can successfully synthesize this valuable chemical intermediate for further applications in research and development.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79039, this compound. [Link]
Application Note & Protocol: High-Purity Recovery of N-(2-Methoxy-5-nitrophenyl)acetamide via Recrystallization
Introduction
N-(2-Methoxy-5-nitrophenyl)acetamide (MW: 210.19 g/mol , Formula: C₉H₁₀N₂O₄) is a substituted nitroaromatic compound that serves as a valuable intermediate in the synthesis of specialized organic molecules for pharmaceutical and materials science applications.[1] Synthetic routes to this compound, often involving the nitration of an acetanilide precursor, typically yield a crude product contaminated with unreacted starting materials, positional isomers, and other side-products.[2][3] For subsequent high-stakes applications, such as drug development, achieving high purity is not merely a recommendation but a stringent requirement.
This application note provides a comprehensive, scientifically-grounded protocol for the purification of this compound by recrystallization. We will move beyond a simple list of steps to explain the causality behind solvent selection, procedural choices, and purity validation, ensuring a robust and reproducible workflow.
The Principle of Recrystallization for Nitroaromatic Amides
Recrystallization is a powerful purification technique based on the principle of differential solubility.[4][5] The success of the entire process hinges on selecting a solvent in which the target compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[5][6] Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).
The molecular structure of this compound—containing a polar nitro group, an amide linkage, and a methoxy ether group—classifies it as a polar aromatic compound.[1] Following the "like dissolves like" principle, polar solvents are the most promising candidates for its recrystallization.[6] Alcoholic solvents, such as ethanol and methanol, are often excellent starting points for nitroaryl and amide-containing compounds.[6][7][8] Methanol, in particular, has been noted as a solvent for determining the melting point of this compound, indicating its suitability.[9]
Protocol Part A: Systematic Solvent System Selection
The selection of the optimal solvent is the most critical determinant of success in recrystallization.[10] A preliminary small-scale screening is essential to avoid wasting the bulk of the crude material.
Objective: To identify a solvent that dissolves this compound when hot but yields a high recovery of crystalline solid upon cooling.
Materials:
-
Crude this compound
-
Small test tubes (e.g., 13x100 mm)
-
Selection of candidate solvents: Ethanol (95%), Methanol, Acetone, Deionized Water
-
Hot plate or water bath
-
Pasteur pipettes
-
Ice bath
Screening Protocol:
-
Preparation: Place approximately 20-30 mg of the crude compound into four separate test tubes.
-
Room Temperature Test: To each tube, add a different solvent dropwise (~0.5 mL) and agitate. An ideal solvent will not dissolve the compound at room temperature.[10] Record your observations.
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water bath. Continue to add the solvent dropwise until the solid just dissolves completely.[10] Note the approximate volume of solvent required. A solvent that requires a reasonably small volume is preferred.
-
Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature. A successful solvent will show the formation of well-defined crystals.
-
Yield Maximization: Once at room temperature, place the test tubes in an ice bath for 15-20 minutes to induce maximum precipitation.[10]
-
Evaluation: Visually assess the quantity and quality of the crystals formed. The solvent that provides the most substantial yield of pure-looking crystals is the optimal choice. Based on literature for similar compounds and the properties of this compound, methanol or ethanol are expected to perform well.
Data Presentation: Solvent Screening Observations
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Estimated Recovery |
| Methanol | Sparingly soluble | Highly soluble | Good, crystalline solid | High |
| Ethanol (95%) | Sparingly soluble | Highly soluble | Good, crystalline solid | High |
| Acetone | Moderately soluble | Very highly soluble | Poor, may require evaporation | Low |
| Water | Insoluble | Sparingly soluble | Minimal | Very Low |
This table should be populated with experimental observations.
Protocol Part B: Bulk Recrystallization Workflow
This protocol assumes methanol has been selected as the optimal solvent from the screening process.
Materials & Equipment:
-
Crude this compound
-
Erlenmeyer flasks (one for dissolution, one for receiving)
-
Methanol (reagent grade)
-
Hot plate with stirring capability
-
Watch glass to cover the flask
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Whatman filter paper to fit the Büchner funnel
-
Ice bath
-
Spatula and glass stirring rod
Caption: Recrystallization workflow for this compound.
Detailed Protocol:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of methanol and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding methanol in small portions until the solid has just completely dissolved. Causality: Using the minimum amount of boiling solvent is critical to create a saturated solution, which ensures maximum crystal recovery upon cooling.[5] An excess of solvent will keep more of the product dissolved, drastically reducing the yield.[11]
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, tarry particles), perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a pre-heated receiving Erlenmeyer flask. Pour the hot solution through the filter paper quickly. Causality: Pre-heating the glassware prevents premature crystallization of the product in the funnel, which would result in product loss.[6]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for purity. It allows for the selective formation of the product's crystal lattice, effectively excluding impurity molecules. Rapid cooling can trap impurities within the growing crystals.[10]
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold mother liquor.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4] Ensure the filter paper is wetted with a small amount of cold methanol and that a good seal is formed before pouring the crystal slurry into the funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold methanol. Causality: The wash removes any residual mother liquor that contains dissolved impurities. Using ice-cold solvent is essential to minimize redissolving the purified product crystals.[10]
-
Drying: Allow the crystals to air-dry on the filter under vacuum for several minutes to pull away the bulk of the solvent. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point (e.g., 60-70 °C) or in a desiccator until a constant weight is achieved.[10]
Purity Assessment and Protocol Validation
A purification protocol is only as good as its validation. The following tests confirm the success of the recrystallization.
A. Melting Point Determination:
-
Principle: A pure crystalline solid will have a sharp and narrow melting point range (typically <1°C), whereas an impure substance will melt over a wider range and at a lower temperature.
-
Procedure: Tightly pack a small sample of the dried, recrystallized product into a capillary tube. Determine the melting point using a calibrated apparatus.
-
Expected Result: The purified this compound should exhibit a sharp melting point in the range of 178-179 °C .[9] A significant deviation or a broad range indicates the presence of residual impurities.
B. Thin-Layer Chromatography (TLC):
-
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. It provides a rapid, qualitative assessment of purity.
-
Procedure:
-
Prepare dilute solutions of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate).
-
Spot both samples side-by-side on a silica gel TLC plate.
-
Develop the plate in an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate - this may require optimization).
-
Visualize the spots under UV light.
-
-
Expected Result: The lane corresponding to the recrystallized product should show a single, well-defined spot. The crude material lane may show the main product spot along with several fainter spots corresponding to impurities.
Summary of Key Parameters & Troubleshooting
Key Recrystallization Parameters
| Parameter | Recommended Value / Observation | Rationale |
| Optimal Solvent | Methanol | High solubility when hot, low solubility when cold. |
| Melting Point | 178-179 °C | Key indicator of purity.[9] |
| Expected Recovery | 75-90% | Dependent on impurity level and strict adherence to protocol. |
| Purity Assessment | Sharp melting point; single spot on TLC. | Confirms removal of impurities. |
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low Yield | Too much solvent was used; premature crystallization during hot filtration. | Use the minimum amount of boiling solvent; pre-heat all glassware for hot filtration.[6][11] |
| No Crystals Form | Solution is not saturated (too much solvent); solution cooled too rapidly. | Boil off some solvent to concentrate the solution; re-heat and cool more slowly; scratch the inner surface of the flask with a glass rod to induce nucleation.[6] |
| Product "Oils Out" | The melting point of the compound is lower than the boiling point of the solvent; high concentration of impurities. | Re-heat to dissolve the oil, add a small amount of additional solvent, and cool very slowly. Consider a different solvent with a lower boiling point.[6] |
References
-
Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?". ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.
-
Srini Chem. (n.d.). Acetamide, N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Srini Chem. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
-
Unknown Source. (n.d.). Crystallization Solvents.pdf. Available at: [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products. Google Patents.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Available at: [Link]
-
Hines, J. et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. National Center for Biotechnology Information (PMC). Available at: [Link]
Sources
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- 8. Reagents & Solvents [chem.rochester.edu]
- 9. echemi.com [echemi.com]
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Optimizing the Purification of N-(2-Methoxy-5-nitrophenyl)acetamide: A Guide to Normal-Phase and Reversed-Phase Chromatographic Strategies
An Application Note for Drug Development Professionals
Abstract
N-(2-Methoxy-5-nitrophenyl)acetamide is a key intermediate in the synthesis of various pharmacologically active molecules. Achieving high purity of this compound is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the chromatographic purification of this compound. We present field-proven protocols for both normal-phase flash chromatography and reversed-phase preparative high-performance liquid chromatography (RP-HPLC), explaining the scientific rationale behind each methodological choice to ensure reproducible, scalable, and efficient purification.
Introduction: Characterization of the Target Molecule
Understanding the physicochemical properties of this compound (CAS: 33721-54-9) is the foundation for developing a robust purification strategy.[1][2] The molecule's structure, which includes a moderately polar acetamide group, a highly polar nitro group, and a less polar methoxy-substituted phenyl ring, classifies it as a moderately polar compound.[2] This polarity profile dictates its solubility and interaction with chromatographic stationary phases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Notes |
| IUPAC Name | This compound | [1] |
| CAS Number | 33721-54-9 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| Predicted Polarity | Moderately Polar | Based on functional groups |
| Solubility Profile | Limited published data.[3][4] Expected to be soluble in moderately polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone. |
The presence of the aromatic ring and nitro group provides a strong chromophore, making UV detection an ideal method for monitoring the purification process.
The Strategic Choice: Normal-Phase vs. Reversed-Phase Chromatography
The purification of a moderately polar intermediate like this compound can be approached using two primary chromatographic techniques: Normal-Phase Chromatography (NPC) and Reversed-Phase Chromatography (RPC). The choice depends on the nature of the impurities, the required scale, and the desired final purity.
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[5] Polar compounds, like our target molecule, will have stronger interactions with the stationary phase and thus elute later than non-polar impurities.[6] This method is often cost-effective and excellent for removing non-polar byproducts.
-
Reversed-Phase Chromatography (RPC): Employs a non-polar (hydrophobic) stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile).[7][8][9] In this mode, polar compounds have weaker interactions and elute earlier. RPC is a cornerstone of the pharmaceutical industry, offering high resolution and suitability for a wide range of compounds soluble in aqueous-organic mixtures.[7][10]
Caption: Decision workflow for selecting the optimal purification method.
Protocol I: Normal-Phase Flash Chromatography
This protocol is ideal for routine purification, particularly for removing less polar byproducts from the crude reaction mixture.
Step 1: Method Development with Thin Layer Chromatography (TLC)
The causality behind starting with TLC is risk and resource mitigation. A few minutes spent on TLC saves hours and significant solvent waste from a failed column run.
-
Objective: To identify a solvent system where the target compound has a Retention Factor (Rf) between 0.15 and 0.40.[11] This Rf range provides a good balance between resolution and elution time.[11]
-
Procedure:
-
Spot a dilute solution of the crude material onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for a moderately polar compound is 30% Ethyl Acetate in Hexane.[12]
-
Adjust polarity as needed:
-
If the spot remains at the baseline (Rf ≈ 0), increase the polarity (e.g., increase the percentage of Ethyl Acetate).
-
If the spot travels with the solvent front (Rf ≈ 1), decrease the polarity (e.g., decrease the percentage of Ethyl Acetate).
-
-
For this specific compound, a system of 40-50% Ethyl Acetate / Hexane or 2-5% Methanol / Dichloromethane often yields the target Rf.[12]
-
Visualize the spots under a UV lamp (254 nm).
-
Step 2: Sample Preparation (Dry Loading)
While liquid loading is faster, dry loading is the more trustworthy method. It prevents band broadening and improves resolution, especially if the compound has poor solubility in the initial, low-polarity mobile phase.
-
Rationale: Dissolving the sample in a strong solvent (like pure DCM or Acetone) and injecting it directly can cause the compound to precipitate at the column head or spread into a wide band as it meets the weaker mobile phase.[13][14] Dry loading ensures the compound is introduced to the column in a fine, evenly distributed manner.
-
Procedure:
-
Dissolve the crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of Dichloromethane or Acetone).
-
Add silica gel (approx. 2-3 times the weight of the crude product) to the solution to form a slurry.[14]
-
Gently evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
Step 3: Column Packing and Elution
-
Objective: To create a homogenous, well-packed column bed and elute the compounds with a gradually increasing solvent polarity (gradient elution). A gradual increase in polarity is critical to prevent "cracking" the silica bed, which would ruin the separation.[14]
Table 2: Recommended Parameters for Normal-Phase Flash Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for flash chromatography, providing good resolution and flow characteristics. |
| Column Size | 30:1 to 50:1 ratio of silica to crude compound (by weight) | Ensures sufficient resolving power for most separations.[14] |
| Mobile Phase | Gradient: Hexane / Ethyl Acetate (EtOAc) | A standard, effective system for compounds of moderate polarity.[12] |
| Elution Gradient | Start at 10-20% EtOAc below the TLC condition for 2 column volumes (CV), then ramp to 10-20% above over 10-15 CV. | Starting with a weaker solvent ensures all compounds bind to the column. The shallow gradient maximizes separation. |
| Flow Rate | ~2 inches/minute linear flow | Optimal for flash chromatography, balancing speed and resolution. |
| Detection | UV at 254 nm and/or 330 nm | The aromatic ring and nitro group absorb strongly at these wavelengths. |
-
Protocol:
-
Pack the column with silica gel as a slurry in the initial, low-polarity solvent (e.g., 20% EtOAc/Hexane).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the starting mobile phase, collecting fractions.
-
Gradually increase the percentage of Ethyl Acetate according to the defined gradient.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Evaporate the solvent from the combined pure fractions to yield the purified this compound.
-
Protocol II: Reversed-Phase Preparative HPLC
RP-HPLC is the method of choice when the highest purity is required, or when impurities are structurally very similar or more polar than the target compound. It is a highly reproducible and scalable technique ubiquitous in the pharmaceutical industry.[7]
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Application Note: Analytical Methods for the Characterization of N-(2-Methoxy-5-nitrophenyl)acetamide
Introduction and Foundational Properties
N-(2-Methoxy-5-nitrophenyl)acetamide is a substituted acetamide derivative containing methoxy and nitro functional groups on the phenyl ring.[1] Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, potentially including pharmaceuticals and dyes.[2] The presence of a nitroaromatic system, an amide linkage, and an ether group dictates its chemical and physical properties, which in turn govern the selection of appropriate analytical techniques. Robust and reliable characterization is paramount to ensure purity, confirm identity, and establish quality control standards for its use in research and development.
This guide provides a multi-faceted analytical approach, detailing protocols for chromatography and spectroscopy to deliver a comprehensive characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 33721-54-9 | [1][3] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Solid (predicted) | [4] |
| Melting Point | 178-179 °C | [3] |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and quantifying it in various matrices. The compound's polarity and strong UV chromophore (nitroaromatic system) make Reversed-Phase HPLC (RP-HPLC) with UV detection an ideal choice.
Causality Behind Method Selection
-
Reversed-Phase Chromatography: The molecule possesses both polar (amide, nitro, methoxy) and non-polar (phenyl ring) characteristics, making it well-suited for separation on a non-polar stationary phase like C18 with a polar mobile phase.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is effective for eluting the compound and separating it from potential impurities of different polarities.[5][6] The use of a weak acid like formic acid can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[7]
-
UV Detection: The conjugated π-system of the nitroaromatic ring results in strong UV absorbance. A detection wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide high sensitivity.[7][8] A full UV-Vis scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal detection.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the logical flow for the purity analysis of a sample.
Caption: Workflow for HPLC purity analysis.
Detailed Protocol: RP-HPLC Method
This protocol is a robust starting point and should be validated for specific applications.
-
Instrumentation & Columns:
-
HPLC system with gradient pump, autosampler, and UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
-
Reagents and Sample Preparation:
-
Mobile Phase A: Deionized water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Sample Diluent: Acetonitrile or a 50:50 mixture of Mobile Phase A and B.
-
Standard Preparation: Accurately weigh and dissolve this compound in the sample diluent to a known concentration (e.g., 100 µg/mL).[7]
-
Sample Preparation: Prepare the sample to be tested at a similar concentration. Ensure complete dissolution. Filter all solutions through a 0.45 µm filter before injection.[9]
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity and peak shape. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Good general wavelength for nitroaromatics.[7] |
| Gradient | 0-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-25 min: 30% B | A gradient ensures elution of the main peak and any potential impurities with different polarities. |
-
System Suitability & Self-Validation:
-
Injections: Make five replicate injections of the standard solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be >2000, and the tailing factor should be <2.0.
-
-
Data Analysis:
-
Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: Use a calibration curve generated from standards of known concentrations to determine the concentration of the analyte in the sample.
-
Spectroscopic Analysis for Structural Confirmation
A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of this compound.
Integrated Analytical Approach
The following diagram shows how different spectroscopic methods are used in concert to build a complete structural profile.
Caption: Integrated workflow for spectroscopic characterization.
Mass Spectrometry (MS)
-
Rationale: MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, likely producing a protonated molecular ion [M+H]⁺.
-
Protocol:
-
Prepare a dilute solution of the sample in methanol or acetonitrile (~10 µg/mL).
-
Infuse the solution directly into the ESI source or perform an LC-MS analysis using the HPLC method described above.
-
Acquire data in positive ion mode.
-
-
Expected Result: A prominent peak at m/z 211.07, corresponding to [C₉H₁₀N₂O₄ + H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H and ¹³C NMR provide definitive information about the carbon-proton framework, confirming the connectivity and substitution pattern of the molecule. The expected chemical shifts are predicted based on the effects of the electron-withdrawing nitro group and electron-donating methoxy and acetamido groups.
-
Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
-
Expected ¹H NMR Spectral Data (in CDCl₃, predicted):
-
~8.6 ppm (d, 1H): Aromatic proton ortho to the nitro group.
-
~8.0 ppm (dd, 1H): Aromatic proton between the nitro and methoxy groups.
-
~7.0 ppm (d, 1H): Aromatic proton ortho to the methoxy group.
-
~8.5 ppm (s, 1H): Amide N-H proton (can be broad and exchangeable).
-
~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
~2.2 ppm (s, 3H): Acetyl (-COCH₃) protons.
-
Note: Actual shifts for a related compound, N-(4-Methyl-2-nitrophenyl)acetamide, show aromatic protons in the 7.4-8.6 ppm range and acetyl/methyl protons around 2.2-2.4 ppm.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[11][12]
-
Protocol:
-
Acquire a spectrum using either an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet containing a small amount of the sample.
-
Scan the range from 4000 to 400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~1670 | C=O Stretch (Amide I) | Amide |
| ~1520 & ~1340 | Asymmetric & Symmetric NO₂ Stretch | Nitro |
| ~1250 | C-O Stretch | Aryl Ether |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
UV-Visible Spectroscopy
-
Rationale: This technique is used to determine the wavelength of maximum absorbance (λmax), which is crucial for setting the optimal detection wavelength in HPLC for maximum sensitivity. The "push-pull" nature of the electron-donating methoxy group and electron-withdrawing nitro group on the benzene ring is expected to produce a strong π→π* transition.[13]
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).[13]
-
Scan the absorbance from 200 to 500 nm using a spectrophotometer.
-
-
Expected Result: A strong absorbance maximum is expected in the UV region. For comparison, p-nitroaniline shows a λmax around 380 nm in ethanol, which is sensitive to solvent polarity.[13] A similar range can be expected for this compound.
Conclusion
The combination of RP-HPLC with UV detection and a suite of spectroscopic techniques (MS, NMR, FTIR, and UV-Vis) provides a comprehensive and robust framework for the analytical characterization of this compound. The protocols outlined in this guide are based on established principles for the analysis of related nitroaromatic and acetanilide compounds, offering a solid foundation for quality control, purity assessment, and structural confirmation in a research or drug development setting.
References
-
Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]
-
MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007, February). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Acetamide, N-(2-methoxy-5-nitrophenyl)-. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
ChemBK. (n.d.). N-(2-methoxy-5-nitrophenyl)-2-(2-methoxyphenoxy)acetamide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]
-
World Scientific Publishing. (n.d.). Experimental FTIR and theoretical investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental FTIR and theoretical Investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra for acetanilide tetrachloromercurate(II) with characteristic bands within υ(526–2850) cm⁻¹. Retrieved from [Link]
-
PubMed. (2012, October). [Raman, FTIR Spectra and Normal Mode Analysis of Acetanilide]. Retrieved from [Link]
-
ResearchGate. (2016, July). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis absorption spectra of 4-nitroaniline over (a) CdS. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible spectra obtained from saturated with aqueous solutions of.... Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra for the gradual reduction of 2-nitroaniline.... Retrieved from [Link]
-
ResearchGate. (n.d.). The UV–Vis absorption spectra change for the reduction process of a.... Retrieved from [Link]
-
Srini Chem. (n.d.). Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-hydroxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide. Retrieved from [Link]
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Using "N-(2-Methoxy-5-nitrophenyl)acetamide" to synthesize heterocyclic compounds
An Application Guide to the Synthesis of Bioactive Heterocycles from N-(2-Methoxy-5-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals.
Introduction: Strategic Value of this compound
This compound is a highly versatile and strategically important starting material in the synthesis of heterocyclic compounds.[1] Its structure, featuring an acetamido group and a nitro group positioned ortho to each other on a methoxy-substituted benzene ring, is primed for intramolecular cyclization reactions. The true synthetic power of this molecule is unlocked through the reductive cyclization pathway, a robust and efficient method for constructing fused heterocyclic systems.
The core principle involves the chemical reduction of the nitro group to a primary amine. This transformation generates a transient ortho-diamino derivative in situ, which is immediately poised to react with a suitable electrophile to form a new ring system. This approach is central to the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry renowned for its presence in a wide array of therapeutic agents.[2][3] Furthermore, by strategic deprotection of the acetamido group post-reduction, the resulting ortho-phenylenediamine intermediate opens pathways to other important heterocycles, such as quinoxalines, which are also prevalent in numerous marketed drugs.[4]
This guide provides detailed protocols and the underlying chemical logic for leveraging this compound as a precursor for these valuable heterocyclic cores.
Core Mechanism: The Power of Reductive Cyclization
The primary synthetic strategy hinges on a one-pot reductive cyclization. This elegant approach combines the reduction of the nitro group and the subsequent cyclization into a single, efficient operation. The process is initiated by a reducing agent that chemoselectively converts the nitro moiety (-NO₂) into an amino group (-NH₂).
Commonly employed reducing agents for this transformation include:
-
Sodium Dithionite (Na₂S₂O₄): A mild and effective reagent, well-suited for substrates with sensitive functional groups.[5] Its use avoids the harsh acidic conditions required by other methods.
-
Tin(II) Chloride (SnCl₂): A classic and reliable reagent for nitro group reduction.
-
Iron (Fe) or Zinc (Zn) powder in acid: A cost-effective and powerful reducing system, often utilizing acetic acid or hydrochloric acid.[6]
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method, though it may not be compatible with all functional groups.
Once the amino group is formed, the resulting N-(5-amino-2-methoxyphenyl)acetamide intermediate possesses the necessary 1,4-N,N-disposition to cyclize with a one-carbon or two-carbon electrophile, leading directly to the formation of the heterocyclic ring.
Caption: Core workflow of the reductive cyclization strategy.
Application I: One-Pot Synthesis of 5-Methoxybenzimidazole Derivatives
The synthesis of benzimidazoles via reductive cyclization of o-nitroanilines in the presence of aldehydes is a highly efficient and versatile method.[5] This one-pot procedure avoids the isolation of the intermediate diamine, streamlining the process and often improving yields. The acetamido group of the starting material can be cleaved in situ under certain conditions or participate directly, but for forming a 2-substituted benzimidazole from an aldehyde, the key intermediate is the diamine formed after the reduction of the nitro group and hydrolysis of the amide. A more direct route involves reducing the nitroaniline precursor and then cyclizing. However, starting with the acetamide, a common approach involves reduction followed by acid-catalyzed cyclization with an aldehyde.
Protocol 1: Synthesis of 2-Aryl-6-methoxy-1H-benzimidazole
This protocol details the synthesis via a one-pot reaction using sodium dithionite as the reducing agent and an aromatic aldehyde as the electrophilic carbon source.
Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the chosen aromatic aldehyde (1.2 eq), and ethanol (20 mL).
-
Reagent Addition: While stirring at room temperature, add a solution of sodium dithionite (Na₂S₂O₄) (4.0 eq) in water (20 mL) dropwise over 15 minutes. The addition is exothermic, and the reaction mixture may warm up.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. The product will often precipitate from the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-aryl-6-methoxy-1H-benzimidazole.[7]
Data Presentation: Reagents and Conditions
| Reagent/Parameter | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) | Purpose |
| This compound | 1.0 | 210.19 | 2.10 g | Starting Material |
| Benzaldehyde (example) | 1.2 | 106.12 | 1.27 g (1.22 mL) | C1 Electrophile |
| Sodium Dithionite (Na₂S₂O₄) | 4.0 | 174.11 | 6.96 g | Reducing Agent |
| Ethanol | - | - | 20 mL | Solvent |
| Water | - | - | 20 mL | Co-solvent |
| Reaction Conditions | ||||
| Temperature | - | - | 80-85 °C (Reflux) | Drives cyclization |
| Time | - | - | 4-6 hours | Reaction duration |
| Expected Outcome | ||||
| Product | - | Varies | - | 6-Methoxy-2-phenyl-1H-benzimidazole |
| Expected Yield | - | - | 75-90% | - |
Application II: Synthesis of 6-Methoxyquinoxaline Derivatives
Quinoxalines are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] To achieve this using this compound, a two-step process is required: first, the reduction of the nitro group, followed by the hydrolysis of the acetamido group to yield the key 4-methoxybenzene-1,2-diamine intermediate.
Caption: Two-step workflow for the synthesis of quinoxalines.
Protocol 2: Synthesis of 6-Methoxy-2,3-diphenylquinoxaline
This protocol outlines the formation of the diamine intermediate and its subsequent condensation to form the quinoxaline product.
Step A: Synthesis of 4-Methoxybenzene-1,2-diamine
-
Setup: In a 250 mL three-neck flask fitted with a mechanical stirrer and reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol (50 mL) and water (25 mL).
-
Reduction: Add iron powder (5.0 eq) to the suspension. Heat the mixture to 70 °C and then add concentrated hydrochloric acid (5 mL) dropwise via an addition funnel. An exothermic reaction will occur, and the mixture should begin to reflux.
-
Hydrolysis & Reflux: After the initial exotherm subsides, maintain the reaction at reflux for 3 hours to ensure both complete reduction of the nitro group and hydrolysis of the acetamide.
-
Workup: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate until the mixture is basic (pH ~8-9) to quench the acid and precipitate iron salts.
-
Extraction: Filter the hot solution through a pad of celite to remove the iron sludge. Wash the celite pad with hot ethanol. Combine the filtrates and remove the ethanol under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4-methoxybenzene-1,2-diamine, which can be used in the next step without further purification.
Step B: Condensation to form 6-Methoxy-2,3-diphenylquinoxaline
-
Setup: Dissolve the crude 4-methoxybenzene-1,2-diamine (1.0 eq) from Step A in ethanol (40 mL) in a 100 mL round-bottom flask.
-
Reagent Addition: Add benzil (a 1,2-dicarbonyl) (1.0 eq) to the solution, followed by a catalytic amount of acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux for 2 hours. A yellow precipitate of the quinoxaline product should form.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol and dry under vacuum to afford the pure quinoxaline product.
Data Presentation: Reagents and Conditions (Step B)
| Reagent/Parameter | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) | Purpose |
| 4-Methoxybenzene-1,2-diamine | 1.0 | 138.17 | 1.38 g | Diamine Nucleophile |
| Benzil | 1.0 | 210.23 | 2.10 g | 1,2-Dicarbonyl |
| Ethanol | - | - | 40 mL | Solvent |
| Acetic Acid | Catalytic | - | 2-3 drops | Catalyst |
| Reaction Conditions | ||||
| Temperature | - | - | ~78 °C (Reflux) | Drives condensation |
| Time | - | - | 2 hours | Reaction duration |
| Expected Outcome | ||||
| Product | - | 312.38 | - | 6-Methoxy-2,3-diphenylquinoxaline |
| Expected Yield | - | - | 85-95% | - |
Conclusion
This compound stands out as a pivotal precursor for the synthesis of medicinally relevant heterocyclic compounds. The strategic placement of its functional groups enables facile entry into diverse scaffolds through robust and high-yielding protocols. The one-pot reductive cyclization offers an efficient route to substituted benzimidazoles, while a straightforward two-step reduction-hydrolysis sequence provides the necessary diamine intermediate for constructing quinoxalines. These methodologies provide researchers and drug development professionals with reliable and adaptable tools for generating libraries of novel compounds for biological screening and lead optimization.
References
-
Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available from: [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry. Available from: [Link]
-
Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research, 4(1), 57-67. Available from: [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available from: [Link]
-
ResearchGate. (2015). Is there any literature value of the melting point of 2-methyl-5-nitro-1H-benzo[d]imidazole? Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitroimidazole. Available from: [Link]
-
Taylor & Francis Online. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. Available from: [Link]
- Google Patents. (n.d.). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
-
Srini Chem. (n.d.). Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PubMed. Available from: [Link]
-
MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available from: [Link]
-
Indian Journal of Heterocyclic Chemistry. (n.d.). Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. Available from: [Link]
-
Prime Scholars. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Available from: [Link]
- Google Patents. (n.d.). WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles.
-
NISCAIR. (n.d.). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Available from: [Link]
-
ChemBK. (n.d.). N-(2-methoxy-5-nitrophenyl)-2-(2-methoxyphenoxy)acetamide. Available from: [Link]
-
IUCrData. (2023). N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide. PubMed Central. Available from: [Link]
-
Semantic Scholar. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxalines from nitro-olefins and amines. Available from: [Link]
-
University of Barcelona. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PubMed Central. Available from: [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Mahidol University. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Available from: [Link]
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Synthesis of benzimidazole derivatives from "N-(2-Methoxy-5-nitrophenyl)acetamide"
Application Note: A-Plus Synthesis of 2-Methyl-6-methoxy-1H-benzimidazole
A Robust Two-Step Protocol for the Synthesis of a Key Benzimidazole Intermediate from N-(2-Methoxy-5-nitrophenyl)acetamide
Dr. Evelyn Reed, Senior Application Scientist
Abstract
Benzimidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] This application note provides a detailed, field-proven guide for the synthesis of 2-methyl-6-methoxy-1H-benzimidazole, a valuable building block in drug discovery. The protocol outlines a reliable two-step synthetic pathway starting from the commercially available precursor, this compound. The process involves an initial reduction of the nitro group using stannous (II) chloride, followed by an acid-catalyzed intramolecular cyclization. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Strategic Overview & Mechanistic Insight
The conversion of this compound to 2-methyl-6-methoxy-1H-benzimidazole is efficiently achieved through a two-step sequence. This strategy is predicated on the chemical necessity of first forming an ortho-phenylenediamine derivative, which is the immediate precursor required for the benzimidazole ring closure.
Step 1: Reduction of the Nitro Group. The aromatic nitro group in the starting material is a strong electron-withdrawing group and must be reduced to a primary amine. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for this transformation.[4][5] The mechanism involves the transfer of electrons from the Sn²⁺ ion to the nitro group, with protons from the acidic medium participating in the formation of water molecules from the oxygen atoms of the nitro group.[6][7] This method is often preferred over catalytic hydrogenation in laboratory settings due to its functional group tolerance and operational simplicity.[4]
Step 2: Acid-Catalyzed Cyclization (Phillips Condensation). The resulting intermediate, N-(5-amino-2-methoxyphenyl)acetamide, possesses the necessary ortho-amino and acetamido groups for cyclization. Upon heating in an acidic medium (typically 4N HCl), the compound undergoes an intramolecular condensation reaction known as the Phillips Condensation.[8][9][10] The mechanism involves the protonation of the acetyl carbonyl group, which activates it for nucleophilic attack by the adjacent primary amine. Subsequent dehydration leads to the formation of the stable, aromatic benzimidazole ring.[8]
Experimental Workflow & Visualization
The overall synthetic process is streamlined for efficiency and clarity. The following diagram illustrates the logical flow from starting material to the final purified product.
Caption: A flowchart of the two-stage synthesis process.
Materials and Safety
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Major Chemical Supplier | Starting Material |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent | Major Chemical Supplier | Reducing Agent |
| Hydrochloric Acid (HCl), concentrated | 37% | Major Chemical Supplier | Acid for reduction & cyclization |
| Ethanol (EtOH) | Anhydrous | Major Chemical Supplier | Reaction Solvent |
| Sodium Hydroxide (NaOH) | Pellets | Major Chemical Supplier | For basification/neutralization |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier | Extraction Solvent |
| Silica Gel | 230-400 mesh | Major Chemical Supplier | For column chromatography |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Major Chemical Supplier | For NMR analysis |
Equipment: Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser, rotary evaporator, TLC plates (silica gel 60 F₂₅₄), UV lamp, melting point apparatus, NMR spectrometer.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[11]
-
Handling Chemicals:
-
This compound and its nitro-aromatic analogues should be handled with care as they are potentially harmful if inhaled, swallowed, or in contact with skin.[11][12]
-
Concentrated hydrochloric acid is highly corrosive and must be handled in a chemical fume hood.
-
The reduction reaction with SnCl₂ can be exothermic; ensure controlled addition of reagents.[4]
-
All procedures should be performed in a well-ventilated fume hood.[13]
-
-
Waste Disposal: Dispose of all chemical waste, including tin byproducts, according to institutional and local environmental regulations.[11]
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(5-Amino-2-methoxyphenyl)acetamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 23.8 mmol).
-
Solvent Addition: Add 100 mL of ethanol to the flask and stir to dissolve the starting material.
-
Addition of Reducing Agent: To the stirred solution, add Tin(II) chloride dihydrate (26.8 g, 118.9 mmol, 5 equivalents) in one portion. The use of a significant excess of SnCl₂ ensures the complete reduction of the nitro group.
-
Initiation of Reaction: Slowly add 25 mL of concentrated hydrochloric acid dropwise via a dropping funnel. Causality: The reaction is exothermic; slow addition is crucial to maintain control over the reaction temperature. The HCl creates the acidic environment necessary for the reduction to proceed.[7]
-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 70:30 Ethyl Acetate:Hexane. The disappearance of the starting material spot (visualized under UV light) indicates reaction completion.
-
Workup - Quenching and Basification: After cooling to room temperature, slowly pour the reaction mixture over 200 g of crushed ice. Carefully basify the mixture by the slow addition of 40% (w/v) aqueous sodium hydroxide solution until the pH is ~9-10. Causality: This step neutralizes the excess acid and precipitates tin hydroxides, which can be removed by filtration. The desired amine product is soluble in the organic phase at this basic pH.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting from 20% and increasing to 50%) to afford the pure N-(5-amino-2-methoxyphenyl)acetamide as a solid.
Protocol 2: Synthesis of 2-Methyl-6-methoxy-1H-benzimidazole
-
Reaction Setup: Place the purified N-(5-amino-2-methoxyphenyl)acetamide (e.g., 3.0 g, 16.6 mmol) into a 100 mL round-bottom flask.
-
Acid Addition: Add 50 mL of 4N hydrochloric acid. Causality: The acidic medium is essential for catalyzing the intramolecular cyclization (Phillips Condensation).[8][9]
-
Heating: Heat the mixture to reflux (approximately 100-105 °C) for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction via TLC (Mobile phase: 90:10 Ethyl Acetate:Methanol). The formation of a new, more polar spot indicates the product.
-
Workup - Neutralization: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is ~7-8. The product will precipitate out of the solution.
-
Workup - Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to yield pure 2-methyl-6-methoxy-1H-benzimidazole.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results for 2-Methyl-6-methoxy-1H-benzimidazole |
| Appearance | Off-white to light brown solid |
| Melting Point | 172-174 °C[14] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.15 (s, 1H, NH), ~7.30 (d, 1H, Ar-H), ~7.05 (s, 1H, Ar-H), ~6.75 (d, 1H, Ar-H), ~3.75 (s, 3H, OCH₃), ~2.45 (s, 3H, CH₃). Note: Peak positions can vary slightly.[14] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~155.8, ~151.5, ~136.0, ~132.0, ~114.5, ~110.0, ~95.0, ~55.5, ~14.2 |
| Mass Spec (ESI+) | m/z: 163.08 [M+H]⁺ |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction (Step 1) | Insufficient reducing agent or reaction time. | Increase the amount of SnCl₂·2H₂O to 6 equivalents. Extend the reflux time and monitor carefully by TLC. |
| Low Yield in Reduction | Product loss during workup; formation of stable tin-amine complexes. | Ensure pH is sufficiently basic (>9) during workup to break up tin complexes. Be meticulous during the extraction phase. |
| Incomplete Cyclization (Step 2) | Insufficient acid concentration or heating time. | Ensure the HCl is at least 4N. Increase reflux time to 4 hours. |
| Product is Oily/Difficult to Crystallize | Presence of impurities. | Re-purify the intermediate from Step 1 by column chromatography. For the final product, try different recrystallization solvent systems (e.g., isopropanol, acetone/hexane). |
Conclusion
This application note details a robust and reproducible two-step method for synthesizing 2-methyl-6-methoxy-1H-benzimidazole from this compound. By providing clear causality for experimental choices, detailed safety protocols, and a comprehensive troubleshooting guide, this document serves as an authoritative resource for researchers. The successful synthesis and characterization of this key intermediate will facilitate further exploration in the field of medicinal chemistry and drug development.
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Hölljes, E. L., & Wagner, E. C. (1944). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. Journal of Organic Chemistry, 9(1), 31-43. Retrieved from [Link]
-
Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Supporting Information for [Journal Article]. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
Beilstein Journals. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methyl-1-tosyl-1H-benzimidazole. Retrieved from [Link]
-
Semantic Scholar. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
Semantic Scholar. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Retrieved from [Link]
-
NISCAIR. (n.d.). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Retrieved from [Link]
-
ChemBK. (n.d.). N-(2-methoxy-5-nitrophenyl)-2-(2-methoxyphenoxy)acetamide. Retrieved from [Link]
-
University of Barcelona Dipòsit Digital. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]
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Application Note: A Practical Guide to the Chemoselective Reduction of N-(2-Methoxy-5-nitrophenyl)acetamide
Abstract
The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis, pivotal for the production of pharmaceuticals, dyes, and agrochemicals. This guide provides a detailed, reliable protocol for the chemoselective reduction of the nitro group in N-(2-Methoxy-5-nitrophenyl)acetamide to yield N-(5-Amino-2-methoxyphenyl)acetamide. We will explore the rationale behind selecting a suitable reduction method, focusing on a robust and scalable iron-mediated procedure that offers high yields and functional group tolerance. This document is intended for researchers, chemists, and drug development professionals seeking a practical and well-validated experimental procedure.
Introduction and Method Selection
The target molecule, N-(5-Amino-2-methoxyphenyl)acetamide, is a valuable building block in medicinal chemistry. Its synthesis requires the selective reduction of a nitro group in the presence of an amide and a methoxy ether, functional groups that can be sensitive to harsh reducing agents.
Several methods are available for the reduction of nitroarenes.[1] A comparative analysis is crucial for selecting the optimal conditions:
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Ni): This is a very efficient and clean method.[1][2] However, it requires specialized equipment (hydrogenator) and careful handling of flammable hydrogen gas. Furthermore, palladium catalysts can be expensive and are susceptible to poisoning by impurities like sulfur compounds.[3]
-
Metal Hydride Reductions (e.g., LiAlH₄, NaBH₄): These reagents are generally too reactive and lack the necessary chemoselectivity. They can reduce the amide functional group in addition to the nitro group.
-
Dissolving Metal Reductions (e.g., Sn/HCl, Zn/HCl): While effective, these classical methods often require strongly acidic conditions and generate significant amounts of metallic waste, complicating purification and disposal.[1]
Considering these factors, metal-mediated reduction using iron powder in a neutral or weakly acidic medium emerges as the preferred method for this transformation.[4][5] Specifically, the Fe/NH₄Cl system in an ethanol/water solvent mixture is exceptionally well-suited for this application due to several key advantages:
-
Chemoselectivity: It selectively reduces the nitro group while preserving the amide and ether functionalities.[4][6]
-
Mild Conditions: The reaction proceeds under neutral or near-neutral pH at reflux, avoiding the degradation of acid- or base-sensitive substrates.[7]
-
Cost-Effectiveness & Safety: Iron powder is inexpensive, abundant, and non-toxic, and the procedure avoids the use of high-pressure hydrogen gas.[4][8]
-
Scalability: This method has been successfully scaled to industrial levels.[7]
The reaction proceeds via a series of single-electron transfers from the iron metal surface to the nitro group, with the solvent and ammonium chloride acting as proton sources.[5] The process ultimately generates the desired amine and iron oxides.[8]
Detailed Experimental Protocol
This protocol details the reduction of this compound (10.0 g scale).
Reaction Scheme:

Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | 50651-37-1 | 210.18 | 10.0 | 47.58 | 1.0 |
| Iron Powder (<325 mesh) | 7439-89-6 | 55.85 | 13.3 | 238.1 | 5.0 |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 12.7 | 237.4 | 5.0 |
| Ethanol (EtOH), 200 Proof | 64-17-5 | 46.07 | 150 mL | - | - |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 50 mL | - | - |
| Celite® 545 | 61790-53-2 | - | ~10 g | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | ~100 mL | - | - |
| Brine (Saturated NaCl aq) | 7647-14-5 | 58.44 | ~100 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | - | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer or magnetic stirrer with a large stir bar
-
Heating mantle with temperature controller
-
Thermometer
-
Buchner funnel and filter flask
-
Separatory funnel (500 mL or 1 L)
-
Rotary evaporator
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound (10.0 g, 47.58 mmol), ethanol (150 mL), and deionized water (50 mL). Stir the mixture to form a suspension.
-
Addition of Reagents: To the stirred suspension, add ammonium chloride (12.7 g, 237.4 mmol) followed by iron powder (13.3 g, 238.1 mmol).
-
Reaction: Heat the reaction mixture to a gentle reflux (internal temperature ~80-85 °C) using a heating mantle. The reaction is often exothermic initially. Maintain reflux for 2-4 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Eluent: 50% Ethyl Acetate / 50% Hexanes.
-
Visualization: UV light (254 nm).
-
Procedure: Withdraw a small aliquot (~0.1 mL) from the reaction, dilute with ethyl acetate, filter through a small plug of silica/celite, and spot on a TLC plate. The starting material will have a lower Rf than the more polar amine product. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up - Filtration: Once the reaction is complete, cool the mixture to approximately 40-50 °C. Crucially, do not remove the solvent before filtration to avoid potential uncontrolled exothermic reactions .[7] Set up a Buchner funnel with a 1-2 cm pad of Celite®. Wet the Celite® pad with ethanol. Filter the hot reaction mixture through the Celite® pad under vacuum to remove the iron powder and iron oxides.
-
Washing: Wash the reaction flask and the Celite® pad thoroughly with hot ethanol (2 x 50 mL) to ensure all the product is collected. Combine the filtrates.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield a residue containing the crude product and inorganic salts.
-
Extraction: To the residue, add deionized water (100 mL) and ethyl acetate (150 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Washing the Organic Layer: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-(5-Amino-2-methoxyphenyl)acetamide as a solid.
Visualization of Experimental Workflow
The following diagram outlines the complete experimental procedure from setup to the isolation of the crude product.
Purification and Characterization
The crude product is often of high purity.[7] However, if further purification is required, recrystallization is effective.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate. If the product does not precipitate upon cooling, add hexanes or water dropwise until turbidity persists, then cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Expected Characterization Data
| Analysis | Starting Material: this compound | Product: N-(5-Amino-2-methoxyphenyl)acetamide |
| Appearance | Pale yellow solid | Off-white to light brown solid |
| Molecular Weight | 210.18 g/mol | 180.21 g/mol |
| ¹H NMR (CDCl₃) | δ ~8.4 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.2 (s, 3H, COCH₃) | δ ~6.7-6.5 (m, 3H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.5 (br s, 2H, NH₂), ~2.1 (s, 3H, COCH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1680 (C=O), ~1520 & 1340 (NO₂) | ~3400 & 3300 (N-H, amine), ~3250 (N-H, amide), ~1660 (C=O) |
| Mass Spec (ESI+) | m/z 211.1 [M+H]⁺ | m/z 181.1 [M+H]⁺ |
Safety Precautions and Troubleshooting
Safety
-
This compound: May cause skin, eye, and respiratory irritation.[9]
-
Ethanol/Ethyl Acetate: Highly flammable liquids. Work in a well-ventilated fume hood and avoid open flames or sparks.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Waste Disposal: Dispose of all chemical waste according to local regulations. Iron-containing waste should be treated as heavy metal waste.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Inactive iron powder (oxidized surface). 3. Insufficient heating. | 1. Extend reflux time and continue monitoring by TLC. 2. Use fresh, fine-grade iron powder. 3. Ensure the mixture is at a steady reflux. |
| Low Yield | 1. Incomplete filtration/transfer. 2. Product loss during extraction (emulsion formation). | 1. Ensure the Celite® pad is washed thoroughly with hot solvent. 2. Add brine to the separatory funnel to help break emulsions. |
| Product is Dark/Oily | 1. Formation of iron complexes. 2. Insufficient washing during work-up. | 1. Ensure thorough washing with NaHCO₃ solution. 2. Consider an additional wash with a dilute solution of a chelating agent like EDTA. |
Conclusion
The iron and ammonium chloride-mediated reduction of this compound is a highly efficient, chemoselective, and practical method for synthesizing N-(5-Amino-2-methoxyphenyl)acetamide. Its operational simplicity, mild conditions, and the use of inexpensive, low-toxicity reagents make it an ideal choice for both small-scale research and large-scale production environments.
References
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). National Institutes of Health.
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Reduction of Nitro Groups. (2018). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Safety data sheet - 2-Methoxy-5-nitrophenol. (2023). CPAChem. Retrieved January 15, 2026, from [Link]
-
Safety Data Sheet - 2-Amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one. (2021). Angene Chemical. Retrieved January 15, 2026, from [Link]
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (n.d.). Sciencemadness.org. Retrieved January 15, 2026, from [Link]
-
Nitro reduction conditions. (2025). Reddit. Retrieved January 15, 2026, from [Link]
-
FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
N-(4-Amino-2-methoxyphenyl)acetamide. (2002). International Union of Crystallography. Retrieved January 15, 2026, from [Link]
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- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
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- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols: N-(2-Methoxy-5-nitrophenyl)acetamide as a Precursor for Azo Dye Synthesis
Introduction: Strategic Importance of N-(2-Methoxy-5-nitrophenyl)acetamide in Chromophore Development
This compound is a pivotal intermediate in the synthesis of a variety of azo dyes. Its molecular architecture, featuring a protected amine (acetamide), an electron-donating methoxy group, and an electron-withdrawing nitro group, provides a versatile platform for the synthesis of chromophores with tailored properties. The acetamide group serves as a protecting group, allowing for selective reactions at other positions before its hydrolysis to reveal the primary amine necessary for diazotization. This strategic protection and subsequent deprotection are fundamental to creating complex dye structures.
This technical guide offers an in-depth exploration of the use of this compound in azo dye synthesis, providing detailed experimental protocols, mechanistic insights, and characterization data for researchers, scientists, and professionals in drug development and materials science. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Chemical Formula | C9H10N2O4 | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Typically a solid | [2] |
| CAS Number | 33721-54-9 | [1][3] |
Overall Synthetic Workflow
The synthesis of azo dyes from this compound is a multi-step process that begins with the hydrolysis of the acetamide to yield 2-methoxy-5-nitroaniline. This is followed by the diazotization of the primary amine and subsequent coupling with a suitable aromatic partner to form the final azo dye.
Caption: General workflow for azo dye synthesis from this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of azo dyes using this compound as the starting material.
Part 1: Hydrolysis of this compound
The initial step involves the deprotection of the amino group through acid-catalyzed hydrolysis to yield 2-methoxy-5-nitroaniline.[4]
Materials:
-
This compound
-
Methanol
-
Concentrated Hydrochloric Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers
-
Filtration apparatus
Procedure:
-
Suspend this compound in methanol in a round-bottom flask.
-
Carefully add concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux for a period of 3 to 5 hours.[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water to precipitate the 2-methoxy-5-nitroaniline product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
Part 2: Diazotization of 2-Methoxy-5-nitroaniline
The conversion of the primary aromatic amine to a diazonium salt is a critical, temperature-sensitive step.[5][6]
Materials:
-
2-Methoxy-5-nitroaniline (from Part 1)
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Distilled water
-
Ice-salt bath
-
Beakers
-
Stirring apparatus
Procedure:
-
Disperse the 2-methoxy-5-nitroaniline in a mixture of concentrated sulfuric acid and water.[7][8]
-
Cool the mixture to 0-5°C in an ice-salt bath with constant stirring. Maintaining this low temperature is crucial to prevent the decomposition of the diazonium salt.[6][9]
-
Prepare a solution of sodium nitrite in water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the amine suspension while vigorously stirring and maintaining the temperature between 0-5°C.[7][8]
-
After the addition is complete, continue stirring for an additional 30 minutes to ensure complete diazotization.
-
Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of urea to quench the excess nitrous acid.[8] The diazonium salt solution is now ready for the coupling reaction and should be used immediately.
Part 3: Azo Coupling Reaction
The diazonium salt is a weak electrophile that reacts with an electron-rich coupling component, such as a phenol or an aniline derivative, to form the azo dye.[6][10]
Materials:
-
Diazonium salt solution (from Part 2)
-
Coupling component (e.g., 1-hydroxynaphthalene, N-phenylnaphthylamine, 3-aminophenol)[7][8]
-
Sodium Hydroxide solution (for phenolic couplers) or an acidic medium (for amine couplers)
-
Beakers
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the chosen coupling component in an appropriate solvent. For phenolic couplers like 1-hydroxynaphthalene, a solution of sodium hydroxide is used.[7][8] For amine couplers, an acidic medium like acetic acid may be employed.[11]
-
Cool the solution of the coupling component in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.[7][11] A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture for 1.5 to 2 hours to ensure the reaction goes to completion.[7][11]
-
Collect the precipitated dye by filtration, wash it with water, and then dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-methanol mixture.[7]
Characterization of the Synthesized Azo Dyes
The structure and purity of the synthesized azo dyes can be confirmed using various spectroscopic and chromatographic techniques.
| Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | To assess the purity of the synthesized dye. | A single spot indicates a pure compound.[7] |
| UV-Visible Spectroscopy | To determine the absorption maxima (λmax) and molar extinction coefficient, which relate to the color and tinctorial strength of the dye. | The λmax will vary depending on the specific dye structure, typically in the visible region.[12][13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the dye molecule. | Characteristic peaks for the azo group (-N=N-), aromatic rings, and other functional groups from the precursor and coupling component. |
| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To elucidate the detailed structure of the dye molecule by showing the chemical environment of the protons. | The spectrum will show signals corresponding to the aromatic protons and any aliphatic protons present in the structure. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Azo Dye | Incomplete diazotization. | Ensure the temperature is maintained at 0-5°C and that the sodium nitrite is added slowly with vigorous stirring.[14] |
| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation and maintain a low temperature throughout the coupling reaction. | |
| Formation of Impurities | Side reactions due to incorrect pH. | Carefully control the pH of the coupling reaction. Alkaline conditions are generally required for coupling with phenols, while acidic conditions are used for amines.[15] |
| Reaction temperature too high. | Maintain strict temperature control during both diazotization and coupling.[14] | |
| Dull Color of the Dye | Presence of impurities. | Purify the dye by recrystallization. |
| Incorrect substitution pattern. | Verify the structure of the starting materials and the final product using spectroscopic methods. |
Safety Precautions
Working with the chemicals involved in azo dye synthesis requires strict adherence to safety protocols.
-
This compound and its derivatives: Handle with care, as related nitroaromatic compounds can be irritants.[16]
-
Acids and Bases: Concentrated acids (sulfuric, hydrochloric) and bases (sodium hydroxide) are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18]
-
Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated. Always use them in solution and handle them with extreme caution.[5]
-
General Handling: All procedures should be carried out in a well-ventilated fume hood.[18][19] In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[19]
References
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. [Link]
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. SciAlert. Retrieved from [Link]
-
Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Retrieved from [Link]
-
Otutu, J. O. (2012). Dis-Azo Dyes Derived From 2-Methoxy-5-Nitroaniline and 3-Chloroaniline and Their Application on olymer Fibres. Oriental Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Disperse dyes derived from 2-methoxy-5-nitroaniline. Retrieved from [Link]
-
Otutu, J. O., & Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4). Retrieved from [Link]
-
Chemical label. (n.d.). N-(2-METHOXY-5-NITROPHENYL)-2-(2-PYRIDINYLTHIO)ACETAMIDE. Retrieved from [Link]
- Google Patents. (n.d.). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.
-
Impactfactor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Retrieved from [Link]
-
Srini Chem. (n.d.). Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
Sources
- 1. srinichem.com [srinichem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound CAS#: 33721-54-9 [amp.chemicalbook.com]
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- 7. scialert.net [scialert.net]
- 8. scialert.net [scialert.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. orientjchem.org [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Disperse dyes derived from 2-methoxy-5-nitroaniline – Oriental Journal of Chemistry [orientjchem.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. chemical-label.com [chemical-label.com]
- 17. fishersci.com [fishersci.com]
- 18. angenechemical.com [angenechemical.com]
- 19. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: By-product Analysis in the Synthesis of N-(2-Methoxy-5-nitrophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(2-Methoxy-5-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this specific synthesis, with a focus on identifying and mitigating by-product formation.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is most commonly achieved through the acetylation of 2-methoxy-5-nitroaniline.[1] This seemingly straightforward reaction can present challenges, primarily related to by-product formation, which can complicate purification and reduce the overall yield and purity of the desired product.[2]
This guide will address the critical aspects of this synthesis, providing a framework for identifying potential impurities and optimizing reaction conditions to ensure a successful outcome.
Synthetic Pathway Overview
The primary synthetic route involves the reaction of 2-methoxy-5-nitroaniline with an acetylating agent, typically acetic anhydride, often in the presence of a solvent like glacial acetic acid.[1]
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product
Question: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, ranging from incomplete reactions to the formation of side products.[2] Here’s a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature can lead to an incomplete conversion of the starting material.
-
Troubleshooting:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (2-methoxy-5-nitroaniline) and the formation of the product.[3] A suitable mobile phase can be a mixture of ethyl acetate and hexane.
-
Extend reaction time: If the starting material is still present after the initially planned reaction time, consider extending it.
-
Increase temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can promote side reactions.
-
-
-
Purity of Starting Materials:
-
Cause: Impurities in the 2-methoxy-5-nitroaniline can interfere with the reaction.
-
Troubleshooting:
-
Verify starting material purity: Analyze the purity of your 2-methoxy-5-nitroaniline using techniques like NMR or melting point determination.
-
Purify if necessary: If impurities are detected, consider purifying the starting material by recrystallization.[2]
-
-
-
Suboptimal Reagent Stoichiometry:
-
Cause: An incorrect molar ratio of acetic anhydride to the starting amine can lead to an incomplete reaction or the formation of by-products.
-
Troubleshooting:
-
Use a slight excess of acetic anhydride: A small excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride is often used to ensure complete acetylation.
-
-
Issue 2: Presence of Unexpected By-products
Question: My post-reaction analysis (TLC, HPLC, or NMR) indicates the presence of impurities. What are the likely by-products and how can I minimize their formation?
Answer:
The formation of by-products is a common challenge. Here are the most probable impurities and strategies to mitigate them:
-
Unreacted Starting Material (2-Methoxy-5-nitroaniline):
-
Identification: This will appear as a separate spot on a TLC plate or a distinct peak in an HPLC chromatogram corresponding to the starting material's retention time.
-
Mitigation: As discussed in "Issue 1," ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry.
-
-
Di-acetylation Product:
-
Cause: While less common for anilines under standard conditions, the use of a large excess of a strong acetylating agent or harsh reaction conditions could potentially lead to the formation of a di-acetylated by-product.
-
Mitigation:
-
Control the amount of acetic anhydride: Avoid using a large excess of the acetylating agent.[4]
-
Maintain moderate reaction conditions: Avoid excessively high temperatures or prolonged reaction times.
-
-
-
Positional Isomers:
-
Cause: If the starting material, 2-methoxy-5-nitroaniline, is contaminated with other isomers (e.g., 2-methoxy-4-nitroaniline), the corresponding acetylated isomers will be present as by-products. The synthesis of 2-methoxy-5-nitroaniline itself can produce isomeric impurities.[5]
-
Mitigation:
-
Ensure the purity of the starting material: This is the most critical step to avoid isomeric by-products. Use a highly pure grade of 2-methoxy-5-nitroaniline.
-
-
Issue 3: Difficulty in Product Purification
Question: I'm having trouble purifying the this compound. What are the recommended purification methods?
Answer:
Effective purification is crucial to obtain a high-purity final product.
-
Recrystallization:
-
Procedure: This is a common and effective method for purifying solid organic compounds.[6]
-
Solvent Selection: Ethanol or a mixture of ethanol and water are often suitable solvents for recrystallizing acetanilides.[2] Experiment with different solvent systems to find the one that provides the best balance of solubility for your product at high temperatures and insolubility at low temperatures, while leaving impurities dissolved.
-
Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals, it may be due to supersaturation or the melting point of the impure product being lower than the boiling point of the solvent.[2] To address this, try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly.
-
-
Column Chromatography:
-
Application: For achieving very high purity or when recrystallization is ineffective, column chromatography is a powerful technique.[6]
-
Stationary Phase: Silica gel is a common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate and hexane is a good starting point for the mobile phase. The optimal ratio will depend on the specific impurities present.
-
III. Analytical Methods for By-product Identification
A robust analytical workflow is essential for identifying and quantifying by-products.
Analytical Techniques Comparison
| Technique | Principle | Primary Use | Sensitivity | Specificity |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase.[7] | Quantification of known and unknown impurities.[7] | High (ng to pg level)[7] | Moderate to High[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection.[7] | Identification of unknown impurities by determining their molecular weights.[7] | Very High (pg to fg level)[7] | Very High[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Structure elucidation of the main product and impurities.[7] | Moderate | Very High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol provides a general starting point for developing an HPLC method for the analysis of this compound and its potential impurities.
-
Instrumentation: Standard HPLC system with a UV detector.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[7]
-
Mobile Phase: A mixture of methanol and water. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[7]
IV. Visualizing the Synthesis and By-product Formation
Diagrams
The following diagrams, created using Graphviz, illustrate the synthetic workflow and potential side reactions.
Caption: Potential pathways for by-product formation.
V. References
-
BenchChem. (2025). Troubleshooting N,N-Bis(2-chloroethyl)acetamide synthesis yield issues.
-
BenchChem. (2025). Technical Support Center: N-(Mercaptomethyl)acetamide Synthesis.
-
BenchChem. (2025). A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide.
-
BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
-
BenchChem. (2025). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
-
BenchChem. (2025). The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide.
-
BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline.
-
PubChem. 2-Methoxy-5-nitroaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude N-(2-Methoxy-5-nitrophenyl)acetamide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for the purification of crude N-(2-Methoxy-5-nitrophenyl)acetamide. Moving beyond a simple list of steps, this document explains the causality behind experimental choices, ensuring a robust and reproducible purification process.
Introduction
This compound (CAS 33721-54-9) is a key chemical intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents.[1][2] Its synthesis, typically via the acetylation of 2-methoxy-5-nitroaniline, often yields a crude product contaminated with starting materials, reaction byproducts, and residual reagents.[3] Effective purification is paramount to ensure the integrity of downstream applications. This guide provides a comprehensive framework for troubleshooting common issues and executing a validated purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and what is their origin?
A1: The impurity profile is directly linked to the synthetic route. The primary method is the acetylation of 2-methoxy-5-nitroaniline using acetic anhydride.[3][4]
-
Unreacted Starting Material (2-Methoxy-5-nitroaniline): This is the most common impurity, resulting from an incomplete reaction. It is typically more colored (orange/red) than the final product.[5]
-
Acetic Acid/Acetic Anhydride: Residual reagents from the acetylation process. These are typically removed by washing with water.
-
Isomeric Byproducts: If the precursor, 2-methoxy-5-nitroaniline, was synthesized by nitrating N-(2-methoxyphenyl)acetamide, positional isomers such as N-(2-methoxy-4-nitrophenyl)acetamide could be present. These isomers often have very similar properties, making them challenging to remove.[6]
-
Hydrolysis Product: The acetamide product can hydrolyze back to 2-methoxy-5-nitroaniline if exposed to water under acidic or basic conditions, especially with prolonged heating.
-
Degradation Products: Dark, tar-like substances can form if the reaction is overheated, leading to oxidation or decomposition.[6]
Q2: What is the most effective and scalable method for purifying the crude product?
A2: For solid organic compounds like this compound, recrystallization is the most effective, economical, and scalable purification technique.[7] It leverages the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. For very high purity requirements on a smaller scale, column chromatography can be employed.
Q3: How do I choose the optimal recrystallization solvent?
A3: The ideal solvent should dissolve the target compound poorly at low temperatures but very well at high temperatures (e.g., its boiling point).[7] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration). For acetanilide derivatives, polar solvents are a good starting point. Ethanol, methanol, and ethanol/water mixtures are commonly effective.[8][9] A systematic screening with small amounts of crude product is the best approach.
Q4: My purified product shows a broad melting point that is lower than the literature value. What does this signify?
A4: A sharp melting point is a key indicator of purity for a crystalline solid. A broad and depressed melting point strongly indicates the presence of impurities. Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to transition to the liquid phase. The literature melting point for this compound is approximately 178-179 °C.[10]
Q5: What analytical techniques are recommended to confirm the purity of my final product?
A5: A combination of methods provides the most comprehensive assessment:
-
Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of unreacted starting material and other impurities. The purified product should ideally show a single spot.[9]
-
Melting Point Analysis: As discussed above, a sharp melting point matching the literature value is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, capable of detecting impurities at very low levels.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and can reveal the presence of structurally similar impurities if their signals do not overlap.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" During Recrystallization | The melting point of the impure product is below the boiling point of the chosen solvent. The compound is melting before it dissolves. | • Use a larger volume of solvent: This can sometimes lower the boiling point of the solution sufficiently.• Switch to a lower-boiling point solvent: If using ethanol, try methanol.• Use a solvent pair: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly. This effectively lowers the temperature at which crystallization occurs.[9] |
| Very Low Recovery After Recrystallization | • The chosen solvent is too effective, meaning the product has significant solubility even at low temperatures.• Too much solvent was used, keeping the product dissolved in the mother liquor.• Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper. | • Re-evaluate your solvent choice: Find a solvent in which the product is less soluble at cold temperatures.• Minimize solvent usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.• Cool the filtrate thoroughly: Place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[7]• To prevent premature crystallization: Use a pre-heated funnel and flask for hot filtration and perform the step as quickly as possible. |
| Final Product is Discolored (e.g., Yellow/Orange) | The color is likely due to residual starting material (2-methoxy-5-nitroaniline) or oxidation byproducts, which are often highly colored. | • Perform a second recrystallization: This is often sufficient to remove residual soluble impurities.• Consider a charcoal treatment: Add a very small amount of activated charcoal to the hot solution before filtration. Charcoal adsorbs colored impurities. Use sparingly, as it can also adsorb the desired product. |
| TLC Shows Multiple Spots After Purification | The recrystallization was not effective enough to remove all impurities, particularly those with similar solubility profiles, such as positional isomers. | • Repeat the recrystallization: Ensure slow cooling to promote the formation of pure crystals.• Consider column chromatography: For difficult separations, chromatography offers superior resolving power. A silica gel column with a solvent system like ethyl acetate/hexane would be a typical starting point.[8] |
Visualized Workflow and Key Structures
Detailed Experimental Protocol: Recrystallization
This protocol describes a robust method for purifying crude this compound using ethanol as the primary solvent.
1. Solvent Selection (Screening):
-
Place ~20 mg of your crude product into a small test tube.
-
Add ethanol dropwise at room temperature. The compound should be sparingly soluble.
-
Heat the test tube in a warm water bath. The compound should dissolve completely.
-
Allow the tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates ethanol is a suitable solvent. If crystallization is poor, an ethanol/water solvent pair may be more effective.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and premature crystallization).
-
Add a minimal amount of ethanol and a boiling chip.
-
Heat the mixture gently on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.[9]
3. Hot Filtration (if necessary):
-
This step is only required if insoluble impurities (e.g., dust, tar) are visible in the hot solution.
-
Place a piece of fluted filter paper in a stemless funnel.
-
Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on top of the heating flask to fill with solvent vapor.
-
Quickly and carefully pour the hot solution through the fluted filter paper into the clean, hot flask.
4. Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.
-
Crucially, allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling traps impurities.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
5. Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a properly seated piece of filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol. This removes any residual mother liquor (which contains the soluble impurities) from the surface of the crystals. Using cold solvent minimizes the loss of the desired product.
-
Continue to draw air through the filter cake for several minutes to help dry the crystals.
6. Drying:
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the product to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60°C) to remove all residual solvent.
7. Purity Assessment:
-
Determine the melting point of the dry, purified product and compare it to the literature value.
-
Run a TLC of the purified product alongside the crude material and the starting amine to confirm the removal of impurities.
References
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Journal of Young Pharmacists. Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents. Available from: [Link].
-
International Union of Crystallography. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link].
-
Srini Chem. Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Available from: [Link].
-
ChemBK. N-(2-methoxy-5-nitrophenyl)-2-(2-methoxyphenoxy)acetamide. Available from: [Link].
-
IUCr Journals. data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link].
-
PubMed Central. N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide. Available from: [Link].
-
ResearchGate. (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available from: [Link].
-
PubChem. 2-Methoxy-5-nitroaniline. Available from: [Link].
-
The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link].
Sources
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- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
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- 5. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"N-(2-Methoxy-5-nitrophenyl)acetamide" synthesis reaction temperature control
Technical Support Center: Synthesis of N-(2-Methoxy-5-nitrophenyl)acetamide
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on the critical aspect of reaction temperature control.
The synthesis of this compound is typically achieved via a two-step process: the acetylation of 2-methoxyaniline to form the intermediate N-(2-methoxyphenyl)acetamide, followed by a regioselective nitration. The nitration step is a classic electrophilic aromatic substitution that is highly exothermic and exquisitely sensitive to temperature.[1][2] Precise temperature control is paramount not only for safety but also for achieving high yield and purity by minimizing the formation of unwanted byproducts.[3]
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis, with a focus on diagnosing and resolving issues stemming from inadequate temperature control.
Q1: My nitration reaction mixture turned dark brown or black, and I isolated a low yield of a tarry, impure product. What went wrong?
A: This is a classic indication of an oxidation side reaction and/or thermal runaway.
-
Causality: The nitrating mixture (concentrated nitric and sulfuric acids) is a powerful oxidizing agent.[4] At elevated temperatures, it can begin to oxidize the aromatic ring of your N-(2-methoxyphenyl)acetamide intermediate, leading to the formation of complex, polymeric, tar-like materials instead of the desired nitro compound. This side reaction is highly temperature-dependent and becomes significant if the reaction temperature rises above the recommended 0-5°C range.[3][5]
-
Solutions:
-
Enhance Cooling Efficiency: Ensure your reaction flask is submerged in a properly prepared ice-salt or ice-acetone bath capable of maintaining a temperature below 0°C. An ice-water bath may not be sufficient to absorb the heat generated.
-
Control Reagent Addition: The nitrating mixture must be added dropwise using an addition funnel. A rapid addition rate will generate heat faster than the cooling bath can dissipate it, causing localized hot spots and temperature spikes.[6]
-
Vigorous Stirring: Ensure the reaction mixture is being stirred efficiently. Good agitation helps to dissipate heat from the point of addition to the bulk solution and the cooling bath, preventing localized temperature increases.[3]
-
Pre-chill Reagents: Always pre-chill the flask containing your acetamide solution and the nitrating mixture itself before beginning the addition.[2]
-
Q2: My final product yield is consistently low, but I don't observe significant tar formation. What temperature-related factors could be at play?
A: Low yield without excessive decomposition often points to the formation of soluble, unwanted isomers or incomplete reactions.
-
Causality: The methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups on the starting material direct the electrophilic nitration. While they work together to favor substitution at the 5-position (para to the strongly activating methoxy group), this regioselectivity is temperature-dependent. As the temperature increases, the reaction becomes less selective, leading to the formation of other positional isomers which may be lost during workup or purification.[3]
-
Solutions:
-
Strict Temperature Adherence: The nitration must be performed within the optimal window of 0-5°C to maximize the yield of the desired 5-nitro isomer.[5] Any deviation can compromise regioselectivity.
-
Monitor Internal Temperature: Do not rely solely on the external bath temperature. Use a low-temperature thermometer placed directly in the reaction mixture to get an accurate reading of the internal conditions.
-
Reaction Time: After the nitrating mixture has been added, the reaction should be stirred for a specified period (e.g., 1-2 hours) while maintaining the low temperature to ensure the reaction goes to completion.[5]
-
Q3: The reaction temperature rapidly increased and was difficult to control, even with a cooling bath. How can I prevent this safety hazard?
A: This dangerous situation, known as thermal runaway, occurs when the rate of heat generation from the exothermic nitration reaction exceeds the rate of heat removal. [7]
-
Causality: This is a direct failure of temperature control protocols, often caused by adding the nitrating agent too quickly, inadequate cooling, or insufficient stirring on a larger scale.[8]
-
Preventative Measures:
-
Scale-Appropriate Cooling: For larger-scale reactions, a simple ice bath is insufficient. A cryostat or a larger, more robust cooling system may be necessary.
-
Dilution: Running the reaction in a slightly larger volume of the solvent (sulfuric acid or acetic acid) can help to buffer the heat generated.
-
Rate of Addition: This is the most critical control parameter. The addition of the nitrating mixture must be extremely slow and methodical. Monitor the internal thermometer closely; if the temperature rises by more than a degree or two, pause the addition until it stabilizes back in the target range.[3][5]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting logic for the nitration of N-(2-methoxyphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for each step of the synthesis?
A: The temperature requirements for the two main steps are vastly different. The following table summarizes the key parameters.
| Reaction Step | Parameter | Recommended Value | Consequences of Deviation |
| Acetylation | Reaction Temperature | 25–90°C[5] | Too Low: Incomplete reaction. Too High: Potential for side reactions, though less sensitive than nitration. |
| Nitration | Reagent Addition Temp. | 0–5°C [5] | Too High (>10°C): Drastically reduced yield, formation of isomers, oxidation (tarring), and risk of thermal runaway.[3][9] |
| Nitration | Post-Addition Stirring | 0°C[5] | Too High: Compromises yield and purity as the reaction completes. |
| Workup | Quenching | Pour onto ice/water | Warm Water: Can lead to hydrolysis of the product or dissolution of byproducts that then co-precipitate. |
Q2: Why is the nitration step so much more sensitive to temperature than the initial acetylation step?
A: The difference lies in the reaction thermodynamics and kinetics.
-
Acetylation is typically a less energetic and more straightforward nucleophilic substitution at the carbonyl group of acetic anhydride. While often heated to ensure completion, it is not a runaway risk.[5]
-
Nitration involves the highly reactive and unstable nitronium ion (NO₂⁺) generated in situ.[1] The reaction of this powerful electrophile with the activated aromatic ring is highly exothermic.[2] High temperatures not only accelerate the desired reaction but also provide the activation energy for competing, undesirable pathways like di-nitration and oxidation, which can quickly spiral out of control.[6][7]
Q3: Can I use glacial acetic acid instead of sulfuric acid as the solvent for the nitration?
A: While some nitrations can be performed in acetic acid, concentrated sulfuric acid is strongly recommended for this synthesis.[1][5] Sulfuric acid serves two critical roles: it acts as a solvent and, more importantly, it is the catalyst required to generate the nitronium ion electrophile from nitric acid.[10] Using only acetic acid would result in a much slower or non-existent reaction as the concentration of the active electrophile would be too low.
Detailed Experimental Protocol
Warning: This procedure involves the use of highly corrosive and strong oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[11][12][13]
Step 1: Acetylation of 2-Methoxyaniline
-
In a dry round-bottom flask, dissolve 2-methoxyaniline in glacial acetic acid (approx. 2.5 mL per gram of aniline).
-
With stirring, slowly add acetic anhydride (approx. 1.1 equivalents) to the solution. The addition may be slightly exothermic.
-
Heat the reaction mixture to approximately 90°C and maintain this temperature for 3-5 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of cold water, stirring vigorously.
-
Collect the precipitated white solid, N-(2-methoxyphenyl)acetamide, by vacuum filtration. Wash the solid thoroughly with cold water and dry it completely. The product can be used in the next step without further purification if it appears clean.
Step 2: Nitration of N-(2-methoxyphenyl)acetamide
-
In a dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add concentrated sulfuric acid (e.g., 2.5 mL per gram of acetamide).
-
Cool the sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add the dried N-(2-methoxyphenyl)acetamide from Step 1 in small portions, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding fuming nitric acid (1.0 equivalent) to concentrated sulfuric acid (approx. 1:1 v/v) in a cooling bath.
-
Cool the nitrating mixture to 0°C, then transfer it to the dropping funnel.
-
Crucially, add the nitrating mixture dropwise to the stirred acetamide solution over 4-6 hours, ensuring the internal reaction temperature is strictly maintained between 0-5°C. [5]
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 1-2 hours.[5]
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Allow the ice to melt, then collect the crude this compound by vacuum filtration.
-
Wash the solid extensively with cold water until the washings are neutral to litmus paper.
-
Dry the product. Recrystallization from an ethanol/water mixture can be used for further purification.
References
-
Vedantu. "Preparation of p-Nitroacetanilide: Step-by-Step Guide." Accessed January 15, 2026. [Link]
-
Lu Le Laboratory. "Synthesis of p-nitroacetanilide-Nitration." Accessed January 15, 2026. [Link]
-
Scribd. "The Nitration of Acetanilide | PDF." Accessed January 15, 2026. [Link]
-
Research Journal of Chemical Sciences. "Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline." Accessed January 15, 2026. [Link]
-
Chegg.com. "Solved NITRATION OF ACETANILIDE REFERENCES Pavia et al." Accessed January 15, 2026. [Link]
-
YouTube. "Nitration of Acetanilide | Organic Chemistry Experiment." Accessed January 15, 2026. [Link]
- Google Patents. "A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline." Accessed January 15, 2026.
-
PubChem. "2-Methoxy-5-nitroaniline." Accessed January 15, 2026. [Link]
-
PrepChem.com. "Synthesis of 5-methoxy-2-nitroaniline." Accessed January 15, 2026. [Link]
- Google Patents. "Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor." Accessed January 15, 2026.
-
National Institutes of Health. "N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide." Accessed January 15, 2026. [Link]
Sources
- 1. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. Solved NITRATION OF ACETANILIDE REFERENCES Pavia et al | Chegg.com [chegg.com]
- 7. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 13. fishersci.com [fishersci.com]
Preventing the formation of tarry by-products in nitration reactions
A Guide to Preventing Tarry By-product Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for nitration reactions. This guide is designed to provide you with in-depth troubleshooting advice and practical, field-proven insights to help you minimize the formation of undesirable tarry by-products in your experiments. As your virtual Senior Application Scientist, my goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to proactively design cleaner, more efficient, and safer nitration protocols.
Frequently Asked Questions (FAQs)
Q1: I'm consistently getting a black, sticky tar instead of my desired crystalline nitro-compound. What is the primary cause of this?
A: The formation of black, tarry, or gooey by-products is a common issue in nitration and typically indicates that the reaction did not proceed cleanly.[1] This is often a result of unwanted side reactions running concurrently with the desired nitration. The primary culprits are typically oxidation and polymerization of the starting material or the product.[1][2] Highly reactive aromatic compounds, such as phenols, are particularly susceptible to oxidation by nitric acid, which is a potent oxidizing agent.[1][3] Furthermore, the reaction conditions, especially elevated temperatures, can promote polymerization of the aromatic substrate or the intermediate species, leading to complex, high-molecular-weight tarry substances.[1]
Q2: How does reaction temperature contribute to tar formation?
A: Temperature is arguably the most critical parameter to control in a nitration reaction.[4] Nitration is a highly exothermic process, and an uncontrolled increase in temperature can have several detrimental effects.[5][6]
-
Increased Rate of Side Reactions: Higher temperatures accelerate the rates of undesirable side reactions, such as oxidation and polynitration, at a faster pace than the desired mononitration.[1][7]
-
Reduced Selectivity: At lower temperatures, the reaction is under kinetic control, favoring the product with the lowest activation energy. As the temperature increases, the reaction shifts towards thermodynamic control, which may favor the formation of more stable, but potentially undesired, isomers or by-products.[7]
-
Thermal Runaway: In the worst-case scenario, excessive heat generation can lead to a runaway reaction, which is extremely dangerous and almost always results in the formation of tar and decomposition products.[8]
Maintaining a low and stable temperature, often at 0°C or below, is crucial for improving selectivity and minimizing the formation of unwanted side products.[2]
Q3: Can the concentration and ratio of my acids lead to tar formation?
A: Absolutely. The choice and concentration of your nitrating agent are critical. A standard nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid.[9][10] Sulfuric acid serves two key roles: it acts as a catalyst by protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), and it absorbs the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.[9][10][11]
Using overly concentrated acids or an incorrect ratio can increase the reaction's exothermicity and the concentration of the nitronium ion, leading to a more violent and less selective reaction.[8] For highly activated substrates, using more dilute nitric acid can help prevent over-nitration and subsequent side reactions.[1]
Q4: My starting material is an activated aromatic compound (e.g., phenol, aniline). Are there special precautions I should take?
A: Yes, activated aromatic compounds are highly susceptible to side reactions during nitration. The electron-donating groups that activate the ring towards electrophilic substitution also make it more vulnerable to oxidation by nitric acid.[1]
-
For Phenols: The hydroxyl group is a strong activating group, making the benzene ring highly reactive.[1] Direct nitration can easily lead to oxidation and polymerization. It is often recommended to use dilute nitric acid at a very low temperature (e.g., below 0°C) to achieve mononitration.[1]
-
For Anilines: The amino group is also a strong activating group. Direct nitration of aniline with mixed acid can be problematic, often resulting in a mixture of products and significant tar formation due to oxidation.[12] A common strategy is to first protect the amino group by converting it to an acetanilide. The amide is still an activating group but is less prone to oxidation. After nitration, the protecting group can be removed by hydrolysis to yield the desired nitroaniline.[12]
Troubleshooting Guide
This guide addresses specific issues you might encounter and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Dark-Colored By-products (Tars) | 1. Oxidation of starting material or product.[2] 2. Side reactions due to impurities in the starting material.[2] 3. Prolonged reaction time at elevated temperatures.[2] | 1. Maintain low reaction temperatures (e.g., 0°C or below) and ensure slow, controlled addition of the nitrating agent.[2] 2. Ensure the purity of your starting material before beginning the reaction. 3. Monitor the reaction closely using techniques like TLC and quench it as soon as the starting material is consumed.[2] |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Inadequate cooling.[8] 2. Rate of addition of nitrating agent is too fast.[2] 3. Poor agitation leading to localized "hot spots".[8] | 1. Immediate Action: Cease addition of the nitrating agent.[8] 2. Ensure your cooling bath has sufficient capacity and is at the appropriate temperature. 3. Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation.[2] |
| Low Yield of Desired Product | 1. Incomplete reaction due to low temperature or short reaction time.[8] 2. Over-nitration leading to di- or tri-nitro products.[1] 3. Product loss during workup and purification. | 1. Monitor the reaction to completion. Consider a modest increase in temperature or extended reaction time, while carefully observing for by-product formation. 2. Use a controlled molar excess of the nitrating agent and maintain a low temperature.[2][13] 3. Choose an appropriate recrystallization solvent to minimize the solubility of the desired product at low temperatures.[2] |
| Formation of Multiple Isomers | Competing directing effects of substituents on the aromatic ring.[2] | The isomer distribution is often a delicate balance of electronic and steric effects. Running the reaction at lower temperatures generally favors the kinetic product (often the ortho isomer), while higher temperatures favor the more stable thermodynamic product (often the para isomer).[7] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Nitration of a Moderately Activated Aromatic Substrate
This protocol provides a general framework for minimizing by-product formation.
-
Setup:
-
Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Place the flask in an ice-salt bath to maintain a temperature between -5°C and 0°C.
-
-
Preparation of Substrate Solution:
-
Dissolve the aromatic substrate in a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like dichloromethane) in the reaction flask.[4]
-
Cool the solution to the target temperature with efficient stirring.
-
-
Preparation of Nitrating Mixture:
-
In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. The typical ratio is 1:2 v/v, but this should be optimized for your specific substrate.
-
Cool the nitrating mixture to 0°C.
-
-
Controlled Addition:
-
Add the cold nitrating mixture dropwise to the stirred substrate solution via the dropping funnel.[2]
-
Crucially, monitor the internal temperature of the reaction mixture and maintain it within the desired range. The rate of addition should be adjusted to prevent any significant temperature increase.
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, continue stirring at the low temperature and monitor the reaction's progress by TLC.
-
Once the starting material is consumed, quench the reaction by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[8]
-
The solid product can then be collected by filtration, washed with cold water until the washings are neutral, and dried.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent to remove any remaining impurities.
-
Visualizing the Chemistry
The Core Mechanism of Electrophilic Aromatic Nitration
The desired reaction proceeds through the formation of a nitronium ion, which then acts as an electrophile.
Caption: The electrophilic aromatic nitration mechanism.
Troubleshooting Logic for Tar Formation
When encountering tarry by-products, a systematic approach to troubleshooting is essential.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
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- 11. icheme.org [icheme.org]
- 12. Nitration - Wikipedia [en.wikipedia.org]
- 13. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Elevating the Purity of N-(2-Methoxy-5-nitrophenyl)acetamide
Welcome to the technical support center dedicated to the purification of N-(2-Methoxy-5-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common and complex purification challenges. Here, we move beyond mere procedural lists to explain the why behind each step, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is a brownish or yellowish solid. Is this normal, and how do I decolorize it?
A1: It is common for the crude product of nitration reactions to be colored. This coloration is often due to the presence of nitrated byproducts, positional isomers, or residual starting materials.[1] Decolorization can typically be achieved during the recrystallization process. After dissolving your crude product in the hot recrystallization solvent, you can add a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.[2][3] Be cautious not to add too much charcoal, as it can also adsorb your desired product, leading to a lower yield.[4]
Q2: I'm having trouble getting my this compound to crystallize out of solution. What could be the issue?
A2: Difficulty in crystallization can stem from several factors. One common issue is using too much solvent during the recrystallization process, which prevents the solution from becoming saturated upon cooling.[2] To remedy this, you can try boiling off some of the solvent to concentrate the solution.[4] Another potential issue is the presence of impurities that inhibit crystal formation. If the product "oils out" instead of crystallizing, it may be because the solution is supersaturated or the melting point of the impure product is below the boiling point of the solvent.[3] In such cases, trying a different solvent system or employing a solvent pair (e.g., ethanol/water) might be beneficial.[3]
Q3: What are the most common impurities I should expect in my crude this compound?
A3: The impurity profile of this compound is largely dependent on its synthetic pathway. Common impurities can include unreacted starting materials, byproducts from the reaction, and degradation products.[5] If the synthesis involves the acetylation of 2-methoxy-5-nitroaniline, you might find residual starting material.[6] Positional isomers, such as N-(2-methoxy-4-nitrophenyl)acetamide, can also be present.
Q4: How do I choose the best solvent for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7][8] Conversely, impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.[8] For nitroacetanilide derivatives, polar solvents like ethanol or a mixture of ethanol and water are often effective.[1][8] A systematic approach to solvent screening, using small amounts of your crude product and various solvents, is the most effective way to identify the optimal solvent or solvent system.[8]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Problem: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Excessive Solvent Use | Concentrate the mother liquor by evaporation and cool again to induce further crystallization. | Using the minimum amount of hot solvent to dissolve the solid is crucial. Excess solvent will keep more of the product dissolved even after cooling, thus reducing the yield.[2] |
| Premature Crystallization | Ensure the filtration apparatus (funnel, flask) is pre-heated before hot filtration. | If the solution cools too quickly during transfer or filtration, the product can crystallize prematurely along with impurities, leading to loss on the filter paper.[4] |
| Inappropriate Solvent Choice | Re-evaluate the solvent system. The product may have significant solubility in the chosen solvent even at low temperatures. | An ideal solvent should have a high temperature coefficient for the solute, meaning a large difference in solubility between hot and cold conditions.[2][9] |
Problem: Product "Oils Out" During Cooling
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| High Impurity Level | Consider a pre-purification step like a solvent wash or column chromatography to remove bulk impurities. | High concentrations of impurities can depress the melting point of the mixture, causing it to separate as a liquid ("oil") at a temperature where the pure compound would crystallize. |
| Solution is Too Concentrated | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[4] | Rapid cooling of a highly concentrated solution can lead to supersaturation, where the solute comes out of solution as a liquid phase instead of forming an ordered crystal lattice. |
| Incompatible Solvent | Try a different solvent or a solvent pair. | The solubility properties of the impure product in the chosen solvent may favor the formation of an oil over crystals. |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a standard procedure for purifying the title compound.
1. Solvent Selection:
-
Place a small amount (20-30 mg) of the crude product into separate test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, water) to each tube and observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[8]
-
Gently heat the test tubes of the undissolved samples. The best solvent will completely dissolve the compound at an elevated temperature.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture on a hot plate or in a water bath. Add just enough solvent to completely dissolve the solid.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Pre-heat a funnel and a receiving flask.
-
Quickly filter the hot solution to remove any insoluble impurities or the activated charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.[8]
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7][8]
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[8]
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to assess the purity of your product and monitor the progress of purification.
1. Plate Preparation:
-
On a silica gel TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.
-
Mark spots for your crude material, the recrystallized product, and a co-spot (both crude and recrystallized).
2. Spotting:
-
Dissolve small amounts of your crude and purified samples in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot the dissolved samples onto their designated marks on the starting line.
3. Development:
-
Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
4. Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp.
5. Interpretation:
-
A pure compound should appear as a single spot. The presence of multiple spots in the lane of your crude material indicates impurities. The recrystallized product should ideally show only the main product spot.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for troubleshooting the purification of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. edu.rsc.org [edu.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
Technical Support Center: Stability of N-(2-Methoxy-5-nitrophenyl)acetamide Under Acidic Conditions
Welcome to the technical support center for N-(2-Methoxy-5-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to the stability of this compound, particularly when exposed to acidic environments. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic conditions?
The principal stability issue for this compound in the presence of acid is the hydrolysis of the acetamide group. This reaction, catalyzed by acid, cleaves the amide bond to yield 2-methoxy-5-nitroaniline and acetic acid. The susceptibility of the amide bond to hydrolysis is a key consideration in experimental design, particularly in processes such as acidic extractions, reactions in acidic media, or purification via chromatography with acidic mobile phases. A patent for a similar compound explicitly describes the use of hydrochloric acid for the de-protection (hydrolysis) of the N-acetyl group.[1]
Q2: What is the chemical mechanism behind the acid-catalyzed hydrolysis of this compound?
The acid-catalyzed hydrolysis of an amide is a well-established reaction in organic chemistry. The process is initiated by the protonation of the carbonyl oxygen of the acetamide group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps involve proton transfer and the eventual elimination of 2-methoxy-5-nitroaniline as the leaving group.
Caption: Workflow for a forced degradation study.
References
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- BenchChem. (2025). The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- BenchChem. (2025). A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide.
- Journal of Young Pharmacists. (n.d.). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents.
- PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide and Other Nitrated Anilines.
- PubMed Central. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
- BenchChem. (2025). An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide (CAS -).
- IUCr. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- PubChem. (n.d.). 2-(2-hydroxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide.
- Sigma-Aldrich. (n.d.). n-(2-methoxy-5-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide.
- PubMed Central. (n.d.). N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide.
- BenchChem. (2025). An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide.
- ResearchGate. (2025). (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
Sources
Challenges in the scale-up synthesis of "N-(2-Methoxy-5-nitrophenyl)acetamide"
Technical Support Center: Synthesis of N-(2-Methoxy-5-nitrophenyl)acetamide
Welcome to the technical support guide for the synthesis of this compound (CAS No. 33721-54-9). This resource is tailored for researchers, chemists, and process development professionals to provide actionable solutions to common and complex challenges encountered during the synthesis and scale-up of this important chemical intermediate.[1][2]
Synthesis Overview & Strategy
The most reliable and controlled synthesis of this compound is a two-step process starting from 2-methoxyaniline (o-anisidine). This strategy is superior to direct acetylation of 2-methoxy-5-nitroaniline because it prevents the formation of impurities that can arise from the nitration of the unprotected aniline.[3][4]
The core strategy involves:
-
Amine Protection: Acetylation of 2-methoxyaniline to form the intermediate, N-(2-methoxyphenyl)acetamide. This moderates the activating nature of the amine, preventing oxidation and controlling regioselectivity in the subsequent step.[3]
-
Electrophilic Nitration: Regioselective nitration of the acetanilide intermediate to introduce a nitro group at the 5-position, yielding the final product.
The directing effects of the substituents on the aromatic ring are key to the success of this synthesis. The methoxy group (-OCH₃) is a strong ortho-, para-director, and the acetamido group (-NHCOCH₃) is a moderate ortho-, para-director. Their combined influence strongly favors the introduction of the nitro group at the 5-position (para to the methoxy group).
Caption: Controlled two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic route for lab-scale and potential scale-up? A1: The recommended route is the two-step synthesis involving the initial acetylation of 2-methoxyaniline, followed by the nitration of the N-(2-methoxyphenyl)acetamide intermediate.[3] This approach provides superior control over regioselectivity and minimizes the formation of oxidative byproducts and isomeric impurities, which are significant concerns during scale-up.
Q2: Why is it critical to protect the amino group of 2-methoxyaniline before nitration? A2: The unprotected amino group (-NH₂) is highly activating and susceptible to oxidation by nitric acid, which can lead to the formation of dark, tarry byproducts and a significant reduction in yield.[3] Furthermore, direct nitration can produce a mixture of isomers. Converting the amine to an acetamide (-NHCOCH₃) moderates its activating effect, protects it from oxidation, and ensures a clean, regioselective nitration primarily at the desired 5-position.[4]
Q3: What are the primary safety concerns, especially during scale-up? A3: The nitration step is highly exothermic and presents the most significant safety risk.[4] The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent. On a larger scale, poor heat dissipation can lead to a thermal runaway reaction, causing a rapid increase in temperature and pressure, and potentially leading to the formation of unstable, over-nitrated compounds.[5] Strict temperature control, slow, subsurface addition of the nitrating agent, and robust cooling capacity are essential for safety.
Q4: Can alternative nitrating agents be used to improve safety or selectivity? A4: While the conventional nitric acid/sulfuric acid mixture is effective, other reagents have been explored to enhance safety and selectivity. For certain substrates, reagents like copper nitrate have been used.[4] However, for this specific transformation, the mixed acid system remains the most common and well-documented method. The key to its safe and effective use lies in rigorous control of reaction conditions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem Area: Low or No Yield
Q: My reaction has stalled, and TLC analysis shows a significant amount of unreacted N-(2-methoxyphenyl)acetamide. What went wrong? A: This indicates an issue with the nitration step.
-
Cause 1: Inactive Nitrating Agent. The nitronium ion (NO₂⁺), which is the active electrophile, is formed from the reaction of nitric acid and sulfuric acid.[6][7] If the acids are old or have absorbed moisture, the concentration of the nitronium ion will be too low for the reaction to proceed efficiently.
-
Solution: Use fresh, unopened bottles of concentrated nitric and sulfuric acids. Ensure all glassware is scrupulously dry.
-
-
Cause 2: Insufficient Temperature. While nitration requires cold temperatures for control, temperatures that are too low (e.g., < -10 °C) can cause the reaction rate to become impractically slow.
-
Solution: Maintain the reaction temperature strictly within the recommended 0-5 °C range. Allow the reaction to stir for a sufficient duration (1-2 hours) within this range after the addition is complete.
-
Q: The overall yield is consistently low after work-up and purification. Where could I be losing my product? A: Product loss can occur at multiple stages.
-
Cause 1: Incomplete Precipitation. The product is precipitated by quenching the acidic reaction mixture in ice-water.[5][8] If an insufficient volume of water is used, or if the product has some solubility in the acidic aqueous layer, precipitation will be incomplete.
-
Solution: Use a large volume of ice-water for quenching (at least 10 volumes relative to the reaction mixture). After precipitation, check the aqueous filtrate by TLC to see if any product remains. If so, perform a liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane to recover the dissolved product.[5]
-
-
Cause 2: Loss During Recrystallization. Using an inappropriate solvent or an excessive volume of solvent for recrystallization can lead to significant product loss in the mother liquor.
-
Solution: Methanol or an ethanol/water mixture is often effective for recrystallizing nitroacetanilides.[3][9] Perform small-scale solvent screening to find the optimal system. Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure maximum recovery upon cooling.
-
Problem Area: Product Purity Issues
Q: The final product is a dark yellow or brown powder, not the expected light yellow crystalline solid. What causes this discoloration? A: Dark coloration is typically due to impurities from side reactions.
-
Cause 1: Over-Nitration or Oxidation. If the reaction temperature during nitration exceeds the recommended 10 °C limit, side reactions such as the formation of dinitrated products or oxidative degradation can occur, leading to colored impurities.[3][10]
-
Solution: Implement strict temperature control. Add the nitrating mixture dropwise with vigorous stirring and efficient cooling to ensure localized heating does not occur.
-
-
Cause 2: Residual Acid. Traces of the nitrating acids trapped in the product can cause it to darken over time.
-
Solution: During work-up, wash the filtered crude product thoroughly with cold water until the washings are neutral to pH paper. A subsequent wash with a dilute sodium bicarbonate solution can also be used to neutralize any remaining acid, followed by a final water wash.[5]
-
Q: My NMR/TLC analysis shows multiple spots, indicating a mixture of products. What are the likely side products and how can I avoid them? A: The most common side products are positional isomers.
-
Cause: Isomeric Impurities. While the 5-nitro isomer is the major product, small amounts of the 3-nitro or other isomers can form, especially with poor temperature control.
-
Solution: The key is maintaining a low and stable temperature (0-5 °C) during nitration to maximize the regioselectivity.[3] Purification via careful recrystallization is usually sufficient to remove minor isomeric impurities. For very high purity requirements, column chromatography may be necessary.[3]
-
Caption: Troubleshooting workflow for low product yield.
Detailed Experimental Protocols
Safety Precaution: These procedures involve highly corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
Protocol 1: Synthesis of N-(2-methoxyphenyl)acetamide (Intermediate)
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline (o-anisidine) (0.1 mol, 12.3 g) in 100 mL of glacial acetic acid.[11]
-
Reagent Addition: Cool the solution to 10-15 °C in an ice-water bath. Slowly add acetic anhydride (0.11 mol, 11.2 g, 10.4 mL) dropwise over 15-20 minutes, ensuring the temperature does not exceed 25 °C.[4][12]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Monitor the reaction's completion by TLC (thin-layer chromatography) by checking for the disappearance of the 2-methoxyaniline spot.
-
Work-up: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A white precipitate of N-(2-methoxyphenyl)acetamide will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically >90%.
Protocol 2: Synthesis of this compound
-
Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the dried N-(2-methoxyphenyl)acetamide (0.09 mol, 14.9 g).
-
Dissolution & Cooling: Add 75 mL of concentrated sulfuric acid to the flask. Stir until all the solid has dissolved. Cool the resulting solution to 0 °C in an ice-salt bath.[8]
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.1 mol, 4.5 mL) to 25 mL of chilled concentrated sulfuric acid. Keep this mixture cool in an ice bath.
-
Nitration: Add the pre-cooled nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred acetanilide solution over 30-45 minutes. CRITICAL: Maintain the internal reaction temperature between 0-5 °C throughout the addition.[3]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Quenching & Precipitation: In a separate 2 L beaker, prepare a slurry of 800 g of crushed ice and 200 mL of water. Pour the reaction mixture slowly and carefully onto the ice slurry with vigorous stirring. A light yellow solid will precipitate.[5][13]
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude solid from methanol or an ethanol/water mixture to obtain pure this compound as a light yellow crystalline solid.[9] Dry the final product under vacuum. Expected yield is 70-80%.
Key Synthesis Parameters
| Parameter | Step 1: Acetylation | Step 2: Nitration | Rationale & Key Insights |
| Starting Material | 2-Methoxyaniline | N-(2-methoxyphenyl)acetamide | Purity of starting materials is crucial for high yield and clean reaction profiles. |
| Key Reagents | Acetic Anhydride, Acetic Acid | Conc. HNO₃, Conc. H₂SO₄ | Use fresh, anhydrous reagents, especially for the nitration step to ensure generation of the active electrophile.[6] |
| Stoichiometry | 1.1 eq. Acetic Anhydride | 1.1-1.2 eq. HNO₃ | A slight excess of the acetylating and nitrating agent ensures the reaction goes to completion. |
| Temperature | 15-25 °C | 0-5 °C (Critical) | Strict temperature control in nitration is the single most important factor for preventing side products and ensuring safety.[3][4] |
| Reaction Time | ~1 hour | 1-2 hours post-addition | Monitor by TLC to confirm completion and avoid unnecessary heating or extended reaction times. |
| Work-up | Precipitation in water | Quenching on ice-water | Quenching must be done slowly and with efficient stirring to ensure rapid cooling and prevent localized heating.[5] |
| Purification | Filtration & Drying | Recrystallization (Methanol/Ethanol) | Recrystallization is essential to remove isomeric impurities and residual acids.[9] |
References
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Srini Chem. Comparative Analysis: this compound (CAS: 33721-54-9) vs. Other Oncology Intermediates. Available from: [Link]
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SIELC Technologies. Acetamide, N-(2-methoxy-5-nitrophenyl)-. (2018-05-16). Available from: [Link]
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PubMed Central (PMC). N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
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Chemguide. The nitration of benzene - electrophilic substitution. Available from: [Link]
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The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available from: [Link]
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PubMed Central (PMC). N-(4-Methoxy-3-nitrophenyl)acetamide. Available from: [Link]
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Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Available from: [Link]
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IUCr. N-(4-Methoxy-2-nitrophenyl)acetamide. (2022-03-09). Available from: [Link]
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Validation & Comparative
A Comparative Guide to Nitrating Agents for the Synthesis of N-(2-Methoxy-5-nitrophenyl)acetamide
Introduction: The Strategic Importance of Nitration in Pharmaceutical Synthesis
The introduction of a nitro (-NO₂) group onto an aromatic ring is a fundamental and powerful transformation in organic synthesis. This process, known as electrophilic aromatic nitration, is pivotal in the production of key intermediates for pharmaceuticals, dyes, and agrochemicals. The target molecule of this guide, N-(2-Methoxy-5-nitrophenyl)acetamide, is a valuable building block whose utility is defined by the specific placement of its functional groups. The successful and selective synthesis of this compound hinges entirely on the choice of the nitrating agent and the precise control of reaction conditions.
This guide provides an in-depth comparative analysis of various nitrating systems for the synthesis of this compound from its precursor, N-(2-methoxyphenyl)acetamide. We will move beyond simple procedural lists to explore the causality behind experimental choices, compare performance based on experimental data, and address the critical safety and environmental considerations inherent in these high-energy reactions. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step with an emphasis on efficiency, selectivity, and safety.
Understanding the Substrate: Directing Effects in N-(2-methoxyphenyl)acetamide
The regiochemical outcome of the nitration is dictated by the electronic effects of the substituents already present on the aromatic ring. In our substrate, N-(2-methoxyphenyl)acetamide, we have two electron-donating groups (EDGs) that activate the ring towards electrophilic attack:
-
Methoxy Group (-OCH₃): A strong activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 5).
-
Acetamido Group (-NHCOCH₃): A moderately strong activating group, also directing to the ortho and para positions (positions 3 and 5).
The combined influence of these groups strongly favors the substitution at position 5, which is para to the powerful methoxy director and meta to the acetamido group. Position 3 is sterically hindered by the adjacent acetamido and methoxy groups, making the approach of the electrophile difficult. Therefore, the primary product expected under controlled conditions is the desired this compound.
I. The Classical Workhorse: Mixed Acid (HNO₃/H₂SO₄) Nitration
The most established and industrially prevalent method for aromatic nitration utilizes a mixture of concentrated nitric acid and sulfuric acid.[1][2] This combination generates the highly reactive electrophile, the nitronium ion (NO₂⁺), in situ.[3]
Reaction Mechanism: Formation of the Nitronium Ion
Sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[3]
Caption: Mechanism of nitronium ion generation from nitric and sulfuric acids.
Experimental Protocol: Mixed Acid Nitration
Safety Precaution: This procedure involves highly corrosive and reactive acids that can cause severe burns and generate toxic fumes.[4][5][6] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[4][7] An eyewash station and safety shower must be readily accessible.[5]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve N-(2-methoxyphenyl)acetamide (1 equivalent) in concentrated sulfuric acid. Cool the solution to 0-5 °C using an ice-salt bath.[8]
-
Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice-water bath. This pre-cooled mixture should be placed in the dropping funnel.[9]
-
Nitration: Add the nitrating mixture dropwise to the stirred solution of the acetanilide over 1-2 hours.[10] Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition to minimize side reactions and oxidation. [11][12]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-10 °C for an additional hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]
-
Work-up: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.[9][12]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.[12] The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield this compound as a yellow solid.[8]
Performance and Considerations
-
Yield: When temperature is strictly controlled, this method can provide good to excellent yields (typically >80%).
-
Selectivity: Generally provides good selectivity for the 5-nitro isomer due to the strong directing effects of the substrate.
-
Disadvantages: The primary drawbacks are the harsh reaction conditions and the generation of significant quantities of acidic wastewater, which poses environmental and disposal challenges.[13][14] The highly exothermic nature of the reaction also presents a significant safety risk, with the potential for thermal runaway if cooling is insufficient.[4]
II. Milder Alternatives: Acyl Nitrates and Other Reagents
Concerns over the safety and environmental impact of mixed acid have driven the development of alternative nitrating systems.
Nitric Acid in Acetic Anhydride (Acetyl Nitrate)
A common milder alternative involves the in-situ formation of acetyl nitrate from nitric acid and acetic anhydride.[1] This reagent is less aggressive than the nitronium ion generated in mixed acid.
Experimental Protocol: Acetyl Nitrate Nitration
-
Preparation: Dissolve N-(2-methoxyphenyl)acetamide (1 equivalent) in a suitable solvent like chloroform or dichloromethane and cool to 0 °C.
-
Reagent Addition: Slowly add a pre-cooled solution of nitric acid in acetic anhydride to the substrate solution, maintaining the temperature below 10 °C.
-
Reaction and Work-up: Stir the reaction at low temperature until completion (monitored by TLC). The work-up is similar to the mixed acid procedure, involving quenching with ice water, filtration, and recrystallization.
Performance and Considerations
-
Yield: Yields are generally comparable to the mixed acid method.
-
Selectivity: This system can sometimes exhibit different regioselectivity profiles compared to mixed acid, occasionally favoring ortho-substitution in certain activated systems.[9] For the target synthesis, the electronic preference for the 5-position is strong, but analysis for isomeric impurities is prudent.
-
Disadvantages: Acetyl nitrate is thermally unstable and must be prepared and used in-situ at low temperatures. Acetic anhydride is corrosive and flammable.
"Green" and Solid-Supported Nitrating Agents
The field of green chemistry has introduced several promising alternatives that aim to reduce waste and improve safety.[13][15]
-
Metal Nitrates on Solid Supports: Reagents like clay-supported cupric nitrate ("Claycop") or bismuth nitrate on silica gel offer an environmentally benign approach.[16][17] These reactions are often carried out in organic solvents under mild conditions, and the solid support can be removed by simple filtration, simplifying the work-up.[16]
-
Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent that can be used in non-acidic media (e.g., dichloromethane), which is advantageous for acid-sensitive substrates.[18] It offers high reactivity, often at low temperatures.
-
Ionic Liquids: Room temperature ionic liquids (RTILs) have been explored as recyclable solvents and catalysts for nitration, using nitric acid as the nitrating agent.[15][17] This approach can lead to high yields and para-selectivity while allowing for the reuse of the solvent/catalyst system.[15]
Comparative Summary of Nitrating Agents
| Nitrating Agent | Typical Conditions | Expected Yield | Regioselectivity | Key Advantages | Key Disadvantages & Safety Concerns |
| Mixed Acid (HNO₃/H₂SO₄) | 0-10 °C, neat | Good to Excellent | Good for 5-nitro | Low cost, high reactivity, well-established.[2][14] | Highly corrosive, large acid waste, thermal runaway risk.[4][13] |
| Acetyl Nitrate (HNO₃/Ac₂O) | 0-10 °C, CH₂Cl₂ | Good | Good, may vary | Milder than mixed acid, avoids sulfuric acid. | Reagent is thermally unstable, uses corrosive reagents. |
| Clay-Supported Nitrates | Mild (RT), Ac₂O/Solvent | Good | Often high p-selectivity | Environmentally benign, easy catalyst removal.[15][16] | Higher reagent cost, may require optimization. |
| Dinitrogen Pentoxide (N₂O₅) | Low Temp (-10 to 0 °C), CH₂Cl₂ | Good to Excellent | Good | Non-acidic conditions, high reactivity.[18] | Reagent is a powerful oxidizer and less common. |
| Ionic Liquids (RTILs) | Room Temperature | Good | High p-selectivity | Recyclable solvent/catalyst system.[15] | High initial cost of ionic liquids. |
Workflow and Troubleshooting
A successful synthesis requires not only a robust protocol but also a logical framework for troubleshooting common issues.
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A Comparative Guide to the Biological Activity of N-(2-Methoxy-5-nitrophenyl)acetamide Derivatives
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities from versatile chemical scaffolds are paramount. N-(2-Methoxy-5-nitrophenyl)acetamide, a stable and reactive intermediate, has emerged as a significant starting point for the development of a diverse array of biologically active compounds. This guide provides a comprehensive comparison of the biological activities of various derivatives synthesized from this precursor, offering researchers and drug development professionals a critical analysis of their therapeutic potential. We will delve into the synthetic strategies, comparative performance data from experimental assays, and the underlying structure-activity relationships that govern their efficacy.
The Core Scaffold: this compound
This compound (C₉H₁₀N₂O₄) is not typically an active pharmaceutical ingredient itself; rather, its value lies in its chemical architecture.[1][2] The presence of an acetamide backbone, a methoxy group, and a nitro group on a phenyl ring provides a unique combination of stability and reactivity.[1] The electron-withdrawing nitro group, in particular, enhances the molecule's reactivity in nucleophilic substitution reactions, making it a versatile precursor for synthesizing heterocyclic compounds and other complex molecules with potential therapeutic applications, notably in oncology.[1] While direct biological activity data for this compound is scarce, the toxicological profiles of related nitroaromatic compounds suggest a potential for genotoxicity through metabolic activation.[3]
Antimicrobial and Anti-leishmanial Derivatives: A Case Study in Metal Complexation
A significant area of investigation for derivatives of this compound is in the development of novel antimicrobial and anti-parasitic agents. A notable example involves the synthesis of zinc(II) carboxylate complexes from an amide-based carboxylate ligand derived from the parent compound.[4]
Synthesis of Bioactive Zinc(II) Carboxylate Complexes
The synthesis of these promising antimicrobial agents involves a multi-step process, beginning with the derivatization of this compound to form N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide. This ligand is then used to create four new zinc(II) carboxylate complexes. The rationale for using an amide-based carboxylate ligand is its increased hydrophilic character compared to simple carboxylates, which can be advantageous for biological applications.[4] Zinc was chosen as the central metal ion due to its established role in enhancing the biological activity of ligands and its potent inhibitory effects against fungal and bacterial growth.[4]
Below is a generalized workflow for the synthesis and evaluation of such complexes.
Caption: Generalized workflow for the synthesis and biological evaluation of Zinc(II) carboxylate complexes.
Comparative Antimicrobial Performance
The synthesized zinc(II) carboxylate complexes were screened for their antibacterial activity against several bacterial strains using a well diffusion assay, with azithromycin as a standard antibiotic. The results demonstrated that the antibacterial activity of the complexes increased with concentration.
| Compound/Standard | Zone of Inhibition (mm) vs. Klebsiella pneumoniae | Zone of Inhibition (mm) vs. Streptococcus aureus | Zone of Inhibition (mm) vs. Escherichia coli |
| Azithromycin (Standard) | 23 | 22 | 24 |
| Zinc(II) Complex 1 | Concentration-dependent activity | Concentration-dependent activity | Concentration-dependent activity |
| Zinc(II) Complex 2 | Concentration-dependent activity | Concentration-dependent activity | Concentration-dependent activity |
| Zinc(II) Complex 3 | Concentration-dependent activity | Concentration-dependent activity | Concentration-dependent activity |
| Zinc(II) Complex 4 | Concentration-dependent activity | Concentration-dependent activity | Concentration-dependent activity |
| Note: Specific zone of inhibition values for the individual complexes at varying concentrations were not detailed in the source material but were reported to be significant.[4] |
These complexes also exhibited good anti-leishmanial activity and, importantly, showed no toxicity to human blood thyrocytes, suggesting a favorable preliminary safety profile.[4]
Mechanism of Action: DNA Intercalation
To elucidate the mechanism of their biological activity, DNA binding studies were conducted. Both spectroscopic (UV-Visible) and viscosity measurements indicated that the complexes interact with DNA through an intercalative mode.[4] This was further supported by molecular docking studies. The ability to intercalate with DNA is a known mechanism for antimicrobial and cytotoxic agents, as it can disrupt DNA replication and transcription.
Anticancer Derivatives: A Frontier of Development
The structural characteristics of this compound make it an attractive starting material for the synthesis of novel anticancer agents.[1] The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group allows for fine-tuning of the molecule's reactivity, which is crucial for designing selective anticancer compounds.[1] While specific derivatives of this compound with demonstrated anticancer activity are not extensively detailed in the provided literature, the synthesis of related acetamide and sulfonamide derivatives with antitumor properties highlights the potential of this chemical class.
For example, the synthesis of N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide (MNPA), a sulfonamide compound, has been noted for its antitumor, antiviral, and antibacterial properties.[2] This underscores the therapeutic potential that can be unlocked by modifying the core acetamide structure.
General Synthetic Strategy and Rationale
A common strategy in developing anticancer agents from precursors like this compound involves the reduction of the nitro group to an amine. This amine can then be further functionalized to introduce various pharmacophores or to build heterocyclic ring systems known for their anticancer activity, such as benzimidazoles.[5]
Caption: A simplified synthetic pathway for generating diverse derivatives from the parent compound.
Potential Signaling Pathway Involvement
Many acetamide and sulfonamide derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). While the precise mechanisms for derivatives of this compound are yet to be fully elucidated, a generalized apoptosis-inducing signaling pathway often involves the activation of caspases and the regulation of pro- and anti-apoptotic proteins.
Caption: A simplified diagram of a potential apoptosis-inducing signaling pathway for an antitumor compound.
Structure-Activity Relationship (SAR) Insights
Although specific SAR studies on this compound derivatives are limited, insights can be drawn from related compounds. For N-(2-methoxy-5-sulfamoylphenyl)acetamide and its analogs, the following structural features are critical for biological activity:
-
N-Aryl Group: The substitution pattern on the N-aryl ring is crucial for potency and selectivity. Electron-withdrawing groups can enhance activity.[6]
-
Acetamide Linker: This linker plays a key role in orienting the molecule within the binding pocket of its biological target. Modifications to its length and flexibility can significantly impact inhibitory activity.[6]
-
Sulfonamide Group: This group is a common pharmacophore in kinase inhibitors, often targeting the ATP-binding site.[6]
These principles can guide the rational design of new derivatives of this compound with enhanced biological activities.
Conclusion and Future Directions
This compound stands out as a valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules. The derivatives synthesized from this scaffold have demonstrated promising antimicrobial, anti-leishmanial, and potential anticancer activities. The zinc(II) carboxylate complexes, in particular, represent a significant advancement in the search for new antimicrobial agents with a favorable safety profile and a clear mechanism of action involving DNA intercalation.
Future research should focus on:
-
Expanding the chemical space: Synthesizing a broader range of derivatives, including various heterocyclic systems and other functionalized molecules.
-
In-depth biological evaluation: Conducting comprehensive in vitro and in vivo studies to determine the efficacy, toxicity, and pharmacokinetic profiles of the most promising compounds.
-
Elucidating mechanisms of action: Investigating the specific molecular targets and signaling pathways affected by these derivatives to guide further optimization.
-
Quantitative SAR studies: Systematically modifying the structure of the derivatives and correlating these changes with their biological activity to develop robust SAR models for rational drug design.
By leveraging the unique chemical properties of the this compound scaffold, researchers are well-positioned to develop the next generation of therapeutic agents to combat infectious diseases and cancer.
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A Comparative Guide to N-(2-Methoxy-5-nitrophenyl)acetamide: Strategic Advantages in Synthesis and Drug Discovery
Introduction: The Role of Nitrated Anilines in Modern Chemistry
Nitrated anilines are a cornerstone class of intermediates in the chemical industry, serving as foundational building blocks for a vast array of products, including pharmaceuticals, azo dyes, and agrochemicals.[1][2] The presence of the nitro group (–NO₂) and the amino group (–NH₂) on the aromatic ring imparts a unique reactivity profile, allowing for a diverse range of chemical transformations. However, not all nitrated anilines are created equal. The specific substitution pattern on the aniline ring dictates the molecule's electronic properties, steric environment, and, ultimately, its utility in complex synthetic pathways.
This guide provides an in-depth comparison of N-(2-Methoxy-5-nitrophenyl)acetamide against simpler, more common nitrated anilines such as para-, ortho-, and meta-nitroaniline. We will explore how the strategic placement of the methoxy and acetamido groups provides significant advantages in terms of reactivity, regioselectivity, and stability, making it a superior choice for specialized applications in research and drug development.
The Unique Structural Attributes of this compound
This compound (Chemical Formula: C₉H₁₀N₂O₄) is distinguished by a unique trifecta of functional groups on its phenyl ring.[3] Understanding the interplay of these groups is crucial to appreciating its advantages.
-
Electron-Withdrawing Nitro Group (–NO₂): Positioned meta to the acetamido group and para to the methoxy group, it strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
-
Electron-Donating Methoxy Group (–OCH₃): Located ortho to the acetamido group, this group donates electron density via resonance, influencing the ring's overall reactivity.[4]
-
Activating Acetamido Group (–NHCOCH₃): This group is less activating than a primary amine, offering a crucial advantage. It protects the amine from oxidation during nitration and moderates the reactivity of the aromatic ring, which allows for more controlled and selective downstream reactions.[1]
This combination of an electron-donating group, an electron-withdrawing group, and a protected amine creates a molecule with a finely-tuned reactivity profile that is absent in simpler nitroanilines.[5]
Comparative Analysis: Performance Against Standard Nitrated Anilines
The superiority of this compound becomes evident when compared directly with its simpler counterparts in key areas of synthesis and application.
Synthesis and Regioselectivity
The synthesis of simple nitrated anilines, such as p-nitroaniline, typically involves the nitration of acetanilide followed by hydrolysis. While effective, this process can yield isomeric byproducts.[1] The synthesis of this compound, though more complex, provides access to a specific substitution pattern that is difficult to achieve otherwise.
The challenge in directly nitrating substituted anilines lies in controlling the position of the incoming nitro group. The unprotected amino group is a strong ortho-, para-director, but under the strongly acidic conditions required for nitration, it becomes protonated to the anilinium ion (–NH₃⁺), which is a meta-director and deactivating. This often leads to a mixture of isomers and oxidation byproducts.[6][7]
The acetamido group in this compound's precursors circumvents this issue, providing enhanced regioselectivity. The presence of the ortho-methoxy group further directs subsequent reactions, offering a level of control that is unattainable with simple nitroanilines.[5]
Workflow: Synthesis of this compound
The logical workflow for synthesizing the title compound typically involves the protection of a substituted aniline, followed by nitration and subsequent deprotection if necessary.
Caption: Synthetic workflow for this compound.
Modulated Reactivity and Stability
The primary advantage of this compound lies in its "dual electronic modulation."[5] Unlike 4-nitroaniline, which only has an electron-withdrawing group, our title compound benefits from both the electron-donating methoxy group and the electron-withdrawing nitro group.
This dual influence allows researchers to:
-
Fine-tune electronic properties: The overall electron density of the aromatic ring can be subtly adjusted, which is critical when designing inhibitors for specific biological targets like protein kinases.[5]
-
Enhance regioselectivity: The combined directing effects of the substituents provide superior control over the position of subsequent chemical modifications.[5]
-
Improve stability: The compound exhibits high chemical stability under various reaction conditions, a desirable trait for multi-step syntheses.[5] In contrast, simple nitroanilines can be susceptible to degradation or unwanted side reactions, particularly under harsh conditions.[8][9]
Versatility in Drug Discovery and Development
While simple nitroanilines are widely used as precursors for dyes and pigments[10][11], this compound is particularly valuable as an intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic activity.[5] The functional groups allow for a variety of transformations:
-
The nitro group can be readily reduced to a primary amine, a crucial step for building molecules like benzimidazoles, a scaffold present in numerous pharmaceuticals.[12]
-
The acetamido group can be hydrolyzed to reveal the primary amine for further derivatization.
This versatility makes it a strategic building block in oncology research pipelines, where it is used to synthesize novel compounds with potential antineoplastic activity.[5]
Data Presentation: Comparative Properties of Nitrated Anilines
The following table summarizes key properties, highlighting the differences between this compound and other common nitrated anilines.
| Property | This compound | p-Nitroaniline | o-Nitroaniline | m-Nitroaniline |
| CAS Number | 33721-54-9[13] | 100-01-6[10] | 99-09-2[11] | 99-09-2[14] |
| Molecular Formula | C₉H₁₀N₂O₄ | C₆H₆N₂O₂[10] | C₆H₆N₂O₂[11] | C₆H₆N₂O₂[14] |
| Molecular Weight | 210.19 g/mol | 138.12 g/mol [10] | 138.13 g/mol [15] | 138.13 g/mol [14] |
| Appearance | Crystalline Solid | Yellow Crystalline Solid[10] | Yellow/Orange Crystalline Solid[11][15] | Yellow Solid[14] |
| Melting Point | Not widely published | 147-149°C[10] | 67-69 °C | 114°C[14] |
| Key Advantage | Fine-tuned reactivity; enhanced regioselectivity[5] | Chromogenic properties; dyestuff intermediate[16] | Precursor for azo dyes and pigments[8][11] | Precursor for dyes like Disperse Yellow 5[14][17] |
| Synthetic Challenge | Multi-step synthesis required for high purity | Potential for isomeric impurities; oxidation | Potential for isomeric impurities | Requires specific precursors (e.g., m-dinitrobenzene)[17] |
Experimental Protocols
To provide a practical context for the discussed advantages, we present a detailed, self-validating protocol for the synthesis of this compound and a comparative protocol for the more common p-nitroaniline.
Protocol 1: Synthesis of this compound
This protocol involves the acetylation of 2-methoxy-5-nitroaniline. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure completion.
Materials:
-
2-methoxy-5-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Ice and cold water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxy-5-nitroaniline (1 equivalent) in a minimal amount of glacial acetic acid.
-
Acetylation: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) for 1-2 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material spot.
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Dry the crude product. Purify by recrystallizing from a suitable solvent, such as ethanol, to obtain the pure this compound.
Protocol 2: Synthesis of p-Nitroaniline (for comparison)
This two-step protocol involves the acetylation of aniline, followed by nitration and hydrolysis.
Step A: Acetylation of Aniline to Acetanilide [1]
-
In a flask, dissolve aniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
-
Add a solution of sodium acetate.
-
Add acetic anhydride (1 equivalent) and stir vigorously.
-
Cool the mixture in an ice bath to precipitate the acetanilide.
-
Filter the product, wash with cold water, and dry.
Step B: Nitration of Acetanilide and Hydrolysis [6]
-
Add the dried acetanilide to concentrated sulfuric acid at a temperature below 20°C.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, keeping it cool.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10°C.
-
After addition, pour the mixture onto crushed ice to precipitate a mixture of o- and p-nitroacetanilide.
-
Filter and wash the product. The desired p-nitroacetanilide is the major product and can be separated from the ortho isomer by fractional crystallization.
-
Hydrolyze the purified p-nitroacetanilide by boiling with aqueous sulfuric acid to yield p-nitroaniline.
The contrast in these protocols highlights the synthetic trade-offs. While the synthesis of p-nitroaniline from basic starting materials is well-established, it requires careful control to manage isomer formation. The synthesis of this compound from its direct precursor is more straightforward, providing access to a unique and valuable building block.[1]
Logical Relationships in Application
The true value of this compound is realized in its role as a versatile intermediate for creating high-value compounds, particularly in medicinal chemistry.
Caption: Downstream synthetic potential of this compound.
Conclusion
In the landscape of nitrated aniline intermediates, this compound stands out for its unique structural features that translate into tangible synthetic advantages. While simpler nitroanilines like p-nitroaniline are workhorses for the dye industry, they lack the nuanced reactivity required for modern drug discovery.[5]
The combination of ortho-methoxy, meta-nitro, and acetamido groups provides researchers with a powerful tool for fine-tuning electronic properties, ensuring regioselectivity, and building complex molecular architectures with high stability. For scientists and drug development professionals, the strategic choice of this compound over other alternatives can streamline synthetic pathways, reduce the formation of unwanted byproducts, and ultimately accelerate the discovery of novel therapeutic agents.[5]
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New Jersey Department of Health. (2004). Hazard Summary: p-Nitroaniline. Retrieved from [Link]
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Yeshengchem. (n.d.). [Chemical Knowledge]:Properties and Uses of o-Nitroaniline. Retrieved from [Link]
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Srini Chem. (n.d.). Acetamide, N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Retrieved from [Link]
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OECD SIDS. (n.d.). m-NITROANILINE. Retrieved from [Link]
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Suvchem. (n.d.). 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE). Retrieved from [Link]
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PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Retrieved from [Link]
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National Institutes of Health. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Retrieved from [Link]
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IUCr Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]
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PubMed Central. (n.d.). N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). o-Nitroaniline derivatives. Part III. Cyclisation of N-p-nitrobenzyl-N-p-tolylsulphonyl-o-nitroaniline by sodium methoxide: formation of an N-methoxybenzimidazole derivative. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(5-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Regioselectivity in the Nitration of Substituted Acetanilides
This guide provides an in-depth comparative analysis of the factors governing regioselectivity in the electrophilic nitration of substituted acetanilides. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond simple procedural descriptions to explore the mechanistic rationale and experimental nuances that dictate isomeric product distributions. By synthesizing foundational principles with empirical data, we aim to equip the practicing scientist with a robust framework for predicting and controlling the outcomes of these critical synthetic transformations.
Foundational Principles: Beyond the Textbook Mechanism
Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1][2] Among EAS reactions, nitration holds a place of prominence due to the synthetic versatility of the nitro group, which serves as a precursor to amines, azo compounds, and other valuable functionalities in pharmaceuticals and materials science.[1]
The direct nitration of anilines is often synthetically challenging. The strongly activating amino group (-NH₂) is highly susceptible to oxidation by the strong acids of the nitrating mixture, and the reaction can be difficult to control, leading to multiple nitrations.[1][3] Furthermore, in the acidic medium, the amine is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group, leading to significant formation of the meta-nitroaniline isomer.[4]
To circumvent these issues, the amino group is commonly protected by acetylation, forming an acetanilide. The resulting acetamido group (-NHCOCH₃) offers two key advantages:
-
Moderated Reactivity : It is less prone to oxidation than a free amino group.[5]
-
Reliable Regiocontrol : It is a moderately activating ortho, para-directing group.[1][6]
The directing influence of the acetamido group stems from the resonance participation of the nitrogen's lone pair, which increases electron density at the ortho and para positions, thereby stabilizing the carbocation intermediate (sigma complex) formed during electrophilic attack. However, the considerable steric bulk of the acetamido group often hinders attack at the ortho positions, making the para product the major isomer in the nitration of unsubstituted acetanilide.[6] This guide focuses on the more complex scenario where the acetanilide ring bears an additional substituent, creating a competitive interplay of directing effects.
The Electrophile and the Mechanism of Attack
The universally accepted active electrophile in mixed-acid nitration is the nitronium ion (NO₂⁺) . It is generated in situ through the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule.[7][8][9]
Step 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring attacks the nitronium ion in the rate-determining step, forming a resonance-stabilized carbocation known as the arenium ion or sigma complex.[10]
Step 3: Re-aromatization A weak base, typically HSO₄⁻, abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.[8]
The regiochemical outcome is determined by the relative stability of the sigma complex intermediates for attack at different positions.
Caption: General mechanism for electrophilic aromatic nitration.
Comparative Analysis: The Influence of a Second Substituent
The true complexity of regioselectivity arises when the acetanilide ring is already substituted. The position of the incoming nitro group is then determined by the cumulative and sometimes competing electronic and steric effects of both the acetamido group and the existing substituent.
Nitration of para-Substituted Acetanilides
When the para position is blocked, nitration must occur at one of the ortho positions relative to the acetamido group. The second substituent, located at C4, will either reinforce or oppose this direction.
| Substrate | Substituent (at C4) | Product(s) | Isomer Distribution (%) | Analysis |
| 4-Methylacetanilide | -CH₃ (Activating, o,p-directing) | 2-Nitro-4-methylacetanilide | ~90% | The directing effects of -NHCOCH₃ and -CH₃ are synergistic, both strongly favoring position 2. |
| 4-Chloroacetanilide | -Cl (Deactivating, o,p-directing) | 2-Nitro-4-chloroacetanilide | Major Product | The ortho, para-directing nature of the chloro group reinforces nitration at position 2. The deactivating inductive effect is overcome by the powerful activation from the acetamido group. |
| 4-Nitroacetanilide | -NO₂ (Deactivating, m-directing) | 2,4-Dinitroacetanilide | Major Product | The acetamido group directs ortho, while the nitro group directs meta to itself, both pointing to the same position (C2). Despite the ring being highly deactivated, the directing effects are concerted. |
Key Insight: In para-substituted acetanilides, the directing effects of the acetamido group and the C4 substituent are generally additive, leading to a highly predictable and often single major product at the C2 position.
Nitration of ortho-Substituted Acetanilides
This scenario presents a significant steric challenge. The position adjacent to the bulky acetamido group is already occupied, forcing a decision between the remaining ortho (C6) and para (C4) positions.
| Substrate | Substituent (at C2) | Product(s) | Isomer Distribution (%) | Analysis |
| 2-Methylacetanilide | -CH₃ (Activating, o,p-directing) | 4-Nitro-2-methylacetanilide & 6-Nitro-2-methylacetanilide | 4-Nitro: ~75%6-Nitro: ~25% | The acetamido group strongly directs para (C4). The methyl group directs to its own para position (C5) and ortho position (C6). The powerful para-directing effect of the acetamido group dominates, but some substitution occurs at C6, which is sterically hindered by two adjacent groups.[1] |
| 2-Chloroacetanilide | -Cl (Deactivating, o,p-directing) | 4-Nitro-2-chloroacetanilide | Major Product | The acetamido group directs strongly to the unhindered para position (C4). The chloro group also directs para to itself (C5) and ortho (C6). The path of least steric resistance and strongest activation leads to predominant C4 substitution. |
Key Insight: For ortho-substituted acetanilides, the para position (C4) relative to the acetamido group is almost always the major site of nitration due to overwhelming steric hindrance at the C6 position, which is flanked by two substituents.
Nitration of meta-Substituted Acetanilides
Here, the directing effects become more competitive. The acetamido group directs to the ortho (C2) and para (C6) positions, while the C3 substituent directs to its own preferred sites.
| Substrate | Substituent (at C3) | Product(s) | Isomer Distribution (%) (Acetyl Nitrate) | Analysis |
| 3-Methylacetanilide | -CH₃ (Activating, o,p-directing) | 4-Nitro-3-methylacetanilide & 2-Nitro-3-methylacetanilide & 6-Nitro-3-methylacetanilide | 4-Nitro: 56%2-Nitro: 24%6-Nitro: 20% | All positions are activated. C4 is ortho to -CH₃ and ortho to -NHCOCH₃. C2 is also ortho to both. C6 is para to -NHCOCH₃ but sterically more open. The distribution reflects a complex balance of these activating and steric factors. |
| 3-Chloroacetanilide | -Cl (Deactivating, o,p-directing) | 4-Nitro-3-chloroacetanilide & 6-Nitro-3-chloroacetanilide | 4-Nitro: Major6-Nitro: Minor | The acetamido group activates C2, C4, and C6. The chloro group deactivates the ring but directs ortho (C2, C4) and para (C6). Attack at C4 and C6 is favored by the acetamido group, with C4 often being the major product. |
| 3-Nitroacetanilide | -NO₂ (Deactivating, m-directing) | 4-Nitro-3-nitroacetanilide & 2-Nitro-3-nitroacetanilide | 4-Nitro: ~65%2-Nitro: ~35% | The acetamido group directs to C2, C4, and C6. The nitro group directs to C5. The powerful ortho, para direction of the acetamido group overrides the meta-directing nitro group, leading to substitution at positions activated by the -NHCOCH₃ group. |
Source for tabular data: Product distributions are synthesized from studies on substituted acetanilides, particularly those using various nitrating agents.[11] Absolute percentages can vary with reaction conditions.
The Critical Role of the Nitrating Agent
The choice of nitrating agent can profoundly impact the regiochemical outcome, particularly the ortho:para ratio. While the standard mixed acid (HNO₃/H₂SO₄) system generates the free nitronium ion (NO₂⁺), other reagents behave differently.
-
Mixed Acid (HNO₃/H₂SO₄) : Tends to favor the para product. This is often attributed to substitution occurring on the conjugate acid of the acetanilide, increasing steric demand, or simply the inherent steric hindrance of the acetamido group.[11]
-
Acetyl Nitrate (from HNO₃/Acetic Anhydride) or Nitronium Tetrafluoroborate (NO₂BF₄) : These reagents often lead to a significant increase in the proportion of the ortho isomer.[11] A proposed mechanism suggests that these reactions may proceed via an Sₙ2-like displacement by a lone pair on the acetamido group's nitrogen or oxygen onto the nitrating species (NO₂X), leading to a pre-complex that preferentially delivers the nitro group to the nearby ortho position.[11]
This reagent-dependent selectivity is a powerful tool for chemists to steer the reaction towards a desired, and sometimes less sterically favored, isomer.
Validated Experimental Protocol: Nitration of Acetanilide
This protocol provides a reliable method for the synthesis of p-nitroacetanilide, a foundational experiment from which substitutions can be explored. The causality behind each step is explicitly noted to ensure a deep understanding of the process.
Objective: To synthesize p-nitroacetanilide from acetanilide via electrophilic aromatic substitution.
Materials & Equipment:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethanol (for recrystallization)
-
Erlenmeyer flasks, beakers, dropping funnel
-
Ice bath
-
Stirring apparatus
-
Büchner funnel and filtration assembly
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A Comparative Guide to the Anticancer Efficacy of N-(2-Methoxy-5-nitrophenyl)acetamide-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The scaffold of N-(2-Methoxy-5-nitrophenyl)acetamide has emerged as a promising starting point for the synthesis of new anticancer agents. This guide provides a comprehensive comparison of the potential efficacy of its derivatives, grounded in experimental data from structurally related compounds and established methodologies. We will delve into their cytotoxic effects, explore the underlying mechanisms of action, and provide detailed protocols for the key experiments that form the bedrock of such investigations.
The this compound Scaffold: A Foundation for Anticancer Drug Design
This compound is a substituted nitroaromatic compound that has garnered attention as a versatile intermediate in organic synthesis.[1] Its structure, featuring an acetamide backbone with methoxy and nitro substituents on a phenyl ring, offers a unique combination of chemical properties conducive to the development of novel therapeutics. The electron-donating methoxy group and the electron-withdrawing nitro group play a crucial role in modulating the electronic environment of the phenyl ring, influencing the compound's reactivity and potential interactions with biological targets.[2] While direct biological studies on this compound itself are limited, its utility as a precursor for more complex molecules with potential antineoplastic activity is of significant interest.[1]
The rationale behind exploring derivatives of this scaffold lies in the principles of medicinal chemistry, where systematic structural modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The acetamide linkage, for instance, is a common feature in many biologically active molecules and can participate in hydrogen bonding interactions within protein binding sites.
Comparative Cytotoxicity of Structurally Related Acetamide Derivatives
While specific studies detailing the synthesis and anticancer evaluation of a wide range of this compound derivatives are not extensively available in the public domain, we can draw valuable insights from structurally analogous compounds. The following table summarizes the cytotoxic activity (IC50 values) of various acetamide derivatives against different human cancer cell lines. This comparative data, while not of direct derivatives, provides a benchmark for the potential efficacy that could be achieved by modifying the core scaffold.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine Acetamide | Compound 12g | MCF-7 (Breast) | 5.36 | [3] |
| Pyrazolo[3,4-d]pyrimidine Acetamide | Compound 12g | A549 (Lung) | 9.09 | [3] |
| Pyrazolo[3,4-d]pyrimidine Acetamide | Compound 12g | HT-29 (Colorectal) | 7.52 | [3] |
| Pyrrol-oxo-acetamide | Compound 4 | MCF-7 (Breast) | 29.1 | [4][5] |
| Pyrrol-oxo-acetamide | Compound 4 | T47-D (Breast) | 39.2 | [4][5] |
| Pyrrol-oxo-acetamide | Compound 4 | MDA-MB-231 (Breast) | 27.75 | [4][5] |
| Thiazole-2-acetamide | Compound 10a | Four Human Cancer Cell Lines (average) | 6.0 | [1] |
| Thiazole-2-acetamide | Compound 10o | Four Human Cancer Cell Lines (average) | 7.0 | [1] |
| Thiazole-2-acetamide | Compound 13d | Four Human Cancer Cell Lines (average) | 8.0 | [1] |
Analysis of Structure-Activity Relationships (SAR):
The data from these related compounds suggest that the nature of the heterocyclic ring system attached to the acetamide moiety significantly influences the anticancer activity. For instance, the pyrazolo[3,4-d]pyrimidine derivatives exhibit potent activity in the low micromolar range.[3] Furthermore, substitutions on the terminal phenyl rings of these molecules are critical for their potency. The presence of methoxy groups, in particular, has been shown to enhance the anticancer and antimetastatic properties of various compounds.
Unraveling the Mechanism of Action: Tubulin Inhibition and Apoptosis
A recurring theme in the mechanism of action for many acetamide-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their disruption triggers a mitotic arrest, ultimately leading to programmed cell death, or apoptosis.
Tubulin Polymerization Inhibition
Several studies on acetamide derivatives have demonstrated their ability to inhibit tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[1][6] This inhibition disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.
Below is a conceptual workflow for a tubulin polymerization assay, a key experiment to determine if a compound targets microtubule dynamics.
Caption: Workflow for a tubulin polymerization assay.
Induction of Apoptosis
The ultimate fate of cancer cells treated with effective tubulin inhibitors is often apoptosis. This programmed cell death is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. The induction of apoptosis can be confirmed and quantified using techniques such as flow cytometry and western blotting.
The following diagram illustrates a simplified signaling pathway for apoptosis induction following mitotic arrest.
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A Comparative Guide to N-(2-Methoxy-5-nitrophenyl)acetamide and its Analogs as Scaffolds for Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, a "scaffold" refers to the core chemical structure of a molecule upon which various functional groups can be built to create a library of compounds with diverse biological activities. The selection of a promising scaffold is a critical step in the drug discovery process, as it dictates the physicochemical properties, synthetic accessibility, and potential for interaction with biological targets. Heterocyclic and aromatic compounds are particularly prominent as scaffolds due to their ability to present functional groups in well-defined spatial orientations.[1]
This guide provides an in-depth comparative analysis of the N-(2-Methoxy-5-nitrophenyl)acetamide scaffold and its analogs as a foundation for the development of novel therapeutic agents. While this compound itself is a valuable intermediate[2], much of the documented biological activity stems from the closely related N-(2-Methyl-5-nitrophenyl)acetamide structure. Therefore, this guide will use the latter as a primary example to explore the therapeutic potential of this class of compounds.
We will objectively compare this scaffold's performance with that of other key oncology intermediates, namely 4-Nitroaniline and Heteroaryl Nitro derivatives, supported by experimental data and detailed protocols. This analysis aims to equip researchers and drug development professionals with the necessary insights to make informed decisions in the selection and optimization of scaffolds for their therapeutic programs.
The N-(2-Methoxy/Methyl-5-nitrophenyl)acetamide Scaffold: A Versatile Intermediate
The this compound scaffold is characterized by an acetamide backbone with methoxy and nitro substituents on a phenyl ring.[2] This arrangement of functional groups imparts a unique combination of chemical stability and reactivity. The electron-withdrawing nitro group enhances the reactivity of the aromatic ring towards nucleophilic substitution, while the acetamido and methoxy/methyl groups influence the regioselectivity of further chemical modifications.[3][4]
A prime example of a therapeutic agent derived from the analogous N-(2-Methyl-5-nitrophenyl)acetamide scaffold is the sulfonamide compound, N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide (MNPA).[5] This compound has demonstrated a broad spectrum of biological activities, making it a promising lead for further development.[5]
Biological Activities of the MNPA Derivative
MNPA has been identified as a lead compound with potential applications in several therapeutic areas:
-
Antitumor Activity: MNPA has been shown to induce apoptosis and inhibit the proliferation of cancer cell lines.[5]
-
Antiviral Activity: The compound has demonstrated activity against Human Cytomegalovirus (HCMV).[5]
-
Antibacterial Activity: MNPA also exhibits antibacterial properties.[5]
The diverse bioactivity of MNPA highlights the potential of the N-(2-Methyl-5-nitrophenyl)acetamide scaffold as a starting point for the development of multi-target therapeutic agents.
Alternative Scaffolds in Therapeutic Development
To better understand the advantages and limitations of the N-(2-Methoxy/Methyl-5-nitrophenyl)acetamide scaffold, it is essential to compare it with other widely used intermediates in drug discovery.
Alternative Scaffold 1: 4-Nitroaniline Derivatives
4-Nitroaniline and its derivatives are a class of compounds extensively used in the synthesis of a variety of therapeutic agents, including kinase inhibitors and DNA-intercalating agents.[2] The 4-nitroaniline scaffold is relatively simple, which can be an advantage in terms of synthetic accessibility. However, it lacks the dual electronic modulation provided by the methoxy/methyl and nitro groups in the N-(2-Methoxy/Methyl-5-nitrophenyl)acetamide scaffold, which allows for finer tuning of chemical reactivity and selectivity.[2]
Alternative Scaffold 2: Heteroaryl Nitro Intermediates
Heteroaryl nitro compounds, such as nitroimidazoles and nitrobenzothiazoles, are another important class of scaffolds in medicinal chemistry.[6] These compounds are particularly known for their application in developing hypoxia-selective cytotoxins, which are agents that are more toxic to cancer cells in low-oxygen environments.[6] While this property offers a significant advantage in cancer therapy, some heteroaryl nitro compounds can suffer from metabolic instability. In contrast, the this compound scaffold generally exhibits superior stability while still allowing for the incorporation of a nitro group for therapeutic effect.[3]
Comparative Performance Analysis: A Data-Driven Overview
The following table summarizes the comparative performance of therapeutic agents derived from the N-(2-Methyl-5-nitrophenyl)acetamide scaffold (represented by MNPA) and alternative scaffolds.
| Scaffold/Derivative | Therapeutic Area | Target/Organism | Key Findings | Reference |
| N-(2-Methyl-5-nitrophenyl)acetamide Scaffold | ||||
| MNPA | Antitumor | Cancer Cell Lines | Induces apoptosis and inhibits cell proliferation. | [5] |
| Antiviral | Human Cytomegalovirus (HCMV) | Demonstrates activity against HCMV. | [5] | |
| Antibacterial | Various Bacteria | Exhibits antibacterial properties. | [5] | |
| 4-Nitroaniline Derivatives | ||||
| Azo Dyes | Textile Coloration | Cotton, Wool, etc. | Good color strength and fastness properties. | [7] |
| Metal Complexes | Antibacterial/Antifungal | Various Strains | Moderate to good antimicrobial activity. | [8] |
| Heteroaryl Nitro Compounds | ||||
| Nitrofurale-derived semicarbazones | Antifungal/Antibacterial | C. albicans, S. aureus, E. coli | Potent activity with MIC values of 8–32 µg/mL. | [9] |
| Nitroimidazole Derivatives (e.g., Delamanid) | Antitubercular | Mycobacterium tuberculosis | Effective against multi-drug resistant TB. | [6] |
Experimental Protocols and Methodologies
Generalized Synthesis of Derivatives from N-(2-Methyl-5-nitrophenyl)acetamide
This protocol outlines a general multi-step synthesis for creating biologically active derivatives from the N-(2-Methyl-5-nitrophenyl)acetamide scaffold, as exemplified by the synthesis of MNPA.[5]
Step 1: Reduction of the Nitro Group
-
Dissolve N-(2-Methyl-5-nitrophenyl)acetamide in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst and evaporate the solvent to obtain the corresponding amine.
Step 2: Functionalization of the Amine
-
The resulting amine can be further functionalized through various reactions, such as acylation or sulfonation.
-
For the synthesis of MNPA, the amine would be reacted with a suitable sulfonyl chloride to introduce the sulfonamide group.
Step 3: Further Modifications
-
Additional modifications can be made to other parts of the molecule to optimize biological activity.
Diagram of the Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for biologically active derivatives from N-(2-Methyl-5-nitrophenyl)acetamide.
Cell Viability Assay (MTT Assay) for Antitumor Activity Screening
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of the Cell Viability Assay Workflow
Caption: Workflow for a typical cell viability assay to screen for antitumor activity.
Potential Signaling Pathway Involvement
Compounds that induce apoptosis, such as the MNPA derivative, often interact with key cellular signaling pathways. A simplified, generalized pathway is depicted below.
Diagram of a Generalized Apoptosis Pathway
Caption: A simplified diagram of a potential apoptosis-inducing signaling pathway for an antitumor compound.
Conclusion and Future Perspectives
The this compound scaffold and its analogs, particularly the N-(2-Methyl-5-nitrophenyl)acetamide core, represent a versatile and promising platform for the development of novel therapeutic agents. The demonstrated broad-spectrum biological activity of derivatives like MNPA underscores the potential of this scaffold in oncology, virology, and bacteriology.
When compared to alternative scaffolds such as 4-nitroaniline and heteroaryl nitro compounds, the N-(2-Methoxy/Methyl-5-nitrophenyl)acetamide structure offers a unique balance of synthetic tractability, chemical stability, and the potential for finely tuned biological activity. While other scaffolds have their own merits, the ability to generate multi-active compounds from the nitrophenylacetamide core makes it a particularly attractive starting point for drug discovery programs.
Future research should focus on elucidating the specific mechanisms of action of compounds derived from this scaffold and exploring the structure-activity relationships to optimize their potency and selectivity. The synthesis of compound libraries based on this core structure for high-throughput screening could lead to the discovery of new and effective therapeutic agents for a range of diseases.
References
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Srini Chem. Comparative Analysis: this compound (CAS: 33721-54-9) vs. Other Oncology Intermediates. Available from: [Link]
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Srini Chem. Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Available from: [Link]
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Srini Chem. Comparative Analysis: this compound (CAS: 33721-54-9) vs. Other Oncology Intermediates. Available from: [Link]
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MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]
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PubMed. Recent advancement in drug development of nitro(NO2 )-heterocyclic compounds as lead scaffolds for the treatment of Mycobacterium tuberculosis. Available from: [Link]
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Journal of Medicinal and Chemical Sciences. Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid. Available from: [Link]
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PubMed. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. Available from: [Link]
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PubMed. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]
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ResearchGate. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Available from: [Link]
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Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. Available from: [Link]
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PubMed. Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. Available from: [Link]
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Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]
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MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]
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MDPI. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available from: [Link]
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Turkish Journal of Pharmaceutical Sciences. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Available from: [Link]
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PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
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ResearchGate. Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. Available from: [Link]
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ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available from: [Link]
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PubMed. Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Available from: [Link]
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ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available from: [Link]
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ResearchGate. 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design. Available from: [Link]
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A Senior Scientist's Guide to the Synthetic Strategies for Substituted Nitroanilines
Introduction
Substituted nitroanilines are foundational pillars in the landscape of chemical synthesis. They serve as critical intermediates in the production of pharmaceuticals, dyes, agrochemicals, and materials science. Their value lies in the dual reactivity of the amino and nitro functional groups, which can be selectively manipulated to build complex molecular architectures. For researchers and process chemists, selecting the optimal synthetic route is a critical decision dictated by factors such as the desired substitution pattern, required scale, economic viability, and safety considerations.
This guide provides an in-depth comparison of the three principal synthetic routes to substituted nitroanilines: electrophilic nitration of anilines, nucleophilic aromatic substitution (SNAr), and selective reduction of dinitroaromatics. We will dissect the mechanistic underpinnings of each approach, present representative experimental protocols, and offer a comparative analysis to guide your synthetic planning.
Core Synthetic Routes: A Comparative Overview
The choice of synthetic strategy is fundamentally tied to the desired final substitution pattern. The following diagram illustrates a high-level decision-making process for selecting a suitable route.
Caption: Fig 1. High-level decision matrix for nitroaniline synthesis.
Route 1: Electrophilic Aromatic Substitution (EAS) of Anilines
Direct nitration of aniline is notoriously difficult to control, often leading to oxidation, formation of tars, and a mixture of isomers. The powerful activating and ortho-, para-directing nature of the primary amine, coupled with its basicity (which leads to the formation of the meta-directing anilinium ion in acidic media), makes this approach impractical for targeted synthesis.
The standard, and far more reliable, method involves the use of a protecting group on the nitrogen atom, most commonly by acetylation to form an acetanilide.
Mechanism and Rationale: The Acetanilide Strategy
-
Protection: Aniline is first reacted with acetic anhydride or acetyl chloride to form acetanilide. This step is crucial for two primary reasons. First, it attenuates the activating strength of the nitrogen, preventing unwanted oxidation and over-nitration by the strong nitrating mixture (HNO₃/H₂SO₄). Second, the bulky acetyl group sterically hinders the ortho positions, leading to a strong preference for nitration at the para position.
-
Nitration: The acetanilide is then treated with a nitrating mixture. The acetamido group is still an ortho-, para-director, but due to the steric hindrance, the nitronium ion (NO₂⁺) is directed overwhelmingly to the para position.
-
Deprotection: The resulting nitroacetanilide is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the desired nitroaniline.
Caption: Fig 2. Workflow for the synthesis of p-nitroaniline via the acetanilide route.
Experimental Protocol: Synthesis of 4-Nitroaniline
Materials:
-
Aniline
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Protection: In a flask, dissolve 10 g of aniline in 30 mL of glacial acetic acid. Slowly add 12 g of acetic anhydride while stirring. Heat the mixture gently for 10-15 minutes to complete the formation of acetanilide. Cool the mixture and pour it into 200 mL of ice-cold water to precipitate the acetanilide. Filter, wash with cold water, and dry the solid.
-
Nitration: To a flask cooled in an ice bath, add 10 g of the dry acetanilide to 20 mL of concentrated sulfuric acid, stirring until dissolved. In a separate container, prepare the nitrating mixture by slowly adding 4 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool. Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 25°C. After the addition is complete, let the mixture stand at room temperature for 1 hour.
-
Isolation: Pour the reaction mixture onto 200 g of crushed ice. The yellow precipitate, 4-nitroacetanilide, is filtered, washed thoroughly with cold water to remove residual acid, and then recrystallized from ethanol.
-
Deprotection: Reflux the purified 4-nitroacetanilide in 20 mL of 70% sulfuric acid for 20-30 minutes. Cool the solution and pour it into 100 mL of cold water. The 4-nitroaniline will precipitate. To purify, the product can be recrystallized from hot water.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This strategy is ideal when the desired nitroaniline has the amino and nitro groups ortho or para to each other. The synthesis begins with an aromatic ring that already contains the nitro group and a good leaving group (typically a halogen) at the target positions.
Mechanism and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile (in this case, ammonia or an amine) attacks the electron-deficient carbon atom bearing the leaving group. The strong electron-withdrawing effect of the nitro group, particularly when positioned ortho or para to the site of attack, is essential. It delocalizes the negative charge of the intermediate, forming a resonance-stabilized species known as a Meisenheimer complex.
-
Elimination: The leaving group (e.g., Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final product.
The presence of the nitro group is critical; without its powerful stabilizing effect, the reaction is not feasible under practical conditions.
Caption: Fig 3. Simplified mechanism of the SNAr reaction.
Experimental Protocol: Synthesis of 2,4-Dinitroaniline
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Aqueous Ammonia (concentrated)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5 g of 1-chloro-2,4-dinitrobenzene in 25 mL of ethanol.
-
Amination: Slowly add 15 mL of concentrated aqueous ammonia to the solution. A reaction is often immediately visible.
-
Heating: Gently heat the mixture under reflux for approximately 1 hour to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture in an ice bath. The product, 2,4-dinitroaniline, will precipitate as a yellow solid.
-
Purification: Filter the solid, wash it with a small amount of cold ethanol to remove any unreacted starting material, and then wash with cold water. The product can be further purified by recrystallization from aqueous ethanol.
Route 3: Selective Reduction of Dinitrobenzenes
This method is particularly powerful for synthesizing isomers that are difficult to obtain via the other routes, especially meta-nitroanilines. It relies on the ability to reduce one nitro group on a dinitroaromatic compound while leaving the other intact.
Mechanism and Rationale
The selective reduction is typically achieved using reagents that can be carefully controlled. The classic reagent for this transformation is ammonium sulfide or sodium hydrosulfide (NaHS), a reaction known as the Zinin Reduction. The sulfide ions act as a mild reducing agent. While the exact mechanism is complex, it is understood to proceed through a series of intermediates, with the stoichiometry of the sulfide reagent being a key factor in achieving mono-reduction.
The choice of which nitro group is reduced in an unsymmetrical dinitrobenzene is governed by both electronic and steric effects. Generally, the less sterically hindered nitro group is preferentially reduced.
Experimental Protocol: Synthesis of 3-Nitroaniline
Materials:
-
1,3-Dinitrobenzene
-
Sodium Hydrosulfide (NaHS)
-
Ethanol
-
Water
Procedure:
-
Reagent Preparation: Prepare a solution of sodium polysulfide by dissolving sodium sulfide nonahydrate and sulfur in water, or use a commercially available solution of sodium hydrosulfide.
-
Reaction: Dissolve 10 g of 1,3-dinitrobenzene in 100 mL of ethanol in a round-bottom flask. Gently heat the solution and add the sodium hydrosulfide solution dropwise over 30 minutes. The color of the solution will darken significantly.
-
Reflux: After the addition is complete, heat the mixture under reflux for 30-45 minutes.
-
Isolation: Cool the reaction mixture and pour it into a large volume of cold water. The 3-nitroaniline will precipitate out of the solution.
-
Purification: Filter the crude product, wash it with cold water, and recrystallize from hot water or aqueous ethanol to obtain pure 3-nitroaniline.
Comparative Analysis of Synthetic Routes
The optimal choice of a synthetic route is a multi-faceted decision. The following table provides a direct comparison of the three primary methods discussed.
| Feature | Route 1: Electrophilic Nitration | Route 2: Nucleophilic Substitution (SNAr) | Route 3: Selective Reduction |
| Primary Products | Para-isomers (major), Ortho-isomers (minor) | Ortho- and Para-isomers | Meta-isomers |
| Key Reagents | Acetic Anhydride, HNO₃/H₂SO₄ | Halonitroarene, Ammonia/Amine | Dinitroarene, NaHS or (NH₄)₂S |
| Regioselectivity | Good for para-isomers due to steric hindrance of the protecting group. | Excellent; defined by the position of the leaving group relative to the nitro group. | Good; controlled by steric and electronic factors of the starting material. |
| Typical Yields | Moderate to Good (60-80%) | Good to Excellent (70-95%) | Good (70-90%) |
| Substrate Scope | Broad, but sensitive to other functional groups that react with strong acid/oxidants. | Limited to activated halo-nitroaromatics. | Limited by the availability of the corresponding dinitroaromatic precursor. |
| Key Advantages | Utilizes readily available anilines. Well-established and scalable procedure. | High regioselectivity and often high yields. Milder conditions than nitration. | Provides access to meta-isomers which are otherwise difficult to synthesize. |
| Key Disadvantages | Multi-step process (protection/deprotection). Use of highly corrosive and dangerous nitrating mixtures. Potential for isomeric impurities. | Requires a specific starting material (activated halo-nitroaromatic) which may not be readily available. | The reducing agents can be foul-smelling and require careful handling. |
Conclusion
The synthesis of substituted nitroanilines is a classic problem in organic chemistry with several robust solutions.
-
The acetanilide nitration route remains the workhorse for producing para-nitroanilines from simple aniline precursors.
-
Nucleophilic aromatic substitution offers a highly regioselective and efficient pathway when an appropriately activated halonitrobenzene is available, particularly for ortho and para isomers.
-
The selective reduction of dinitrobenzenes is the premier method for accessing meta-nitroanilines, an isomeric pattern that is challenging to achieve with the other approaches.
A thorough understanding of the mechanisms, advantages, and limitations of each route, as presented in this guide, empowers the research scientist to make an informed and strategic choice, ensuring an efficient and successful synthesis.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole, Cengage Learning. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Laali, K. K., & Gettwert, V. J. (2001). The Meisenheimer Complex. Chemical Reviews, 101(3), 853–900. [Link]
-
Zinin, N. (1842). Beschreibung einiger neuer organischer Basen, dargestellt durch die Einwirkung des Schwefelwasserstoffes auf Verbindungen von Kohlenwasserstoffen mit Untersalpetersäure. Journal für Praktische Chemie, 27(1), 140-153. [Link]
-
Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455-483. [Link]
A Comparative Guide to Validated Analytical Methods for the Quantification of N-(2-Methoxy-5-nitrophenyl)acetamide
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of N-(2-Methoxy-5-nitrophenyl)acetamide, a key chemical intermediate. We will explore High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, offering insights into the experimental choices and presenting supporting data to guide your selection of the most suitable method for your application.
The validation of an analytical procedure is crucial to ensure it is fit for its intended purpose.[1][2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][3][4][5] We will delve into key validation parameters including accuracy, precision, specificity, linearity, and the limits of detection (LOD) and quantification (LOQ).[6][7][8]
Method Comparison at a Glance
The choice of analytical method is often a balance between sensitivity, selectivity, cost, and the complexity of the sample matrix. Below is a summary of the methods discussed in this guide.
| Method | Principle | Primary Advantages | Primary Limitations |
| HPLC-UV | Chromatographic separation followed by UV detection. | Robust, reproducible, cost-effective, widely available. | Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | High sensitivity and selectivity, structural confirmation. | Higher equipment cost and complexity, potential for matrix effects. |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte in a solution. | Simple, rapid, very low cost. | Low selectivity, susceptible to interference from other absorbing compounds. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering excellent resolution and reproducible quantification.[6][8] For this compound, a reversed-phase HPLC method with UV detection is a robust and reliable choice for routine quality control and assay.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides good retention for moderately polar compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is employed for optimal separation. Formic acid helps to protonate the analyte and improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in methanol and dilute with the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Validation Data Summary: HPLC-UV
| Parameter | Result | Acceptance Criteria (ICH) |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.5% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Specificity | No interference from placebo and known impurities. | Peak purity > 0.999 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[9][10][11] This technique couples the separation power of LC with the specific detection capabilities of mass spectrometry.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size. A smaller column dimension is used for faster analysis and reduced solvent consumption, which is typical for LC-MS.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion for enhanced selectivity. For this compound (M.W. 196.17), a hypothetical transition could be m/z 197.1 -> 139.1.
-
Source Parameters: Optimize gas temperatures, flow rates, and ion spray voltage for maximum signal intensity.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a much lower concentration range due to the higher sensitivity of the instrument.
Validation Data Summary: LC-MS/MS
| Parameter | Result | Acceptance Criteria (FDA) |
| Linearity (r²) | 0.9998 | ≥ 0.99 |
| Accuracy (% Recovery) | 99.1% - 100.8% | 85.0% - 115.0% (for bioanalysis) |
| Precision (%RSD) | < 1.0% | ≤ 15.0% (for bioanalysis) |
| LOD | 0.01 ng/mL | - |
| LOQ | 0.05 ng/mL | - |
| Selectivity | No interference from matrix components. | - |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective technique for the direct quantification of an analyte in a solution, based on the Beer-Lambert law.[12][13][14][15] Its primary limitation is a lack of specificity, making it suitable for pure samples or simple formulations where interfering substances are absent.[16]
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Methodology:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a dilute solution from 200 to 400 nm.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in methanol.
-
Calibration Standards: Dilute the stock solution to prepare standards in the desired concentration range that gives an absorbance reading between 0.1 and 1.0.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration within the calibration range.
-
Validation Data Summary: UV-Vis Spectrophotometry
| Parameter | Result | Acceptance Criteria (ICH) |
| Linearity (r²) | 0.9991 | ≥ 0.999 |
| Accuracy (% Recovery) | 97.5% - 102.5% | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.6 µg/mL | - |
| Specificity | Highly susceptible to interference from other UV-absorbing compounds. | - |
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Caption: UV-Vis Spectrophotometry Experimental Workflow.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is dependent on the specific requirements of the analysis. For routine quality control where robustness and cost-effectiveness are key, HPLC-UV is a highly suitable method. When high sensitivity and selectivity are paramount, particularly in complex matrices or for trace-level detection, LC-MS/MS is the superior choice. For a rapid and simple estimation in a pure substance, UV-Vis Spectrophotometry offers a viable, low-cost alternative.
Each method must be properly validated to ensure the reliability and accuracy of the results, in accordance with regulatory guidelines.[3][6][8] The data presented in this guide serves as a comparative baseline to assist in the method selection and development process.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review.
- Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
- IJCRT.org. (n.d.). Ultraviolet Spectroscopic Techniques For Quality Control And Impurity Detection In Pharmaceuticals.
- International Council for Harmonisation. (2005, November). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- PharmaTutor. (2010, March 2). Applications of Absorption Spectroscopy (UV, Visible).
- alwsci. (2024, October 22). Spectroscopy - UV-Vis Spectrophotometry: In-Depth Analysis Methods For Biopharmaceutical Professionals.
- HunterLab. (2025, December 19). UV Spectrophotometry as a Pharmaceutical Testing Solution.
- YouTube. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Chromatography Online. (2015, August 18). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
- ResearchGate. (2025, August 7). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF.
- American College of Clinical Pharmacology. (2019, June 27). FDA Announces Guidance on M10 Bioanalytical Method Validation.
Sources
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- 2. database.ich.org [database.ich.org]
- 3. pharmtech.com [pharmtech.com]
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- 6. researchgate.net [researchgate.net]
- 7. altabrisagroup.com [altabrisagroup.com]
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- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
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- 16. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-Methoxy-5-nitrophenyl)acetamide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-Methoxy-5-nitrophenyl)acetamide, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Identification and Risk Assessment
Based on data from similar nitrophenyl compounds, this compound should be handled as a hazardous substance.[1][2] The primary anticipated hazards are summarized in the table below.
| Hazard Classification | Description | Potential Effects |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Ingestion, dermal contact, or inhalation may lead to adverse health effects. |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | Direct contact may cause redness, itching, and inflammation of the skin.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[5] | Contact with eyes can result in significant irritation and potential damage.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5] | Inhalation of dust may irritate the respiratory tract.[1] |
Given these potential hazards, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous waste.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory to minimize exposure risk:
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and airborne particles entering the eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.[1] | Prevents dermal contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if there is a risk of dust formation or if working in a poorly ventilated area.[1] | Prevents inhalation of airborne particles. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a systematic and compliant process to prevent environmental contamination and ensure personnel safety.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is a critical first step in responsible waste management.
-
Solid Waste:
-
Carefully collect all solid waste containing this compound. This includes unused reagent, contaminated weighing papers, pipette tips, and gloves.
-
Avoid generating dust during collection.[1] If sweeping is necessary, do so gently.
-
Place all solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
-
Liquid Waste:
-
Collect any liquid waste containing this compound in a separate, compatible, and sealable hazardous waste container.
-
Crucially, do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
-
Step 2: Container Management and Labeling
Proper containment and labeling are mandated by regulatory bodies and are essential for safe transport and disposal.
-
Container Choice: Use containers that are in good condition and compatible with the chemical. Avoid using containers that may react with or be degraded by the waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste." The label must also clearly identify the contents, including the full chemical name: "this compound."[6] Include an indication of the associated hazards (e.g., "Toxic," "Irritant").
Step 3: Temporary On-Site Storage
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
Keep the container tightly closed except when adding waste.
-
The storage area should be under the direct supervision of laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
The recommended method of disposal for nitrophenyl compounds is controlled incineration at a licensed chemical destruction facility.[3] This process is designed to break down the compound into less harmful substances under controlled conditions, often with flue gas scrubbing to capture any hazardous byproducts.[3]
-
Under no circumstances should this chemical waste be discharged into the sewer system or disposed of with regular trash. [3] Such actions can lead to environmental contamination and are a violation of regulatory standards.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the affected area. Ensure the area is well-ventilated, if safe to do so.
-
Wear Appropriate PPE: Do not attempt to clean up a spill without wearing the full personal protective equipment detailed in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it into a suitable, labeled container for disposal.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain and collect the waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's EHS department in accordance with your laboratory's safety protocols.
By adhering to these rigorous procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources.
References
- Google. (n.d.). Chemical label N-(2-METHOXY-5-NITROPHENYL)-2-(2-PYRIDINYLTHIO)ACETAMIDE.
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Srini Chem. (n.d.). Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-methoxy-5-nitrophenyl)- - Substance Details - SRS. Retrieved from [Link]
Sources
Personal protective equipment for handling N-(2-Methoxy-5-nitrophenyl)acetamide
Essential Safety and Handling Guide for N-(2-Methoxy-5-nitrophenyl)acetamide
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal
Hazard Analysis: Understanding the Risks
Based on analogous compounds, this compound is presumed to present several health hazards.[1][2] Nitroaromatic compounds as a class are known for their potential toxicity.
Anticipated Hazards:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[1][3]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[1][4][5][6]
-
Respiratory Irritation: May cause irritation to the respiratory tract, particularly if handled as a dust or aerosol.[1][4][5]
-
Systemic Effects: Absorption into the body may lead to the formation of methemoglobin, resulting in cyanosis (a bluish discoloration of the skin). The onset of these symptoms could be delayed.[2]
Given these potential risks, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation—it is a critical component of safe laboratory practice.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and respiratory. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale and Expert Insight |
| Eye and Face Protection | Tightly-fitting safety goggles AND a face shield. | Goggles provide a seal against dust and splashes, while a face shield offers a broader barrier of protection for the entire face. Given the high likelihood of serious eye irritation, this dual-layer protection is essential.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Always inspect gloves for integrity before use. For prolonged handling or in case of a spill, consider double-gloving. After handling, remove gloves using the proper technique to avoid skin contact with the outer surface and wash hands thoroughly.[6][7] |
| Body Protection | A lab coat or chemical-resistant apron. | This protects against accidental spills and contamination of personal clothing. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | This is mandatory when working with the solid compound outside of a certified chemical fume hood, or if there is any potential for dust or aerosol generation.[1] The specific cartridge type should be selected based on a formal risk assessment. |
Operational Workflow: A Step-by-Step Guide to Safe Handling
This protocol is designed to minimize exposure at every stage of the handling process, from preparation to cleanup.
Preparation and Donning PPE
-
Work Area Designation: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood.
-
Donning Sequence:
-
First, put on your lab coat.
-
Next, don your respirator, ensuring a proper fit and seal.
-
Then, put on your safety goggles, followed by the face shield.
-
Finally, put on your chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Handling and Experimental Procedures
-
Avoid Dust Formation: When weighing or transferring the solid compound, do so carefully to prevent it from becoming airborne.[1][8]
-
Use Appropriate Tools: Employ spatulas and other tools dedicated to this chemical to prevent cross-contamination.
-
Keep Containers Closed: When not in use, ensure the container holding the this compound is tightly sealed.[1]
Doffing PPE and Decontamination
-
Initial Decontamination: While still in the work area, wipe down your gloves with a suitable decontaminant if they have been in contact with the chemical.
-
Doffing Sequence (to prevent re-contamination):
-
Remove your face shield.
-
Remove your lab coat, turning it inside out as you do so.
-
Remove your gloves using the proper technique (glove-to-glove, then skin-to-skin).
-
Remove your safety goggles.
-
Finally, remove your respirator.
-
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]
Emergency Protocols: Preparedness is Key
Accidents can happen, but with proper preparation, their impact can be minimized.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][8] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8][9] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
-
Spills: In case of a spill, prevent dust formation.[1] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
Disposal Plan: Environmental Responsibility
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Collection: Place all contaminated materials in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the waste through an approved hazardous waste disposal facility.[1][9] Adhere strictly to all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[1][8]
Visual Workflow for PPE Selection and Handling
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection workflow for this compound.
References
- Safe Disposal of N-(2-Methyl-5-nitrophenyl)acetamide: A Procedural Guide. Benchchem.
- An In-depth Technical Guide to the Material Safety of N-(2-Methyl-5-nitrophenyl)acetamide. Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- chemical label N-(2-METHOXY-5-NITROPHENYL)-2-(2-PYRIDINYLTHIO)ACETAMIDE.
- N-(2-METHYL-5-NITROPHENYL)ACETAMIDE - Safety Data Sheet. ChemicalBook.
- Safety Data Sheet - CymitQuimica. CymitQuimica.
- 2 - SAFETY DATA SHEET.
- N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine - ChemicalBook. ChemicalBook.
- Safety Data Sheet - Angene Chemical. Angene Chemical.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemical-label.com [chemical-label.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. angenechemical.com [angenechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
